2,4-Dihydroxypyridine
Description
Structure
2D Structure
3D Structure
Propriétés
IUPAC Name |
4-hydroxy-1H-pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO2/c7-4-1-2-6-5(8)3-4/h1-3H,(H2,6,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEZJPIDPVXJEME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=O)C=C1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90274238 | |
| Record name | 2,4-Dihydroxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90274238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
626-03-9, 84719-31-3 | |
| Record name | 4-Hydroxy-2(1H)-pyridinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=626-03-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Deazauracil | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000626039 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4-Pyridinediol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084719313 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 626-03-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=119859 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 626-03-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37839 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,4-Dihydroxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90274238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-hydroxy-2-pyridone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.932 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,4-DIHYDROXYPYRIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LQ01OR5OK4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Tautomerism of 2,4-Dihydroxypyridine and 4-Hydroxy-2-pyridone
For Researchers, Scientists, and Drug Development Professionals
Abstract
The tautomeric equilibrium between 2,4-dihydroxypyridine and 4-hydroxy-2-pyridone is a critical consideration in the fields of medicinal chemistry and drug development. The interchange between these two forms influences the molecule's physicochemical properties, such as hydrogen bonding capacity, polarity, and aromaticity, which in turn dictates its biological activity and pharmacokinetic profile. This technical guide provides a comprehensive overview of this tautomerism, presenting quantitative data, detailed experimental protocols for its analysis, and a discussion of the factors governing the equilibrium.
Introduction
Tautomerism, the dynamic equilibrium between two or more interconvertible isomers, is a fundamental concept in organic chemistry with significant implications for molecular recognition and biological function. In heterocyclic chemistry, the tautomerism of hydroxypyridines is a well-documented phenomenon. The equilibrium between the enol (hydroxypyridine) and keto (pyridone) forms is highly sensitive to the molecular environment. This guide focuses specifically on the tautomeric relationship between this compound and its more stable isomer, 4-hydroxy-2-pyridone. Understanding and quantifying this equilibrium is paramount for researchers designing molecules that interact with biological targets, as the predominant tautomer under physiological conditions will determine the key intermolecular interactions.
The Tautomeric Equilibrium
The tautomerization of this compound to 4-hydroxy-2-pyridone involves an intramolecular proton transfer. The equilibrium position is significantly influenced by the solvent, temperature, and pH. Generally, the pyridone form is favored in polar solvents and in the solid state due to its greater polarity and ability to form strong intermolecular hydrogen bonds.
Caption: Tautomeric equilibrium between this compound and 4-hydroxy-2-pyridone.
Quantitative Analysis of Tautomeric Equilibrium
The position of the tautomeric equilibrium is described by the equilibrium constant, KT, defined as the ratio of the concentration of the pyridone form to the hydroxypyridine form.
KT = [4-Hydroxy-2-pyridone] / [this compound]
The equilibrium is highly dependent on the solvent environment. While specific experimental data for a wide range of solvents for this particular di-substituted pyridine is sparse in the literature, extensive studies on the closely related 2-hydroxypyridine/2-pyridone system provide a strong predictive framework.
| Solvent | Dielectric Constant (ε) | Predominant Tautomer (Analogous System) | Expected Effect on this compound Equilibrium |
| Gas Phase | 1 | 2-Hydroxypyridine | Favors this compound |
| Cyclohexane | 2.0 | Comparable Amounts | Significant population of both tautomers |
| Chloroform | 4.8 | 2-Pyridone | Favors 4-Hydroxy-2-pyridone |
| Acetonitrile | 37.5 | 2-Pyridone | Strongly favors 4-Hydroxy-2-pyridone |
| Water | 80.1 | 2-Pyridone | Overwhelmingly favors 4-Hydroxy-2-pyridone[1] |
Data for the analogous 2-hydroxypyridine/2-pyridone system is used to predict the expected behavior.
Experimental Protocols for Tautomer Analysis
The determination of the tautomeric equilibrium constant is typically achieved through spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for quantifying tautomeric mixtures in solution, provided the rate of interconversion is slow on the NMR timescale.
4.1.1. 1H NMR Protocol for Equilibrium Constant Determination
-
Sample Preparation: Prepare solutions of this compound of a known concentration (e.g., 10-20 mg/mL) in various deuterated solvents (e.g., DMSO-d6, CDCl3, D2O).
-
Data Acquisition: Acquire quantitative 1H NMR spectra for each sample. Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons of interest to allow for full magnetization recovery.
-
Spectral Analysis: Identify distinct, well-resolved signals corresponding to each tautomer. For instance, in DMSO-d6, the 4-hydroxy-2-pyridone tautomer is expected to be the major species. The provided 1H NMR spectrum in DMSO-d6 shows peaks at approximately 10.90 (br s, 1H, OH), 7.23 (d, 1H), 5.86 (d, 1H), and 5.58 (t, 1H) ppm, which can be assigned to the 4-hydroxy-2-pyridone form. If signals for the this compound form are observed, they will have different chemical shifts.
-
Integration and Calculation: Integrate the area of a non-exchangeable proton signal for each tautomer. The ratio of the integrals is directly proportional to the molar ratio of the tautomers.
-
Let Ipyridone be the integral of a signal unique to the 4-hydroxy-2-pyridone tautomer.
-
Let Idihydropyridine be the integral of a signal unique to the this compound tautomer.
-
KT = (Ipyridone / npyridone) / (Idihydropyridine / ndihydropyridine), where 'n' is the number of protons giving rise to the integrated signal.
-
4.1.2. Variable Temperature (VT) NMR
VT-NMR can be employed to study the thermodynamics of the tautomeric equilibrium and to investigate systems where tautomer interconversion is fast at room temperature, leading to broadened signals. By lowering the temperature, the exchange rate can be slowed, potentially resolving separate signals for each tautomer.
Protocol for VT-NMR:
-
Sample Preparation: Prepare a sample in a suitable deuterated solvent with a wide liquid range (e.g., toluene-d8, dichloromethane-d2).
-
Data Acquisition: Acquire a series of 1H NMR spectra at different temperatures.
-
Data Analysis: Plot ln(KT) versus 1/T (van't Hoff plot). The enthalpy (ΔH°) and entropy (ΔS°) of the tautomerization can be determined from the slope (-ΔH°/R) and intercept (ΔS°/R) of the resulting line, respectively.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a sensitive method for studying tautomeric equilibria, particularly for aromatic systems, as the different electronic conjugation in the tautomers leads to distinct absorption spectra.
Protocol for UV-Vis Analysis:
-
Sample Preparation: Prepare dilute solutions (e.g., 10-4 to 10-5 M) of this compound in various solvents of spectroscopic grade.
-
Spectral Acquisition: Record the UV-Vis absorption spectrum for each solution over a relevant wavelength range (e.g., 200-400 nm).
-
Data Analysis: The spectrum of the mixture is a superposition of the spectra of the individual tautomers. To determine the equilibrium constant, the molar absorptivities (ε) of the pure tautomers at a specific wavelength are required. These can be estimated using "locked" derivatives (e.g., N-methylated for the pyridone and O-methylated for the hydroxypyridine) or through computational methods. The ratio of tautomers can be calculated from the absorbance at a wavelength where one tautomer absorbs significantly more than the other.
Computational Chemistry Approaches
Computational methods, particularly Density Functional Theory (DFT), are invaluable for complementing experimental studies. They can be used to:
-
Predict the relative stabilities of the tautomers in the gas phase and in solution (using continuum solvent models like PCM).
-
Calculate theoretical NMR chemical shifts and UV-Vis absorption spectra to aid in the interpretation of experimental data.
-
Investigate the transition state and energy barrier of the tautomerization reaction.
Commonly used functionals for such studies include B3LYP and M06-2X, with basis sets such as 6-311++G(d,p).
Factors Influencing Tautomeric Equilibrium
A logical representation of the factors that influence the tautomeric equilibrium is presented below.
Caption: Factors influencing the this compound <=> 4-hydroxy-2-pyridone equilibrium.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the experimental investigation of tautomerism.
Caption: General experimental workflow for the study of tautomerism.
Conclusion
The tautomeric equilibrium between this compound and 4-hydroxy-2-pyridone is a dynamic process governed by a delicate interplay of intramolecular and intermolecular forces. For professionals in drug discovery and development, a thorough understanding and quantification of this equilibrium under various conditions are not merely academic exercises but essential components of rational drug design. The experimental and computational protocols outlined in this guide provide a robust framework for investigating this and similar tautomeric systems, ultimately enabling the design of molecules with optimized properties for therapeutic applications.
References
Spectroscopic Analysis of 2,4-Dihydroxypyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Dihydroxypyridine, also known as 4-hydroxy-2-pyridone or 3-deazauracil, is a heterocyclic organic compound with significant importance in medicinal chemistry and drug development.[1] Its structural similarity to naturally occurring pyrimidines makes it a valuable scaffold for the synthesis of various bioactive molecules. A thorough understanding of its spectroscopic properties is crucial for its identification, characterization, and the analysis of its derivatives. This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-vis) spectroscopic analysis of this compound.
A key feature of this compound is its existence in tautomeric forms. The equilibrium between the 2,4-dihydroxy form and the 4-hydroxy-2-pyridone form is influenced by factors such as the solvent and temperature. This tautomerism significantly impacts the spectroscopic characteristics of the molecule.
Tautomerism of this compound
This compound can exist in several tautomeric forms, with the most significant being the equilibrium between the dihydroxy form and the hydroxypyridone form. The position of this equilibrium is highly dependent on the solvent environment. In polar solvents, the more polar 4-hydroxy-2-pyridone tautomer is generally favored.
Caption: Tautomeric equilibrium of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of this compound and studying its tautomeric equilibrium. Both ¹H and ¹³C NMR provide valuable information about the chemical environment of the individual atoms.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound in deuterated dimethyl sulfoxide (DMSO-d₆) typically shows four distinct signals corresponding to the protons in the 4-hydroxy-2-pyridone tautomer.
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-N | ~10.9 | Broad Singlet | - |
| H-6 | ~7.2 | Doublet | ~7.0 |
| H-5 | ~5.9 | Doublet of Doublets | J₅,₆ = ~7.0, J₃,₅ = ~2.0 |
| H-3 | ~5.6 | Doublet | ~2.0 |
Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.
¹³C NMR Spectroscopy
Obtaining a definitive ¹³C NMR spectrum for this compound can be challenging due to its limited solubility and the presence of tautomers. However, based on data from related compounds like 4-hydroxypyridine, the expected chemical shifts for the 4-hydroxy-2-pyridone tautomer are as follows:
| Carbon | Chemical Shift (δ, ppm) |
| C-2 (C=O) | ~165 |
| C-4 (C-OH) | ~178 |
| C-6 | ~138 |
| C-3 | ~105 |
| C-5 | ~98 |
Note: These are predicted values based on analogous structures and may differ from experimental values.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in this compound. The spectrum is characterized by absorption bands corresponding to O-H, N-H, C=O, and C=C stretching and bending vibrations. The presence of a strong carbonyl (C=O) absorption is indicative of the predominance of the 4-hydroxy-2-pyridone tautomer in the solid state.
| Vibrational Mode | Frequency (cm⁻¹) | Intensity |
| O-H stretch (broad) | 3400 - 3200 | Strong |
| N-H stretch | ~3100 | Medium |
| C-H stretch (aromatic) | ~3050 | Medium |
| C=O stretch | ~1640 | Strong |
| C=C and C=N stretch | 1600 - 1450 | Medium to Strong |
| O-H bend | ~1400 | Medium |
| C-H in-plane bend | 1200 - 1000 | Medium |
| C-H out-of-plane bend | 900 - 700 | Medium |
Note: Frequencies are approximate and can be influenced by hydrogen bonding and the physical state of the sample.
Ultraviolet-Visible (UV-vis) Spectroscopy
UV-vis spectroscopy provides information about the electronic transitions within the this compound molecule. The absorption maxima (λ_max) are sensitive to the tautomeric form and the solvent polarity. In polar solvents, where the 4-hydroxy-2-pyridone form is favored, two main absorption bands are typically observed.
| Solvent | λ_max 1 (nm) | λ_max 2 (nm) |
| Methanol | ~225 | ~295 |
| Ethanol | ~226 | ~298 |
| Water | ~224 | ~293 |
Note: Molar absorptivity (ε) values are dependent on the specific conditions.
Experimental Protocols
Detailed experimental procedures are essential for obtaining high-quality spectroscopic data. The following are generalized protocols for the analysis of this compound.
References
2,4-Dihydroxypyridine: A Technical Overview for Researchers and Drug Development Professionals
CAS Number: 626-03-9 Molecular Formula: C₅H₅NO₂
This technical guide provides an in-depth overview of 2,4-Dihydroxypyridine, a molecule of significant interest in medicinal chemistry and drug development. The following sections detail its physicochemical properties, synthesis, and key biological activities, with a focus on its role as an enzyme inhibitor.
Physicochemical and Pharmacological Data
This compound, also known as 3-Deazauracil, is a pyridine derivative with a molecular weight of 111.10 g/mol .[1] Its properties make it a valuable scaffold in the synthesis of more complex molecules. The key data for this compound are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 626-03-9 | [1] |
| Molecular Formula | C₅H₅NO₂ | [1] |
| Molecular Weight | 111.10 g/mol | [1] |
| Appearance | White to yellow-beige crystals or crystalline powder | |
| Melting Point | 272-276 °C | |
| pIC₅₀ (Topo IIKHIV) | 5.05 | [2] |
| pIC₅₀ (HIV-1 Replication) | 4.07 | [2] |
Synthesis of this compound
A documented method for the synthesis of this compound involves the decarboxylation of 4,6-dihydroxynicotinic acid.[3] A detailed experimental protocol based on this approach is outlined below.
Experimental Protocol: Synthesis from 4,6-Dihydroxynicotinic Acid
Objective: To synthesize this compound via the decarboxylation of 4,6-dihydroxynicotinic acid.
Materials:
-
4,6-dihydroxynicotinic acid
-
Phosphoric acid
-
Water
-
Surfactant (e.g., silicon oil 550)
-
Reaction vessel equipped with a distillation apparatus
Procedure:
-
Reaction Setup: In a suitable reaction vessel, combine 4,6-dihydroxynicotinic acid with phosphoric acid. The ratio of phosphoric acid to water should be at least 27:1 by weight.[3][4]
-
Heating and Dehydration: Heat the reaction mixture. The addition of a surfactant may be necessary to control foaming.[4] Continue heating to remove water from the reaction mixture via distillation until the internal temperature reaches approximately 210°C (±5°C).[3][4] This step is crucial for driving the decarboxylation reaction.
-
Reaction Completion: Maintain the reaction mixture at this temperature to ensure the complete decarboxylation of the starting material.
-
Work-up and Isolation: The specific work-up procedure for isolating the this compound product would typically involve cooling the reaction mixture, followed by appropriate extraction and purification steps, such as recrystallization, to obtain the final product.
Note: This protocol is based on patent literature and may require optimization for specific laboratory conditions.
Biological Activity and Mechanism of Action
This compound is a potent inhibitor of dihydrouracil dehydrogenase (DPYD), the initial and rate-limiting enzyme in the catabolism of pyrimidines like uracil and thymine.[2] This inhibitory activity is central to its application in oncology.
Inhibition of Dihydropyrimidine Dehydrogenase (DPYD)
The chemotherapeutic agent 5-fluorouracil (5-FU) is a pyrimidine analog. Its efficacy is limited by its rapid degradation by DPYD. By inhibiting DPYD, this compound and its derivatives, such as Gimeracil (5-chloro-2,4-dihydroxypyridine), can significantly increase the bioavailability and prolong the half-life of 5-FU.[5][6][7][8] This allows for the administration of lower doses of 5-FU, potentially reducing its associated toxic side effects while maintaining or even enhancing its anti-cancer activity.[6][7][8]
The following diagram illustrates the pyrimidine catabolism pathway and the point of inhibition by this compound.
Experimental Workflow: DPYD Inhibition Assay
The following diagram outlines a general workflow for assessing the inhibitory potential of compounds like this compound on DPYD activity.
Role in DNA Damage and Repair
The inhibition of DPYD by Gimeracil, the chlorinated derivative of this compound, enhances the efficacy of 5-FU. 5-FU exerts its cytotoxic effects by being converted into metabolites that are incorporated into DNA and RNA, leading to DNA damage and cell death. Therefore, while Gimeracil does not directly interact with DNA repair pathways, its mechanism of action potentiates the DNA-damaging effects of co-administered chemotherapeutic agents. There is also evidence suggesting that p53, a key tumor suppressor protein, can repress the expression of the DPYD gene in response to DNA damage, creating a feedback loop that may enhance the efficacy of 5-FU.[2]
The logical relationship is depicted in the following diagram:
References
- 1. CPIC® Guideline for Fluoropyrimidines and DPYD – CPIC [cpicpgx.org]
- 2. P53 represses pyrimidine catabolic gene dihydropyrimidine dehydrogenase (DPYD) expression in response to thymidylate synthase (TS) targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EP0909270B1 - Process for preparing this compound and 2,4-dihydroxy-3-nitropyridine - Google Patents [patents.google.com]
- 4. US6307054B1 - Process for preparing 2,4- dihydroxypyridine and 2,4- dihydroxy-3-nitropyridine - Google Patents [patents.google.com]
- 5. Tegafur/gimeracil/oteracil - Wikipedia [en.wikipedia.org]
- 6. What is the mechanism of Gimeracil? [synapse.patsnap.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. What is Gimeracil used for? [synapse.patsnap.com]
A Technical Guide to the Discovery and Synthesis of 2,4-Dihydroxypyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Dihydroxypyridine, also known as 2,4-pyridinediol or 3-deazauracil, is a heterocyclic organic compound with significant applications in medicinal chemistry and drug development.[1][2] It serves as a crucial intermediate in the synthesis of various pharmaceutical compounds, including agents for treating cardiovascular diseases such as hypertension and myocardial ischemia.[3][4][5][6] This technical guide provides an in-depth overview of the historical discovery and the evolution of synthetic methodologies for this compound, complete with detailed experimental protocols, quantitative data, and workflow visualizations.
Historical Perspective and Discovery
The precise first synthesis of this compound is not definitively documented in readily available contemporary literature. However, early explorations into pyridine chemistry in the late 19th and early 20th centuries likely led to its initial preparation. A notable early reference to the chemistry of related dihydroxypyridine derivatives can be found in the Recueil des Travaux Chimiques des Pays-Bas in 1948, which describes the nitration of this compound.[5] This suggests that the compound was known and accessible to chemists by that time. A later publication in the Journal of Medicinal Chemistry in 1973 details the preparation of this compound as a key intermediate for the synthesis of 3-deazapyrimidine nucleosides, highlighting its growing importance in medicinal chemistry research.[3][5]
Core Synthetic Methodologies
The most prevalent and well-documented method for the synthesis of this compound is the decarboxylation of 4,6-dihydroxynicotinic acid or its esters. Several variations of this method have been developed to optimize yield and reaction conditions.
Decarboxylation of 4,6-Dihydroxynicotinic Acid
This method involves the removal of the carboxylic acid group from the C4 position of the pyridine ring of 4,6-dihydroxynicotinic acid. The reaction is typically achieved through thermal means, often under pressure or with the aid of a strong acid catalyst.
One of the earlier described methods involves heating 4,6-dihydroxynicotinic acid in distilled water at high temperatures in a sealed vessel.
Experimental Protocol:
A suspension of 4,6-dihydroxynicotinic acid in distilled water is placed in a stainless steel bomb. The vessel is sealed and heated to 200°C for six hours. After cooling, the resulting solution is concentrated to yield this compound.[3][5]
A more recent and potentially more efficient method utilizes phosphoric acid as a catalyst for the decarboxylation. This process can be applied to both 4,6-dihydroxynicotinic acid and its alkyl or aralkyl esters.[3][4][5][6]
Experimental Protocol:
A mixture of an alkyl 4,6-dihydroxynicotinate and concentrated phosphoric acid is heated. Water is removed by distillation until the temperature of the reaction mixture reaches approximately 210°C (±5°C). The reaction is maintained at this temperature for 4 to 5 hours. Upon completion, the reaction mixture is cooled and quenched with ice water. The precipitated solid is filtered, washed with deionized water, and dried to afford this compound.[4][6] A reported yield for this process is 85%.[6]
Quantitative Data Summary
| Method | Precursor | Reagents/Conditions | Yield | Reference |
| High-Temperature Aqueous Decarboxylation | 4,6-Dihydroxynicotinic Acid | Distilled water, 200°C, 6 hours, stainless steel bomb | N/A | [3][5] |
| Phosphoric Acid Catalyzed Decarboxylation | Alkyl 4,6-dihydroxynicotinate | Phosphoric acid, ~210°C, 4-5 hours | 85% | [6] |
Synthesis Workflow: Decarboxylation of 4,6-Dihydroxynicotinic Acid
Caption: General workflow for the synthesis of this compound via decarboxylation.
Hantzsch Dihydropyridine Synthesis (Theoretical Application)
The Hantzsch synthesis is a classical multi-component reaction for the preparation of dihydropyridine derivatives.[7] While not a commonly cited method for the direct synthesis of this compound, it is theoretically applicable. The general reaction involves the condensation of an aldehyde, a β-ketoester, and a nitrogen donor, typically ammonia.[7] To synthesize this compound, specialized starting materials would be required, and the initial product would likely be a dihydropyridine intermediate that would require subsequent oxidation and potentially other functional group manipulations.
Conceptual Workflow: Hantzsch-type Synthesis
Caption: A conceptual workflow for a Hantzsch-type synthesis of this compound.
Conclusion
The synthesis of this compound has evolved from early, less detailed preparations to more refined and higher-yielding methodologies. The decarboxylation of 4,6-dihydroxynicotinic acid and its derivatives remains the most practical and widely employed route. This technical guide provides a foundational understanding of these synthetic pathways, offering valuable insights for researchers and professionals in the field of drug discovery and development. Further research into optimizing existing methods and exploring novel synthetic routes will continue to be an area of interest as the demand for this versatile intermediate persists.
References
- 1. catalog.hathitrust.org [catalog.hathitrust.org]
- 2. SK283625B6 - Process for preparing this compound - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. EP0909270B1 - Process for preparing this compound and 2,4-dihydroxy-3-nitropyridine - Google Patents [patents.google.com]
- 6. US6307054B1 - Process for preparing 2,4- dihydroxypyridine and 2,4- dihydroxy-3-nitropyridine - Google Patents [patents.google.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
An In-Depth Technical Guide to 2,4-Dihydroxypyridine: A Versatile Pyridine Derivative
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Dihydroxypyridine, a pyridine derivative of significant interest in medicinal chemistry and drug development, presents a versatile scaffold for the synthesis of a wide array of biologically active compounds. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and multifaceted role as a pharmacologically active agent. The document delves into its known mechanisms of action, supported by quantitative data and detailed experimental protocols, to serve as a valuable resource for professionals in the field.
Tautomerism of this compound
It is crucial to understand that this compound exists in tautomeric forms. The equilibrium lies significantly towards the 4-hydroxy-2-pyridone tautomer, which is the more stable form in most conditions and is often the structure depicted in scientific literature when discussing its biological activities. For clarity, this guide will refer to the compound as this compound, while acknowledging its predominant tautomeric state as 4-hydroxy-2-pyridone.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below, providing essential data for its handling, characterization, and use in experimental settings.
| Property | Value | Reference |
| Molecular Formula | C₅H₅NO₂ | [1] |
| Molecular Weight | 111.10 g/mol | [1] |
| CAS Number | 626-03-9 | [1] |
| Appearance | White to cream crystals or powder | [2] |
| Melting Point | 272-276 °C | [3] |
| Solubility | Soluble in water | [4] |
| pKa | 3.34 (predicted) | [5] |
Synthesis of this compound and Its Derivatives
The synthesis of this compound can be achieved through various methods. One common approach involves the decarboxylation of 4,6-dihydroxynicotinic acid. Another patented method describes its preparation by heating a compound of formula A (wherein R is H, alkyl, or aralkyl) with phosphoric acid.[6]
A general synthetic scheme for 4-hydroxy-2-pyridone derivatives involves the reaction of 3-amino-3-dialkylaminopropenoates with bis(2,4,6-trichlorophenyl)malonate.[7] The resulting 4-hydroxy-2-pyridone derivatives can be further reacted with aldehydes to produce bis(pyridyl)methanes.[7]
Experimental Protocol: Synthesis of 4-Hydroxy-6-methyl-2-pyridone
This protocol details the synthesis of a this compound derivative, 4-hydroxy-6-methyl-2-pyridone, from dehydroacetic acid.
Materials:
-
Dehydroacetic acid
-
92% Sulfuric acid
-
Aqueous ammonium hydroxide
-
Ice
-
Filtration apparatus
-
Beakers and flasks
Procedure:
-
Hydrolysis of Dehydroacetic Acid: Place 1 mmol of dehydroacetic acid and 5 mmol of 92% sulfuric acid in a 25 mL flask. Heat the mixture to 130 °C for 10 minutes.
-
Precipitation: While still warm, pour the mixture into a beaker containing chopped ice.
-
Isolation of 4-hydroxy-6-methylpyran-2-one: Filter the resulting precipitate and wash it with cold water to isolate 4-hydroxy-6-methylpyran-2-one. A typical yield is around 86%.
-
Formation of 4-hydroxy-6-methyl-2-pyridone: React the obtained 4-hydroxy-6-methylpyran-2-one with aqueous ammonium hydroxide. This reaction typically yields the desired 4-hydroxy-6-methyl-2-pyridone at around 80%.
Biological Activities and Roles in Drug Development
This compound and its derivatives exhibit a broad spectrum of biological activities, making them attractive candidates for drug discovery and development.
Antibacterial Activity
Derivatives of the 4-hydroxy-2-pyridone scaffold have been identified as a novel class of antibacterial agents that target DNA synthesis.[8]
Quantitative Data: Minimum Inhibitory Concentration (MIC)
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
The following is a generalized protocol for determining the MIC of a compound against a bacterial strain using the broth microdilution method.
Materials:
-
Bacterial strain of interest
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
Test compound (e.g., this compound derivative) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microtiter plates
-
Pipettes and multichannel pipettes
-
Incubator
Procedure:
-
Preparation of Bacterial Inoculum: Culture the bacterial strain overnight in MHB. Dilute the overnight culture to achieve a standardized inoculum density (e.g., 5 x 10^5 CFU/mL).
-
Serial Dilution of Test Compound: Prepare a two-fold serial dilution of the test compound in MHB directly in the 96-well plate.
-
Inoculation: Add the bacterial inoculum to each well containing the diluted compound. Include a positive control (bacteria in broth without the compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 16-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Enzyme Inhibition
This compound is known to be a potent inhibitor of dihydrouracil dehydrogenase.[9] Furthermore, it has been reported to be active against Topoisomerase II (Topo II), an essential enzyme in DNA replication and chromosome segregation.[10]
Quantitative Data: Topoisomerase II Inhibition
This compound has shown activity against Topo II with a pIC50 of 5.05.[10]
Experimental Protocol: Topoisomerase II Inhibition Assay (DNA Relaxation Assay)
This protocol outlines a common method to assess the inhibitory effect of a compound on Topoisomerase II-mediated DNA relaxation.
Materials:
-
Human Topoisomerase II enzyme
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Assay buffer (containing ATP and MgCl₂)
-
Test compound (this compound)
-
Agarose gel electrophoresis system
-
DNA staining agent (e.g., ethidium bromide)
-
Gel documentation system
Procedure:
-
Reaction Setup: In a reaction tube, combine the assay buffer, supercoiled DNA, and various concentrations of the test compound.
-
Enzyme Addition: Add Topoisomerase II to initiate the reaction. Include a positive control (enzyme without inhibitor) and a negative control (DNA without enzyme).
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30 minutes).
-
Reaction Termination: Stop the reaction by adding a stop buffer (containing a chelating agent like EDTA and a protein denaturant like SDS).
-
Agarose Gel Electrophoresis: Load the samples onto an agarose gel and perform electrophoresis to separate the different DNA topoisomers (supercoiled, relaxed, and nicked).
-
Visualization and Analysis: Stain the gel with a DNA staining agent and visualize the DNA bands under UV light. A decrease in the amount of relaxed DNA and an increase in supercoiled DNA with increasing compound concentration indicates inhibition of Topoisomerase II.
Iron Chelation
Certain derivatives of this compound have been investigated for their iron-chelating properties. For instance, this compound-N-oxide has been shown to be an effective and orally active iron chelator in animal models.[11]
Quantitative Data: Iron Excretion
In a study with iron-loaded mice, the administration of this compound-N-oxide at a dose of 300 mg/kg, either intraperitoneally or intragastrically, led to an increase in ⁵⁹Fe excretion.[11]
Experimental Protocol: In Vivo Iron Chelation Assay (Mouse Model)
This protocol provides a general outline for assessing the in vivo iron chelation efficacy of a compound using an iron-overloaded mouse model.
Materials:
-
Mice
-
Iron solution for induction of iron overload (e.g., iron dextran)
-
⁵⁹Fe (radioactive iron isotope)
-
Test compound (e.g., this compound-N-oxide)
-
Metabolic cages for separate collection of urine and feces
-
Gamma counter
Procedure:
-
Induction of Iron Overload: Induce iron overload in mice by administering an iron solution.
-
Radiolabeling: Administer ⁵⁹Fe to the iron-overloaded mice.
-
Compound Administration: Administer the test compound to the mice via the desired route (e.g., oral gavage, intraperitoneal injection).
-
Sample Collection: House the mice in metabolic cages and collect urine and feces over a specified period (e.g., 24-48 hours).
-
Measurement of Radioactivity: Measure the amount of ⁵⁹Fe in the collected urine and feces using a gamma counter.
-
Data Analysis: An increase in the excretion of ⁵⁹Fe in the treated group compared to a control group indicates the iron-chelating activity of the compound.
Signaling Pathways
While the direct involvement of this compound in specific signaling pathways is not extensively documented in the provided search results, its inhibitory action on enzymes like Topoisomerase II suggests a potential to interfere with pathways related to cell proliferation and DNA replication. Further research is required to elucidate its precise role in cellular signaling.
Conclusion
This compound, predominantly existing as its 4-hydroxy-2-pyridone tautomer, is a pyridine derivative with a rich chemical and pharmacological profile. Its utility as a scaffold for the synthesis of antibacterial, anticancer, and iron-chelating agents underscores its importance in drug development. This technical guide has provided an overview of its properties, synthesis, and biological activities, supplemented with quantitative data and experimental protocols to aid researchers in their exploration of this promising molecule. Future investigations into its specific interactions with cellular signaling pathways will further enhance our understanding of its therapeutic potential.
References
- 1. Synthesis and Phytotoxic Activity of New Pyridones Derived from 4-Hydroxy-6-Methylpyridin-2(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and antitumour activity of 4-hydroxy-2-pyridone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4-Hydroxy-2-pyrones: Synthesis, Natural Products, and Application [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. citeseerx.ist.psu.edu [citeseerx.ist.psu.edu]
- 6. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 4-Hydroxy-2-pyridones: Discovery and evaluation of a novel class of antibacterial agents targeting DNA synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The effect of this compound-N-oxide, a new orally active iron chelator, on iron excretion in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 2-Hydroxypyridine-N-oxides: effective new chelators in iron mobilisation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Hydroxypyridinone Chelators: From Iron Scavenging to Radiopharmaceuticals for PET Imaging with Gallium-68 - PMC [pmc.ncbi.nlm.nih.gov]
Theoretical Insights into the Tautomeric Equilibrium of 2,4-Dihydroxypyridine: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
The tautomeric landscape of substituted pyridines is a cornerstone of heterocyclic chemistry, with profound implications for molecular recognition, reactivity, and, consequently, drug design. The ability of a molecule to exist in multiple, readily interconvertible isomeric forms—tutors—dictates its hydrogen bonding capabilities, polarity, and aromaticity. This technical guide delves into the theoretical examination of the tautomeric equilibrium of 2,4-dihydroxypyridine, a molecule of significant interest due to its structural analogy to nucleobases like uracil. While direct and extensive theoretical studies on neutral this compound are not abundant in the literature, a comprehensive understanding can be constructed by synthesizing data from analogous systems, including 2-hydroxypyridine, 4-hydroxypyridine, and the 2,4-dihydroxy-pyrimidine core of nucleosides.
The Tautomeric Forms of this compound
This compound can exist in several tautomeric forms, primarily involving proton transfer between the oxygen and nitrogen atoms of the pyridine ring. The principal tautomers are the dihydroxy form and various pyridone and dione forms. The equilibrium between these forms is influenced by the intrinsic stability of the tautomers and external factors such as the solvent environment.
The main tautomers of interest are:
-
This compound (DHP): The aromatic diol form.
-
4-Hydroxy-2(1H)-pyridone (4H2P): A keto-enol form where the oxygen at position 2 has been converted to a carbonyl.
-
2-Hydroxy-4(1H)-pyridone (2H4P): A keto-enol form where the oxygen at position 4 has been converted to a carbonyl.
-
Pyridine-2,4(1H,3H)-dione (PD): The diketo form.
The interplay between aromaticity and the stability of the amide and vinylogous amide functionalities in the pyridone forms is a key determinant of the position of the tautomeric equilibrium.
Theoretical Methodologies for Tautomerism Studies
The investigation of tautomeric equilibria heavily relies on computational chemistry to provide insights into the relative stabilities and interconversion barriers of the different forms. Density Functional Theory (DFT) is a widely employed method for these studies due to its favorable balance of computational cost and accuracy.
Experimental Protocols: A Computational Approach
A typical computational protocol for investigating the tautomeric equilibrium of a molecule like this compound involves the following steps:
-
Geometry Optimization: The molecular geometry of each tautomer is optimized to find its lowest energy conformation. This is typically performed using a selected DFT functional, such as B3LYP or M06-2X, in conjunction with a suitable basis set, for instance, 6-311++G(d,p). The inclusion of diffuse functions (the "+" in the basis set) is important for accurately describing lone pairs and hydrogen bonds, while polarization functions (the "d,p") account for the non-spherical nature of electron density in molecules.
-
Frequency Calculations: Following geometry optimization, vibrational frequency calculations are performed at the same level of theory. These calculations serve two primary purposes:
-
To confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface (i.e., no imaginary frequencies).
-
To compute the zero-point vibrational energy (ZPVE), which is a quantum mechanical correction to the electronic energy.
-
-
Single-Point Energy Calculations: For higher accuracy, single-point energy calculations can be performed on the optimized geometries using a more sophisticated level of theory, such as coupled-cluster with single and double and perturbative triple excitations (CCSD(T)), or a larger basis set like aug-cc-pVTZ.
-
Solvation Effects: The influence of a solvent is often crucial in determining the tautomeric preference. The Polarizable Continuum Model (PCM) is a common implicit solvation model where the solvent is treated as a continuous dielectric medium. This allows for the calculation of the free energy of solvation, which is then added to the gas-phase free energy to predict the tautomeric equilibrium in solution.
-
Thermodynamic Analysis: The relative energies (ΔE), enthalpies (ΔH), and Gibbs free energies (ΔG) of the tautomers are then calculated. The Gibbs free energy, which includes both enthalpic and entropic contributions, is the most relevant quantity for determining the position of the equilibrium at a given temperature.
Quantitative Data on Tautomeric Equilibria
While specific data for neutral this compound is scarce, the relative stabilities of tautomers in related systems provide valuable insights. The following tables summarize computational data for the tautomerism of 2-hydroxypyridine and the 2,4-dihydroxy core in protonated nucleosides.
Table 1: Calculated Relative Energies of 2-Hydroxypyridine Tautomers in the Gas Phase
| Level of Theory | Tautomer | Relative Energy (kJ/mol) | Favored Tautomer |
| CCSD/6-311++G | 2-Hydroxypyridine | 0.0 | 2-Hydroxypyridine |
| 2-Pyridone | 5-9 | ||
| B3LYP/6-311++G | 2-Hydroxypyridine | 1-3 | 2-Pyridone |
| 2-Pyridone | 0.0 | ||
| M062X/6-311++G** | 2-Hydroxypyridine | 0.0 | 2-Hydroxypyridine |
| 2-Pyridone | 5-9 |
Data synthesized from studies on 2-hydroxypyridine tautomerism.[1]
Table 2: Calculated Relative Gibbs Free Energies of Protonated 2,4-Dihydroxy-pyrimidine Tautomers in the Gas Phase
| Level of Theory | Tautomer | Relative Gibbs Free Energy (kJ/mol) |
| B3LYP/6-311+G(d,p) | 2,4-Dihydroxy (most stable conformer) | 0.0 |
| O2 Protonated (canonical) | > 0 | |
| O4 Protonated (canonical) | > 0 |
Data derived from studies on protonated uridine and thymidine, which contain the 2,4-dihydroxypyrimidine core.[2][3]
Based on these analogous systems, it is anticipated that the dihydroxy form of this compound will be a significant contributor to the tautomeric mixture in the gas phase due to its aromatic character. In polar solvents, the more polar pyridone and dione forms are expected to be stabilized, shifting the equilibrium in their favor.
Visualizing Tautomeric Equilibria and Computational Workflows
Diagrams created using Graphviz (DOT language)
Caption: Tautomeric equilibrium of this compound.
References
- 1. The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chlorination and tautomerism: a computational and UPS/XPS study of 2-hydroxypyridine ⇌ 2-pyridone equilibrium - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. organic chemistry - 2-Pyridone tautomer ratio - Chemistry Stack Exchange [chemistry.stackexchange.com]
Quantum Chemical Calculations for 2,4-Dihydroxypyridine: A Technical Guide for Drug Development
Introduction
2,4-Dihydroxypyridine, also known as 3-deazauracil, is a heterocyclic compound of significant interest in medicinal chemistry and drug development.[1][2] Its structural similarity to the nucleobase uracil allows it to act as a potent inhibitor of enzymes such as dihydrouracil dehydrogenase.[2] The versatility of this compound also makes it a valuable building block in the synthesis of more complex heterocyclic molecules for pharmaceuticals and pesticides.[1]
A critical feature of this compound is its existence in multiple tautomeric forms, primarily the diketo, enol-keto, and di-enol forms. The relative stability and population of these tautomers can be highly dependent on the solvent environment and significantly influence the molecule's biological activity, receptor binding affinity, and pharmacokinetic properties.[3][4]
Quantum chemical calculations provide a powerful, non-experimental toolkit to investigate the electronic structure, stability, and properties of these tautomers at the atomic level.[5][6] By employing methods like Density Functional Theory (DFT), researchers can predict molecular geometries, relative energies, reactivity indices, and spectroscopic signatures, offering invaluable insights to guide the rational design of novel therapeutics.[6][7] This technical guide outlines the theoretical protocols for these calculations and presents the expected data in a framework designed for researchers, scientists, and drug development professionals.
Tautomeric Equilibria of this compound
The tautomerism of this compound involves the intramolecular migration of protons between oxygen and nitrogen atoms. The primary tautomers are the diketo (pyridine-2,4-dione), the two enol-keto forms (4-hydroxy-2-pyridone and 2-hydroxy-4-pyridone), and the di-enol (pyridine-2,4-diol). Understanding the equilibrium between these forms is crucial, as each tautomer presents a different three-dimensional shape, hydrogen bonding capability, and electrostatic profile.[3][4]
Caption: Tautomeric forms of this compound in equilibrium.
Experimental Protocols: Computational Methodology
A robust computational workflow is essential for obtaining accurate and reliable predictions of molecular properties. Density Functional Theory (DFT) is a widely used method that offers a favorable balance between computational cost and accuracy for systems of this size.[8][9] The following protocol details a standard approach for the quantum chemical analysis of this compound tautomers.
1. Initial Structure Preparation: The starting 3D coordinates for each tautomer (diketo, enol-keto, di-enol) are generated using molecular building software.
2. Geometry Optimization: The geometry of each tautomer is optimized to find its minimum energy conformation. This is a crucial step to obtain accurate structural parameters.
-
Method: DFT.
-
Functional: A hybrid functional such as B3LYP or a meta-GGA functional like M06-2X is recommended. The M06-2X functional is noted for its accuracy in calculating thermochemistry and non-covalent interactions.[8]
-
Basis Set: A Pople-style basis set like 6-311++G(d,p) or a correlation-consistent basis set such as aug-cc-pVDZ is suitable for achieving accurate geometries and energies.[10]
-
Solvation Model: To simulate a biological environment, the Polarizable Continuum Model (PCM) or the SMD solvation model can be applied to account for the effects of a solvent like water.[11]
3. Vibrational Frequency Analysis: Following optimization, a frequency calculation is performed at the same level of theory.
-
Purpose: This analysis serves two functions: 1) to confirm that the optimized structure is a true energy minimum (i.e., has no imaginary frequencies), and 2) to calculate thermodynamic properties such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.[8][12] These values are used to determine the relative stabilities of the tautomers.
4. Electronic Property Calculation: Using the optimized geometries, various electronic properties are calculated.
-
Properties: Key properties include the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, dipole moment, and the Molecular Electrostatic Potential (MEP).[9][13]
-
Significance: The HOMO-LUMO gap indicates the chemical reactivity and kinetic stability of the molecule.[13] The MEP map reveals the electron-rich and electron-deficient regions, which are crucial for predicting sites of electrophilic and nucleophilic attack and understanding intermolecular interactions like hydrogen bonding.[9]
References
- 1. nbinno.com [nbinno.com]
- 2. This compound | 626-03-9 [chemicalbook.com]
- 3. scispace.com [scispace.com]
- 4. wuxibiology.com [wuxibiology.com]
- 5. Quantum chemical calculations and their uses | Research, Society and Development [rsdjournal.org]
- 6. rroij.com [rroij.com]
- 7. benchchem.com [benchchem.com]
- 8. Quantum chemical calculations for over 200,000 organic radical species and 40,000 associated closed-shell molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular Structure, Spectral Analysis, Molecular Docking and Physicochemical Studies of 3-Bromo-2-hydroxypyridine Monomer and Dimer as Bromodomain Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit - PMC [pmc.ncbi.nlm.nih.gov]
- 11. comporgchem.com [comporgchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridine compounds: potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Safe Handling of 2,4-Dihydroxypyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the safety and handling precautions for 2,4-Dihydroxypyridine (CAS No. 626-03-9), a compound used in various laboratory and chemical synthesis applications. Adherence to these guidelines is crucial to ensure a safe working environment and mitigate potential health risks.
Hazard Identification and Classification
This compound is classified as a hazardous chemical.[1][2] The primary hazards associated with this compound are skin irritation, serious eye irritation, and potential respiratory irritation.[1][2][3][4]
GHS Classification:
| Hazard Class | Category |
| Skin Corrosion/Irritation | Category 2 |
| Serious Eye Damage/Eye Irritation | Category 2 |
| Specific target organ toxicity (single exposure) | Category 3 |
| Target Organs | Respiratory system |
Signal Word: Warning[2]
Hazard Statements:
-
H315: Causes skin irritation.[3]
-
H319: Causes serious eye irritation.[3]
-
H335: May cause respiratory irritation.[3]
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is provided below.
| Property | Value |
| Synonyms | 3-Deazauracil; 2,4-Pyridinediol; 4-Hydroxy-2-pyridone |
| Molecular Formula | C5H5NO2 |
| Molecular Weight | 111.10 g/mol |
| Appearance | White to yellow or beige powder/crystal[4] |
| Melting Point | 272-276 °C (lit.) |
| Odor | No information available[4] |
Exposure Controls and Personal Protection
Engineering controls and personal protective equipment (PPE) are essential for minimizing exposure to this compound.
Engineering Controls:
-
Work in a well-ventilated area, preferably in a chemical fume hood.[1][3]
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[1]
Personal Protective Equipment (PPE): The following PPE is recommended when handling this compound:
| PPE Type | Specification |
| Eye/Face Protection | Chemical safety goggles or glasses conforming to OSHA's 29 CFR 1910.133 or European Standard EN166.[1] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber), lab coat, and long trousers.[1][5] |
| Respiratory Protection | For nuisance levels of dust, a type N95 (US) or type P1 (EN 143) dust mask may be used. For higher-level protection, use a respirator with OV/AG/P99 (US) or ABEK-P2 (EU EN 143) cartridges.[6][7] |
A logical workflow for the selection of appropriate PPE is illustrated below.
Caption: Personal Protective Equipment (PPE) Selection Workflow.
Safe Handling and Storage
Handling:
-
Avoid contact with skin and eyes.[1]
-
Do not breathe dust.[1]
-
Wash hands thoroughly after handling.[1]
-
Use only in a well-ventilated area.[1]
Storage:
-
Store in a dry, cool, and well-ventilated place.[1]
-
Keep the container tightly closed.[1]
-
Store locked up.[1]
-
Incompatible materials to avoid include strong oxidizing agents, strong acids, strong bases, acid anhydrides, and acid chlorides.[1]
First Aid Measures
In case of exposure to this compound, follow these first aid procedures immediately.
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Get medical attention.[1] |
| Skin Contact | Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes. Get medical attention if irritation develops or persists.[1] |
| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[1] |
| Ingestion | Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Get medical attention.[1] |
The following diagram outlines the decision-making process for first aid.
Caption: First Aid Decision Tree for Exposure Incidents.
Firefighting and Accidental Release Measures
Firefighting Measures:
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[3]
-
Specific Hazards: Hazardous combustion products include carbon oxides (CO, CO2) and nitrogen oxides (NOx).[1][3]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[1][3]
NFPA 704 Ratings:
| Category | Rating |
| Health | 2 |
| Flammability | 1 |
| Instability | 0 |
Accidental Release Measures:
-
Personal Precautions: Ensure adequate ventilation. Use personal protective equipment as required. Avoid dust formation.[1][3]
-
Environmental Precautions: Do not let the product enter drains.[1][3]
-
Methods for Containment and Cleaning Up: Sweep up and shovel into suitable containers for disposal. Avoid creating dust.[1][3]
A workflow for responding to an accidental spill is provided below.
Caption: Accidental Spill Response Workflow.
Toxicological and Ecological Information
Toxicological Information: The toxicological properties of this compound have not been fully investigated.[1] No acute toxicity information is available for this product.[4] It is not known to be a carcinogen.[1]
Ecological Information: Do not empty into drains or allow the chemical to enter the environment.[1]
Disposal Considerations
Dispose of this chemical and its container in accordance with local, regional, and national regulations. Waste disposal should be handled by a licensed professional waste disposal service.
This technical guide is intended to provide comprehensive safety and handling information for this compound. It is imperative that all users of this chemical read and understand this information and the relevant Safety Data Sheet (SDS) before commencing any work.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of 2,4-Dihydroxypyridine
Topic: Synthesis of 2,4-Dihydroxypyridine from 4,6-dihydroxynicotinic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound, also known as 3-deazauracil, is a valuable heterocyclic compound. It serves as a crucial intermediate in the synthesis of a wide range of biologically active molecules, including compounds for treating cardiovascular diseases like hypertension and myocardial ischemia[1]. Its applications extend to the design of pesticides and other pharmaceuticals[2][3]. The synthesis of this compound from 4,6-dihydroxynicotinic acid is achieved through a decarboxylation reaction, where the carboxylic acid group is removed from the pyridine ring upon heating. This document provides detailed protocols for this chemical transformation based on established methods.
The overall reaction involves the removal of a carboxyl group from the C3 position of the pyridine ring.
Experimental Protocols
Two primary methods for the decarboxylation of 4,6-dihydroxynicotinic acid are described in the literature.
Protocol 1: High-Temperature Water-Mediated Decarboxylation
This method utilizes high-temperature water in a sealed vessel to facilitate the decarboxylation.
Materials:
-
4,6-dihydroxynicotinic acid
-
Distilled water
-
Stainless steel bomb reactor
Procedure:
-
Place 4,6-dihydroxynicotinic acid into a stainless steel bomb reactor.
-
Add a sufficient amount of distilled water to the reactor.
-
Seal the reactor securely according to the manufacturer's instructions.
-
Heat the sealed reactor to 200°C.
-
Maintain the temperature for six hours to ensure the completion of the reaction[1].
-
After the reaction period, allow the reactor to cool down to room temperature.
-
Carefully open the reactor in a well-ventilated fume hood.
-
The resulting solution contains this compound, which can be isolated and purified using standard techniques such as crystallization or chromatography.
Protocol 2: Phosphoric Acid-Catalyzed Decarboxylation
This protocol employs phosphoric acid as a catalyst under substantially dehydrated conditions to achieve decarboxylation at a slightly higher temperature.
Materials:
-
4,6-dihydroxynicotinic acid or its alkyl/aralkyl ester
-
Phosphoric acid (H₃PO₄)
-
Round-bottom flask equipped with a distillation apparatus
-
Heating mantle
-
Surfactant (e.g., silicon oil) (optional, to control foaming)
Procedure:
-
Charge the reaction flask with 4,6-dihydroxynicotinic acid and phosphoric acid.
-
Begin heating the mixture with stirring.
-
Water from the phosphoric acid and generated during any potential side reactions will begin to distill off. The ratio of phosphoric acid to water should be at least 27:1 by weight to ensure the reaction proceeds efficiently[1].
-
Continue heating until the internal temperature of the reaction mixture reaches approximately 210°C (±5°C)[1]. Reaching this temperature indicates that a sufficient amount of water has been removed.
-
Foaming may occur, which can be controlled by the addition of a small amount of a suitable surfactant.
-
Maintain the reaction at this temperature until the decarboxylation is complete (monitoring by TLC or HPLC is recommended).
-
After cooling, the reaction mixture can be carefully diluted with water and the product, this compound, can be isolated.
Data Presentation
The following table summarizes the key parameters for the described synthesis protocols.
| Parameter | Protocol 1: Water-Mediated | Protocol 2: Phosphoric Acid-Catalyzed |
| Starting Material | 4,6-dihydroxynicotinic acid | 4,6-dihydroxynicotinic acid or its ester |
| Solvent/Catalyst | Distilled Water | Phosphoric Acid |
| Temperature | 200°C[1] | ~210°C[1] |
| Reaction Time | 6 hours[1] | Varies (monitor for completion) |
| Apparatus | Stainless steel bomb[1] | Flask with distillation setup |
| Key Condition | High pressure generated in a sealed vessel | Substantially dehydrated conditions[1] |
Visualizations
Experimental Workflow
The general workflow for the synthesis of this compound is outlined below.
References
Application Notes and Protocols for Hantzsch Dihydropyridine Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Hantzsch dihydropyridine synthesis, first reported by Arthur Hantzsch in 1881, is a classic multi-component reaction for the synthesis of 1,4-dihydropyridines (1,4-DHPs).[1][2][3] These compounds are of significant pharmacological importance, with many derivatives commercialized as calcium channel blockers for the treatment of cardiovascular diseases such as hypertension and angina.[1][3][4][5][6] Prominent examples of drugs synthesized via this method include nifedipine, amlodipine, and felodipine.[1][3][4] The reaction typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia or ammonium acetate.[1][7] The resulting 1,4-DHP core can be subsequently oxidized to the corresponding pyridine derivative.[1][4][7] This application note provides detailed experimental protocols for the Hantzsch synthesis, summarizes quantitative data from various synthetic approaches, and illustrates the underlying chemical transformations and experimental workflow.
Reaction Mechanism and Signaling Pathway
The mechanism of the Hantzsch dihydropyridine synthesis is understood to proceed through a series of key intermediates.[1] Initially, one equivalent of the β-ketoester reacts with the aldehyde in a Knoevenagel condensation to form an α,β-unsaturated carbonyl compound.[4] Concurrently, a second equivalent of the β-ketoester reacts with ammonia to generate an enamine intermediate.[4] The subsequent Michael addition of the enamine to the α,β-unsaturated carbonyl compound, followed by cyclization and dehydration, yields the final 1,4-dihydropyridine product.[4]
References
- 1. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 2. Learning from the Hantzsch synthesis [pubsapp.acs.org]
- 3. royalsocietypublishing.org [royalsocietypublishing.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. bhu.ac.in [bhu.ac.in]
- 6. Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
Application Notes and Protocols: 2,4-Dihydroxypyridine as a Ligand in Transition Metal Complexes
A Note to Researchers, Scientists, and Drug Development Professionals:
Extensive literature searches for transition metal complexes specifically utilizing 2,4-dihydroxypyridine (also known as 2,4-pyridinediol or 4-hydroxy-2-pyridone) as a primary ligand have revealed a notable scarcity of detailed experimental protocols and comprehensive quantitative data. The majority of published research focuses on derivatives, such as Schiff bases of hydroxypyridines or halogenated dihydroxypyridines.
This document, therefore, provides a generalized framework based on the coordination chemistry of analogous hydroxypyridine systems. The protocols and data presented herein are intended to serve as a foundational guide for researchers venturing into the synthesis and application of this compound-based metal complexes. It is strongly recommended that these methodologies be optimized and adapted based on empirical results for the specific metal and desired complex.
Part 1: Synthesis and Characterization
Application Note: General Synthetic Approach
Transition metal complexes of hydroxypyridines are typically synthesized by reacting a salt of the desired metal with the ligand in a suitable solvent. The deprotonation of the hydroxyl groups of this compound is often necessary for coordination, which can be achieved by the addition of a base or by using a metal salt that can facilitate this process. The stoichiometry of the reactants and the reaction conditions (temperature, solvent, pH) will dictate the final structure and coordination number of the complex.
Experimental Protocol: General Synthesis of a this compound Transition Metal (II) Complex
This protocol provides a general procedure for the synthesis of a transition metal (II) complex with this compound.
Materials:
-
This compound (C₅H₅NO₂)
-
A transition metal (II) salt (e.g., MCl₂, M(OAc)₂, where M = Co, Ni, Cu)
-
Ethanol (or other suitable alcohol)
-
Deionized water
-
A weak base (e.g., sodium hydroxide or triethylamine, optional)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Filtration apparatus (e.g., Büchner funnel)
-
Drying oven or desiccator
Procedure:
-
Ligand Solution Preparation: Dissolve a specific molar amount of this compound in a minimal amount of hot ethanol in a round-bottom flask with stirring.
-
Metal Salt Solution Preparation: In a separate beaker, dissolve the desired molar equivalent of the transition metal (II) salt in deionized water or ethanol.
-
Reaction: Slowly add the metal salt solution to the ligand solution with continuous stirring. If deprotonation is required, a stoichiometric amount of a weak base can be added to the ligand solution prior to the addition of the metal salt.
-
Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux for a period of 2-4 hours. The formation of a precipitate may be observed.
-
Isolation of the Complex: After the reflux period, allow the mixture to cool to room temperature. If a precipitate has formed, collect it by vacuum filtration. If no precipitate forms, the solvent volume can be reduced by rotary evaporation to induce crystallization or precipitation.
-
Washing: Wash the collected solid with small portions of cold ethanol and then deionized water to remove any unreacted starting materials.
-
Drying: Dry the resulting complex in a vacuum desiccator over a suitable drying agent or in a drying oven at a moderate temperature (e.g., 60-80 °C).
Logical Workflow for Synthesis:
General workflow for the synthesis of a this compound metal complex.
Characterization Data (Hypothetical Data for a Cu(II) Complex)
The following table summarizes hypothetical quantitative data that would be expected from the characterization of a newly synthesized Cu(II) complex of this compound, denoted as [Cu(C₅H₄NO₂)₂]. This data is based on typical values for similar copper(II) complexes with related ligands.
| Parameter | Method | Expected Value/Observation |
| Elemental Analysis | CHN Analysis | C: 41.16%, H: 2.76%, N: 9.60% (Calculated for C₁₀H₈CuN₂O₄) |
| Molar Conductivity | Conductometry in DMF | < 20 Ω⁻¹ cm² mol⁻¹ (Suggesting a non-electrolytic nature) |
| Magnetic Moment | Gouy Balance | ~1.7-2.2 B.M. (Consistent with one |
Application of 2,4-Dihydroxypyridine in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Dihydroxypyridine, also known as 3-deazauracil, is a versatile heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its structural similarity to natural pyrimidines allows it to interact with a variety of biological targets, leading to a broad spectrum of pharmacological activities. This document provides a comprehensive overview of the applications of this compound derivatives in drug discovery, complete with experimental protocols and quantitative data to guide researchers in this field. The scaffold is a key building block for compounds with potential therapeutic uses ranging from anticancer and antiviral to cardiovascular agents.
Synthesis of this compound and Its Derivatives
The this compound core can be synthesized through several routes, and subsequently modified to generate a library of derivatives for structure-activity relationship (SAR) studies.
Protocol 1: Synthesis of this compound from 4,6-Dihydroxynicotinic Acid
This method involves the decarboxylation of 4,6-dihydroxynicotinic acid.
Materials:
-
4,6-Dihydroxynicotinic acid
-
Phosphoric acid (H₃PO₄)
-
Water (H₂O)
-
Round-bottom flask with a distillation head
-
Heating mantle
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH) (for optional hydrolysis step)
Procedure:
-
Preparation of the reaction mixture: In a round-bottom flask, create a mixture of 4,6-dihydroxynicotinic acid and phosphoric acid. The weight ratio of phosphoric acid to water should be at least 27:1.[1][2] This can be achieved by using a concentrated phosphoric acid solution and heating to remove excess water.
-
Decarboxylation: Heat the reaction mixture to approximately 210°C (±5°C).[1][2] This high temperature facilitates the decarboxylation process. Maintain this temperature until the reaction is complete, which can be monitored by techniques like Thin Layer Chromatography (TLC).
-
Alternative starting material: Alternatively, an alkyl or aralkyl 4,6-dihydroxy nicotinate can be used as the starting material.[1] In this case, the ester is first hydrolyzed to 4,6-dihydroxynicotinic acid using a strong base like NaOH or KOH, followed by the same decarboxylation procedure.[1]
-
Work-up and purification: After cooling, the reaction mixture is diluted with water and the pH is adjusted to precipitate the this compound product. The crude product can then be collected by filtration and purified by recrystallization.
Protocol 2: Synthesis of 3-Cyano-2,4-dihydroxypyridine Derivatives
Substituted 2,4-dihydroxypyridines, such as those with a cyano group at the 3-position, are valuable intermediates for further functionalization.
Materials:
-
Substituted anilines
-
Ethyl cyanoacetate
-
Acetylacetone
-
Potassium hydroxide (KOH)
-
Ethanol
-
Round-bottom flask with reflux condenser
-
Heating mantle
Procedure:
-
Synthesis of N-alkylated-2-cyanoacetamide: A mixture of a substituted aniline (0.02 mol) and ethyl cyanoacetate (0.02 mol) is refluxed at a high temperature for 2 hours. The progress of the reaction is monitored by TLC. The resulting solid is filtered and washed with diethyl ether and ethanol to yield the N-alkylated-2-cyanoacetamide derivative.
-
Synthesis of 3-Cyano-2-pyridone derivative: The N-alkylated-2-cyanoacetamide (0.006 mol) is reacted with acetylacetone (0.006 mol) in ethanol in the presence of a catalytic amount of KOH. The reaction mixture is refluxed at 80°C for 4 hours. After cooling, the precipitate is collected by filtration and washed with ethanol to give the 3-cyano-2-pyridone derivative in good yield.[3]
Biological Activities and Applications
Derivatives of this compound have demonstrated a wide array of biological activities, making them attractive candidates for drug development in various therapeutic areas.
Anticancer Activity
The this compound scaffold is present in numerous compounds with potent anticancer properties. One of the key mechanisms of action is the inhibition of topoisomerase II, an essential enzyme for DNA replication in rapidly dividing cancer cells.
Table 1: Cytotoxic Activity of 2,4-Dihydropyridine and Related Derivatives
| Compound | Target/Cell Line | IC₅₀ / pIC₅₀ | Reference |
| This compound (3-Deazauracil) | Topoisomerase II | pIC₅₀ = 5.05 | |
| 3,4-dihydropyridine-2(1H)-thione (S1) | A375 (Melanoma) | IC₅₀ = 4.33 ± 1.00 µM | [1] |
| Thiophene-substituted 3,4-dihydropyridine-2(1H)-thione (S22) | A375 (Melanoma) | IC₅₀ = 1.71 ± 0.58 µM | [1] |
| Diethyl 4-(4-bromophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | HeLa (Cervical Cancer) | IC₅₀ = 2.3 µM | [4] |
| Diethyl 4-(4-bromophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | MCF-7 (Breast Cancer) | IC₅₀ = 5.7 µM | [4] |
| Diethyl 4-(3-fluorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | HeLa (Cervical Cancer) | IC₅₀ = 4.1 µM | [4] |
| Diethyl 4-(3-fluorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | MCF-7 (Breast Cancer) | IC₅₀ = 11.9 µM | [4] |
Antiviral Activity
This compound derivatives have also shown promise as antiviral agents, particularly against HIV. The mechanism of action can involve the inhibition of key viral enzymes like reverse transcriptase and integrase.
Table 2: Antiviral Activity of this compound Derivatives
| Compound | Target/Virus | IC₅₀ / pIC₅₀ | Reference |
| This compound (3-Deazauracil) | HIV-1 Replication | pIC₅₀ = 4.07 |
Experimental Protocols for Biological Evaluation
Protocol 3: Topoisomerase II Decatenation Assay
This assay is used to determine the inhibitory effect of compounds on the decatenation activity of topoisomerase II.
Materials:
-
Human Topoisomerase II enzyme
-
Kinetoplast DNA (kDNA)
-
10x Topoisomerase II reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 125 mM NaCl, 10 mM MgCl₂, 5 mM DTT, 100 µg/ml albumin)
-
ATP solution
-
STEB (40% (w/v) sucrose, 100 mM Tris-HCl pH 8, 10 mM EDTA, 0.5 mg/ml Bromophenol Blue)
-
Chloroform/isoamyl alcohol (24:1)
-
Agarose
-
Ethidium bromide
-
Test compound dissolved in a suitable solvent (e.g., DMSO)
Procedure:
-
Reaction setup: In a microcentrifuge tube, prepare a reaction mixture containing 1x Topoisomerase II reaction buffer, ATP, and kDNA substrate.
-
Inhibitor addition: Add the test compound at various concentrations to the reaction tubes. Include a solvent control (e.g., DMSO).
-
Enzyme addition: Add a predetermined amount of human topoisomerase II enzyme to each tube to initiate the reaction. The amount of enzyme should be sufficient to fully decatenate the kDNA in the control reaction.
-
Incubation: Incubate the reaction mixture at 37°C for 30 minutes.
-
Reaction termination: Stop the reaction by adding STEB and chloroform/isoamyl alcohol. Vortex briefly and centrifuge.
-
Gel electrophoresis: Load the aqueous (upper) phase onto a 1% agarose gel containing ethidium bromide.
-
Visualization: Run the gel at an appropriate voltage until the dye front has migrated a sufficient distance. Visualize the DNA bands under UV light. Catenated kDNA will remain in the well, while decatenated minicircles will migrate into the gel.
-
Data analysis: Quantify the amount of decatenated DNA in each lane to determine the inhibitory effect of the compound and calculate the IC₅₀ value.
Protocol 4: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Human cancer cell lines (e.g., A375, HeLa, MCF-7)
-
Cell culture medium (e.g., RPMI-1640 or DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Test compound dissolved in DMSO
Procedure:
-
Cell seeding: Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound treatment: Treat the cells with various concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.
-
MTT addition: After the incubation period, add MTT solution to each well and incubate for another 3-4 hours.[5] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[1][6]
-
Formazan solubilization: Remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.[1][6]
-
Absorbance measurement: Measure the absorbance of the solution at a wavelength between 550 and 600 nm using a microplate reader.
-
Data analysis: Calculate the percentage of cell viability for each concentration of the test compound compared to the vehicle control and determine the IC₅₀ value.
Protocol 5: HIV-1 Replication Inhibition Assay
This assay measures the ability of a compound to inhibit the replication of HIV-1 in a cell-based system.
Materials:
-
CD4+ T-cell line (e.g., MT-4 cells) or peripheral blood mononuclear cells (PBMCs)
-
HIV-1 viral stock
-
Cell culture medium
-
Test compound dissolved in DMSO
-
p24 antigen ELISA kit or a reverse transcriptase activity assay kit
Procedure:
-
Cell preparation: Plate the target cells in a 96-well plate.
-
Infection and treatment: Infect the cells with a known amount of HIV-1 and simultaneously treat them with various concentrations of the test compound.
-
Incubation: Incubate the plate for several days to allow for viral replication.
-
Quantification of viral replication: After the incubation period, collect the cell culture supernatant.
-
Endpoint measurement: Measure the amount of viral replication by quantifying the p24 antigen concentration using an ELISA kit or by measuring the reverse transcriptase activity in the supernatant.
-
Data analysis: Determine the percentage of inhibition of viral replication for each compound concentration compared to the untreated control and calculate the EC₅₀ (half-maximal effective concentration) value.
Signaling Pathways and Mechanisms of Action
The diverse biological activities of this compound derivatives stem from their ability to modulate various cellular signaling pathways. As analogs of natural pyrimidines, they can act as competitive inhibitors of enzymes involved in nucleotide metabolism and nucleic acid synthesis. Furthermore, the pyridinone scaffold is known to interact with the hinge region of kinases, leading to the inhibition of key signaling cascades implicated in cancer and inflammation.
PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers. Several heterocyclic compounds containing pyridinone or dihydropyridine moieties have been shown to inhibit kinases within this pathway, such as PI3K and Akt.[7][8]
Caption: Inhibition of the PI3K/Akt signaling pathway by this compound derivatives.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade involved in cell proliferation, differentiation, and apoptosis. Aberrant activation of this pathway is also frequently observed in cancer. Pyridinone-containing compounds have been identified as inhibitors of kinases in the MAPK pathway, such as p38 MAPK.[9]
Caption: Modulation of the MAPK signaling cascade by this compound derivatives.
Experimental Workflow for Drug Discovery
The development of novel drugs based on the this compound scaffold typically follows a structured workflow, from initial synthesis to preclinical evaluation.
Caption: A typical drug discovery workflow for this compound-based compounds.
Conclusion
The this compound scaffold represents a privileged structure in medicinal chemistry, offering a versatile platform for the design and synthesis of novel therapeutic agents. Its derivatives have demonstrated significant potential in oncology and virology, with defined mechanisms of action that include the inhibition of key enzymes and modulation of critical signaling pathways. The protocols and data presented in this document provide a solid foundation for researchers to further explore the therapeutic potential of this promising class of compounds. Future work should focus on expanding the chemical diversity of this compound libraries and conducting comprehensive preclinical and clinical evaluations of the most promising candidates.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis, Evaluation of Pharmacological Activity, and Molecular Docking of 1,4-Dihydropyridines as Calcium Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Recent Advances of Pyridinone in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Use of Inhibitors in the Study of MAP Kinases - PMC [pmc.ncbi.nlm.nih.gov]
Application of 2,4-Dihydroxypyridine in the Synthesis of Cardioprotective Adenosine A3 Receptor Agonists
Introduction
2,4-Dihydroxypyridine serves as a crucial starting material in the synthesis of a class of potent and selective adenosine A3 receptor agonists. These compounds are of significant interest to researchers and drug development professionals for their potential therapeutic applications in cardiovascular diseases, particularly in the protection of cardiac tissue from ischemic damage. The activation of the adenosine A3 receptor has been shown to trigger signaling pathways that afford cardioprotection, making agonists of this receptor promising candidates for the development of novel cardiovascular drugs. This document provides detailed application notes and protocols for the synthesis and evaluation of these compounds, with a focus on derivatives prepared from this compound intermediates.
Synthetic Application of this compound
The pyridine ring of this compound provides a versatile scaffold for the construction of more complex heterocyclic systems. A key transformation involves the nitration of this compound to form 2,4-dihydroxy-3-nitropyridine. This intermediate is then further elaborated to construct the purine core of adenosine analogs. Subsequent modifications, including glycosylation and substitution at the N6-position of the purine ring, lead to the final adenosine A3 receptor agonists.
A notable example of a cardioprotective agent developed from this pathway is a series of N6-substituted adenosine-5'-N-methyluronamides, such as 2-Chloro-N6-(3-iodobenzyl)adenosine-5′-N-methyluronamide (Cl-IB-MECA). While the complete synthesis from this compound is part of a broader synthetic strategy, the initial steps involving the functionalized pyridine ring are critical.
Experimental Protocols
Protocol 1: Synthesis of 2,4-Dihydroxy-3-nitropyridine from this compound
This protocol outlines the nitration of this compound, a critical step in the synthesis of adenosine analog intermediates.[1][2]
Materials:
-
This compound
-
Nitric acid (concentrated)
-
Sulfuric acid (concentrated)
-
Ice bath
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Dropping funnel
-
Buchner funnel and filter paper
-
Recrystallization solvent (e.g., water or ethanol)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound in concentrated sulfuric acid. Cool the mixture in an ice bath with continuous stirring.
-
Slowly add a cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the reaction flask using a dropping funnel, ensuring the temperature is maintained below 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for a specified time (typically 1-2 hours) to ensure complete nitration.
-
Carefully pour the reaction mixture over crushed ice to precipitate the product.
-
Collect the solid precipitate by vacuum filtration using a Buchner funnel.
-
Wash the crude product with cold water to remove any residual acid.
-
Recrystallize the crude 2,4-dihydroxy-3-nitropyridine from a suitable solvent to obtain the purified product.
-
Dry the purified product under vacuum.
Protocol 2: General Synthesis of N6-Substituted Adenosine Analogs
This generalized protocol describes the subsequent steps to convert the nitropyridine intermediate into a functionalized adenosine analog. This often involves the construction of the purine ring system, glycosylation, and finally, N6-substitution.
Materials:
-
Functionalized purine intermediate (derived from 2,4-dihydroxy-3-nitropyridine)
-
Protected ribose derivative (e.g., 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose)
-
Lewis acid catalyst (e.g., SnCl4) or other coupling agents
-
Appropriate amine for N6-substitution (e.g., 3-iodobenzylamine)
-
Solvents (e.g., dichloromethane, methanol)
-
De-protecting agents (e.g., sodium methoxide)
-
Purification supplies (e.g., silica gel for column chromatography)
Procedure:
-
Glycosylation: React the functionalized purine intermediate with a protected ribose derivative in the presence of a Lewis acid catalyst to form the nucleoside bond.
-
N6-Substitution: Introduce the desired substituent at the N6-position of the purine ring. This is often achieved by displacing a leaving group (e.g., a chloro group) with an appropriate amine.
-
Deprotection: Remove the protecting groups from the ribose moiety using a suitable de-protecting agent.
-
Purification: Purify the final compound using techniques such as column chromatography to yield the highly pure adenosine A3 receptor agonist.
Quantitative Data
The following tables summarize key quantitative data for representative adenosine A3 receptor agonists, highlighting their potency and efficacy in cardioprotective models.
Table 1: In Vitro Binding Affinity and Functional Potency of Adenosine A3 Receptor Agonists
| Compound | Human A3 Ki (nM) | A1/A3 Selectivity | A2A/A3 Selectivity | Efficacy (cAMP Inhibition) |
| Cl-IB-MECA | 1.3 | 2500 | 1400 | Full Agonist |
| CP-532,903 | 0.5 | >10000 | >10000 | Full Agonist |
Data compiled from multiple sources demonstrating the high affinity and selectivity of these compounds for the adenosine A3 receptor.
Table 2: Cardioprotective Efficacy of Adenosine A3 Receptor Agonists in Myocardial Ischemia Models
| Compound | Animal Model | Endpoint | Result |
| Cl-IB-MECA | Rabbit | Infarct size reduction | Significant reduction in infarct size compared to control |
| CP-532,903 | Mouse | Infarct size reduction | Dose-dependent reduction in myocardial infarct size |
These studies demonstrate the in vivo cardioprotective effects of adenosine A3 receptor agonists.
Signaling Pathways and Experimental Workflows
The cardioprotective effects of adenosine A3 receptor agonists are mediated through specific intracellular signaling pathways. Activation of the A3 receptor, a G-protein coupled receptor (GPCR), leads to a cascade of events that ultimately protect cardiac cells from ischemic injury. Dihydropyridine-based cardiovascular drugs, on the other hand, primarily act as calcium channel blockers.
Adenosine A3 Receptor Signaling Pathway
Activation of the adenosine A3 receptor by an agonist initiates a signaling cascade that involves the inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels. This pathway is crucial for the observed cardioprotective effects.
Caption: Adenosine A3 Receptor Signaling Pathway.
General Synthetic Workflow
The synthesis of adenosine A3 receptor agonists from this compound follows a multi-step process, beginning with the functionalization of the pyridine ring, followed by the construction of the purine core, glycosylation, and final modification.
Caption: Synthetic Workflow for Adenosine A3 Agonists.
Dihydropyridine Calcium Channel Blocker Signaling Pathway
For context, the signaling pathway for dihydropyridine-based cardiovascular drugs, which are distinct from the adenosine analogs discussed but also relevant in cardiovascular therapy, is presented below. These drugs block L-type calcium channels, leading to vasodilation.
Caption: Dihydropyridine Calcium Channel Blocker Pathway.
References
Application Notes and Protocols: 2,4-Dihydroxypyridine Derivatives for Proteomics Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
The field of chemical proteomics utilizes small molecule probes to explore protein function and identify therapeutic targets in a native biological context. Covalent chemical probes, which form a stable bond with their protein targets, are particularly powerful tools for activity-based protein profiling (ABPP) and target identification. This document provides detailed application notes and protocols for a hypothetical 2,4-dihydroxypyridine-based covalent probe, DHP-1 , designed for proteomics research.
While the this compound scaffold is a versatile starting point for medicinal chemistry, its application as a covalent probe in published proteomics literature is not yet established. Therefore, the following information is presented as a scientifically plausible, hypothetical example to guide researchers in the potential design and application of such tools.
Hypothetical Probe: DHP-1
DHP-1 is a hypothetical this compound derivative designed as an irreversible covalent inhibitor of a hypothetical kinase, "Kinase-X," which is implicated in a pro-inflammatory signaling pathway. DHP-1 features an acrylamide "warhead," a common electrophile that can covalently react with nucleophilic cysteine residues in the active site of kinases.[1] It also incorporates a terminal alkyne handle for "clickable" chemistry, allowing for the attachment of a reporter tag (e.g., biotin for enrichment or a fluorophore for imaging) via Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).[2][3][4][5][6][7]
Application Note 1: Quantitative Proteomic Profiling of DHP-1 Targets
This note describes the use of DHP-1 in a quantitative proteomics experiment to identify the cellular targets of the compound and assess its selectivity. The workflow utilizes Stable Isotope Labeling by Amino acids in Cell culture (SILAC) for accurate relative quantification of proteins.
Experimental Design
Human cancer cells (e.g., HEK293T) are cultured in "light" (normal isotopes) or "heavy" (¹³C₆, ¹⁵N₂-lysine and ¹³C₆, ¹⁵N₄-arginine) media. The "heavy" labeled cells are treated with DHP-1, while the "light" labeled cells are treated with a vehicle control (DMSO). After cell lysis, the proteomes are combined, and DHP-1-labeled proteins are enriched using the clickable alkyne handle and biotin-azide, followed by streptavidin affinity purification. The enriched proteins are then digested, and the resulting peptides are analyzed by LC-MS/MS. The ratio of heavy to light peptides identifies proteins that are specifically targeted by DHP-1.
Data Presentation
The following table represents a hypothetical dataset of proteins identified as potential targets of DHP-1. The data is presented with SILAC ratios (Heavy/Light), indicating the degree of enrichment in the DHP-1 treated sample compared to the control.
| Protein ID | Gene Name | Protein Name | SILAC Ratio (H/L) | Function |
| PXXXXX | KINX | Kinase-X | 25.8 | Target Kinase |
| PYYYYY | KINY | Kinase-Y | 8.2 | Off-target Kinase |
| PZZZZZ | PROT1 | Hypothetical Protein 1 | 4.5 | Potential Off-target |
| PAAAAA | PROT2 | Hypothetical Protein 2 | 3.1 | Potential Off-target |
Experimental Protocol 1: SILAC-based Quantitative Proteomic Profiling of DHP-1 Targets
1. Cell Culture and SILAC Labeling
-
Culture HEK293T cells in DMEM specifically formulated for SILAC, supplemented with 10% dialyzed fetal bovine serum, penicillin/streptomycin, and either "light" (L-arginine and L-lysine) or "heavy" (¹³C₆, ¹⁵N₄-L-arginine and ¹³C₆, ¹⁵N₂-L-lysine) amino acids.
-
Passage the cells for at least six doublings to ensure complete incorporation of the heavy amino acids.
2. DHP-1 Treatment
-
Plate the "heavy" and "light" SILAC-labeled cells at a density of 5 x 10⁶ cells per 10 cm dish.
-
Treat the "heavy" labeled cells with 10 µM DHP-1 for 2 hours at 37°C.
-
Treat the "light" labeled cells with an equivalent volume of DMSO (vehicle control) for 2 hours at 37°C.
3. Cell Lysis and Protein Quantification
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatants using a BCA assay.
4. Click Chemistry and Protein Enrichment
-
Combine 1 mg of "heavy" lysate with 1 mg of "light" lysate.
-
To the combined lysate, add the following click chemistry reagents in order:
-
Biotin-azide (final concentration 100 µM)
-
Tris(2-carboxyethyl)phosphine (TCEP) (final concentration 1 mM)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) (final concentration 100 µM)
-
Copper(II) sulfate (CuSO₄) (final concentration 1 mM)
-
-
Incubate the reaction for 1 hour at room temperature with gentle shaking.
-
Enrich the biotinylated proteins by adding streptavidin-agarose beads and incubating for 4 hours at 4°C with rotation.
-
Wash the beads extensively with RIPA buffer followed by PBS to remove non-specifically bound proteins.
5. On-Bead Digestion
-
Resuspend the beads in 50 mM ammonium bicarbonate.
-
Reduce the proteins with 10 mM DTT for 30 minutes at 56°C.
-
Alkylate the proteins with 55 mM iodoacetamide for 20 minutes at room temperature in the dark.
-
Digest the proteins with sequencing-grade trypsin (1:50 enzyme-to-protein ratio) overnight at 37°C.
-
Collect the supernatant containing the peptides and acidify with formic acid.
6. LC-MS/MS Analysis
-
Analyze the peptides using a high-resolution Orbitrap mass spectrometer coupled with a nano-LC system.
-
Separate the peptides on a C18 column using a gradient of acetonitrile in 0.1% formic acid.
-
Acquire data in a data-dependent acquisition mode, selecting the top 10 most intense precursor ions for HCD fragmentation.
7. Data Analysis
-
Process the raw mass spectrometry data using a software package such as MaxQuant.
-
Search the MS/MS spectra against a human protein database.
-
Quantify the relative abundance of proteins based on the SILAC heavy/light ratios.
Application Note 2: Elucidating the Signaling Pathway of DHP-1
This note describes a workflow to investigate the impact of DHP-1 on cellular signaling pathways, focusing on the hypothetical Kinase-X pathway.
Workflow
Cells are treated with DHP-1, and the phosphorylation status of downstream substrates of Kinase-X is monitored by Western blotting or a targeted phosphoproteomics approach. A decrease in the phosphorylation of a known Kinase-X substrate upon DHP-1 treatment would provide evidence for the on-target activity of the probe.
Experimental Protocol 2: Western Blot Analysis of Kinase-X Pathway Modulation
1. Cell Treatment and Lysis
-
Plate HEK293T cells and grow to 80% confluency.
-
Treat the cells with varying concentrations of DHP-1 (e.g., 0.1, 1, 10 µM) for 2 hours.
-
Lyse the cells as described in Experimental Protocol 1, section 3.
2. SDS-PAGE and Western Blotting
-
Separate equal amounts of protein from each treatment condition by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against phospho-Substrate-X (a known substrate of Kinase-X) and total Substrate-X overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
7. Data Analysis
-
Quantify the band intensities using image analysis software.
-
Normalize the phospho-Substrate-X signal to the total Substrate-X signal to determine the effect of DHP-1 on Kinase-X activity.
Visualizations
References
- 1. Reactive chemistry for covalent probe and therapeutic development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. escholarship.org [escholarship.org]
- 3. Synthesis and Application of a Clickable Epoxomicin‐Based Probe for Proteasome Activity Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Application of a Clickable Epoxomicin-Based Probe for Proteasome Activity Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Applications of Copper-Catalyzed Click Chemistry in Activity-Based Protein Profiling | MDPI [mdpi.com]
Application Notes: Preparation of Electrochemical Immunosensors Using 2,4-Dihydroxypyridine
To our valued researchers, scientists, and drug development professionals,
Following a comprehensive review of current scientific literature, we have found no established protocols or application notes detailing the specific use of 2,4-Dihydroxypyridine in the preparation of electrochemical immunosensors. While the field of electrochemical biosensors is rich with various surface modification strategies, the application of this particular compound for immunosensor fabrication is not documented in the available scholarly articles.
Electrochemical immunosensors rely on the precise immobilization of antibodies onto an electrode surface and the subsequent detection of an antigen-antibody binding event through an electrical signal. The modification of the electrode surface is a critical step that dictates the sensor's sensitivity, selectivity, and stability. Various materials, including polymers, nanoparticles, and functionalized organic molecules, are employed for this purpose.
While some pyridine derivatives have been explored in the broader context of chemical sensors and electrode modification, the specific use of this compound for creating a stable and functional interface for antibody immobilization in an immunosensor has not been reported. The synthesis of functionalized pyridine derivatives for various chemical sensing applications has been documented, but these do not extend to the construction of immunosensors.
The electropolymerization of certain monomers is a common technique to form a conductive and functional film on an electrode surface. However, literature on the electropolymerization of this compound for sensor applications is not available.
Given the absence of specific data, we are unable to provide detailed experimental protocols, quantitative data tables, or visualizations for the preparation of electrochemical immunosensors using this compound.
We recommend that researchers interested in this specific application consider undertaking foundational research to explore the feasibility of using this compound for electrode modification and antibody immobilization. This would involve systematic studies on its electrochemical behavior, its ability to form stable films, and its compatibility with biological molecules.
We will continue to monitor the scientific literature for any developments in this area and will update our resources accordingly.
Application Notes and Protocols: The Role of Pyridine-Containing Ligands as Growth-Directing Agents for Nanoparticles
A Note on 2,4-Dihydroxypyridine: Extensive literature searches did not yield specific examples or protocols for the use of this compound as a growth-directing agent in nanoparticle synthesis. The following application notes and protocols are therefore based on the broader class of pyridine-containing ligands, which are known to influence the growth and properties of various nanoparticles.
Introduction
Pyridine and its derivatives are a versatile class of ligands in the synthesis of nanoparticles. The nitrogen atom in the pyridine ring possesses a lone pair of electrons, which can coordinate to the surface of metal and semiconductor nanoparticles. This coordination plays a crucial role in nanoparticle formation and stabilization. Pyridine-containing ligands can act as capping agents that control the growth rate of different crystal facets, thereby influencing the final size and shape of the nanoparticles. Furthermore, the functional groups on the pyridine ring can be tailored to modify the solubility, stability, and functionality of the resulting nanoparticles for various applications in catalysis, sensing, and biomedicine.
Mechanism of Action
The primary role of pyridine-containing ligands as growth-directing agents stems from their ability to selectively bind to the surface of growing nanocrystals. This selective adsorption can alter the surface energy of different crystallographic planes, leading to anisotropic growth. For instance, if a ligand binds more strongly to one crystal facet than another, the growth on that facet will be inhibited, allowing other facets to grow at a faster rate. This can lead to the formation of non-spherical nanoparticles such as nanorods, nanocubes, or nanoprisms. The electronic properties of the pyridine derivative, such as the basicity of the pyridine nitrogen, can significantly impact the strength of its interaction with the nanoparticle surface and, consequently, its effectiveness as a growth-directing agent.
Diagram of Pyridine Ligand Action in Nanoparticle Growth
Application Notes and Protocols for the Detection and Quantification of 2,4-Dihydroxypyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Dihydroxypyridine, also known as 3-deazauracil, is a pyridine derivative of significant interest in pharmaceutical and clinical research.[1] It is recognized as a potent inhibitor of dihydrouracil dehydrogenase (DPD), the initial and rate-limiting enzyme in the catabolism of uracil and thymine.[2] This inhibitory action is crucial in the context of cancer therapy, particularly with fluoropyrimidine drugs like 5-fluorouracil (5-FU), where DPD-mediated degradation can impact drug efficacy and toxicity.[3][4] Given its therapeutic relevance and its presence as a metabolite, robust and reliable analytical methods are essential for its accurate detection and quantification in various biological matrices.
Mechanism of Action: Inhibition of Dihydrouracil Dehydrogenase
This compound's primary mechanism of action is the inhibition of dihydrouracil dehydrogenase (DPD), an enzyme that catalyzes the NADPH-dependent reduction of uracil and thymine to dihydrouracil and dihydrothymine, respectively.[2][5] This is the first step in the pyrimidine degradation pathway. By inhibiting DPD, this compound can modulate the metabolism of endogenous pyrimidines and synthetic analogs used in chemotherapy.
Caption: Inhibition of Dihydrouracil Dehydrogenase by this compound.
Quantitative Data Summary
The following table summarizes representative quantitative parameters for the analytical methods detailed below. It is important to note that the data for HPLC-UV and LC-MS/MS are based on methods for structurally similar compounds and should be considered as expected performance benchmarks for a fully validated assay for this compound.
| Parameter | HPLC-UV (Representative) | LC-MS/MS (Representative) |
| Limit of Detection (LOD) | 2.5 ng/mL | Sub ng/mL to pg/mL range |
| Limit of Quantification (LOQ) | 5 ng/mL | 2 ng/mL |
| Linearity Range | 5 - 400 ng/mL (r² > 0.995) | 2 - 2000 ng/mL (r² > 0.998) |
| Recovery | ~90% | >90% |
| Precision (RSD%) | <15% | <12% |
| Accuracy | 85-115% | 78-116% |
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method provides a robust and accessible approach for the quantification of this compound in various sample matrices. The following protocol is a synthesized method based on available literature for the purity analysis of this compound and quantitative analysis of related dihydropyridines.
Experimental Workflow: HPLC-UV Analysis
Caption: Workflow for HPLC-UV analysis of this compound.
Detailed Protocol: HPLC-UV
a. Materials and Reagents:
-
This compound reference standard
-
Internal standard (e.g., a structurally similar, commercially available compound not present in the matrix)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Potassium dihydrogen phosphate (KH₂PO₄)
-
Triethylamine (TEA)
-
Phosphoric acid (H₃PO₄)
-
Biological matrix (e.g., human plasma, urine)
b. Instrumentation:
-
HPLC system with a UV detector
-
Column: Sulpeco Sulpecosil-SAX, 5 µm, 250 x 4.6 mm (or equivalent reversed-phase C18 column)
-
Centrifuge
-
Nitrogen evaporator
c. Sample Preparation (from Plasma):
-
To 1 mL of plasma, add the internal standard.
-
Add 2 mL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Inject 20 µL into the HPLC system.
d. Chromatographic Conditions:
-
Mobile Phase A: 200 mM KH₂PO₄ with 0.1% TEA, pH adjusted to 6.0 with H₃PO₄
-
Mobile Phase B: Acetonitrile
-
Isocratic Elution: 85% Mobile Phase A, 15% Mobile Phase B
-
Flow Rate: 1.0 mL/min
-
Column Temperature: Ambient
-
Detection Wavelength: 295 nm
-
Injection Volume: 20 µL
e. Calibration and Quantification:
-
Prepare a series of calibration standards by spiking known concentrations of this compound and a fixed concentration of the internal standard into the blank biological matrix.
-
Process the calibration standards alongside the unknown samples using the sample preparation protocol described above.
-
Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration of this compound.
-
Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV, making it the preferred method for bioanalysis where low concentrations of the analyte are expected. The following protocol is a proposed method based on general principles of LC-MS/MS bioanalysis and data for related compounds.
Experimental Workflow: LC-MS/MS Analysis
Caption: Workflow for LC-MS/MS analysis of this compound.
Detailed Protocol: LC-MS/MS
a. Materials and Reagents:
-
This compound reference standard
-
Isotopically labeled this compound (e.g., ¹³C₅, ¹⁵N-labeled) as internal standard (if available)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ethyl acetate (LC-MS grade)
-
Biological matrix (e.g., human plasma, urine)
b. Instrumentation:
-
LC-MS/MS system (e.g., triple quadrupole mass spectrometer) with an electrospray ionization (ESI) source
-
UPLC or HPLC system
-
Column: A suitable reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Centrifuge
-
Nitrogen evaporator
c. Sample Preparation (Liquid-Liquid Extraction from Plasma):
-
To 100 µL of plasma, add the internal standard.
-
Add 500 µL of ethyl acetate.
-
Vortex for 2 minutes.
-
Centrifuge at 12,000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube.
-
Evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Inject 5 µL into the LC-MS/MS system.
d. LC-MS/MS Conditions:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient Elution: A suitable gradient to ensure separation from matrix components (e.g., 5% B to 95% B over 5 minutes)
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Mass Spectrometry Parameters:
-
This compound (Exact Mass: 111.0320):
-
Precursor Ion (Q1): m/z 112.0 [M+H]⁺
-
Product Ions (Q3): To be determined by direct infusion of a standard solution. Likely fragments would involve loss of H₂O, CO, or ring fragmentation.
-
-
Internal Standard (Isotopically Labeled):
-
Precursor Ion (Q1): m/z corresponding to [M+H]⁺ of the labeled compound.
-
Product Ions (Q3): To be determined.
-
-
-
Multiple Reaction Monitoring (MRM): Monitor the specific transitions for this compound and the internal standard.
e. Calibration and Quantification:
-
Prepare calibration standards by spiking known concentrations of this compound and a fixed concentration of the isotopically labeled internal standard into the blank biological matrix.
-
Process and analyze the standards and samples as described above.
-
Construct a calibration curve and quantify the unknown samples as described for the HPLC-UV method.
UV-Vis Spectrophotometry
A direct and validated UV-Vis spectrophotometric method for the quantification of this compound in complex biological matrices was not identified in a comprehensive literature search. Such methods often lack the required sensitivity and are prone to interference from other UV-absorbing compounds present in biological samples. For quantification in biological fluids, chromatographic separation prior to detection, as detailed in the HPLC-UV and LC-MS/MS sections, is strongly recommended to ensure accuracy and reliability.
Conclusion
The analytical methods outlined in this document provide a comprehensive guide for the detection and quantification of this compound. The LC-MS/MS method is recommended for its high sensitivity and specificity, which is crucial for pharmacokinetic and metabolic studies in drug development. The HPLC-UV method serves as a reliable and more accessible alternative for applications where lower sensitivity is acceptable. Successful implementation of these protocols will enable researchers to accurately measure this compound concentrations, contributing to a better understanding of its pharmacological effects and clinical significance. It is recommended that any adapted method undergoes a thorough in-house validation to ensure its performance for the intended application.
References
- 1. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]
- 2. uracil degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Dihydropyrimidine dehydrogenase (NADP+) - Wikipedia [en.wikipedia.org]
- 4. Dihydrouracil Dehydrogenase (NADP) - MeSH - NCBI [ncbi.nlm.nih.gov]
- 5. Insights into the mechanism of dihydropyrimidine dehydrogenase from site-directed mutagenesis targeting the active site loop and redox cofactor coordination - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting low yields in 2,4-Dihydroxypyridine synthesis
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the synthesis of 2,4-Dihydroxypyridine, helping to diagnose and resolve issues leading to low reaction yields.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for this compound?
The most prominently documented method for synthesizing this compound involves the decarboxylation of a substituted nicotinic acid precursor. Specifically, heating 4,6-dihydroxynicotinic acid or its alkyl/aralkyl esters is a common route.[1][2] This reaction is typically catalyzed by an acid, such as phosphoric acid, under high-temperature and substantially dehydrated conditions.[1] Another potential precursor mentioned in chemical literature is Citrazinic Acid (2,6-dihydroxypyridine-4-carboxylic acid), which can also undergo decarboxylation.[3][4]
Q2: My this compound synthesis yield is consistently low. What are the most common causes?
Low yields in pyridine synthesis can often be attributed to several key factors:
-
Suboptimal Reaction Conditions: The decarboxylation reaction is highly sensitive to temperature and the presence of water. Failure to reach and maintain the required temperature (around 210°C) or the presence of excess water can lead to incomplete reaction.[1][2]
-
Purity of Reactants: Impurities in the starting material, such as 4,6-dihydroxynicotinic acid, can introduce side reactions that consume reactants and reduce the yield of the desired product.[5]
-
Inefficient Purification: Product loss during the workup and purification stages is a frequent contributor to apparent low yields.[5] this compound has specific solubility properties that must be considered during extraction and recrystallization.
-
Side Reactions: Undesired side reactions can compete with the main reaction pathway, consuming starting materials and generating impurities that complicate purification.[6]
Q3: Can the choice of solvent or catalyst significantly impact the reaction outcome?
Yes, both solvent and catalyst choice are critical. For the decarboxylation of 4,6-dihydroxynicotinic acid, phosphoric acid acts as a catalyst.[1] The reaction is performed under substantially dehydrated conditions, implying that the solvent's role is minimized and the acid itself can serve as the reaction medium.[1][2] The ratio of phosphoric acid to water is crucial, with a recommended weight ratio of not less than 27:1 to drive the reaction to completion.[1][2] In broader pyridine syntheses, the solvent can influence reactant solubility, reaction rates, and even the mechanistic pathway.[5]
Troubleshooting Guide for Low Yields
This guide addresses specific problems encountered during the synthesis of this compound, particularly via the decarboxylation of 4,6-dihydroxynicotinic acid.
| Problem | Possible Cause | Recommended Solution |
| Low or No Product Formation | Insufficient Temperature: The decarboxylation reaction requires a high temperature to proceed efficiently. | Ensure the reaction mixture reaches and is maintained at approximately 210°C (±5°C). Use a high-temperature thermometer and ensure even heating of the reaction vessel.[1] |
| Presence of Water: Water can inhibit the phosphoric acid-catalyzed decarboxylation. | Conduct the reaction under substantially dehydrated conditions. The recommended H₃PO₄:H₂O weight ratio is at least 27:1. This can be achieved by heating the phosphoric acid to remove excess water before adding the reactant.[1][2] | |
| Incorrect Reaction Time: The reaction may not have proceeded to completion. | Maintain the reaction at ~210°C for approximately 4 to 5 hours. Monitor the disappearance of the starting material (e.g., 4,6-dihydroxynicotinic acid) by HPLC to confirm reaction completion.[1] | |
| Complex Mixture of Products / Difficult Purification | Side Reactions: Impurities in starting materials or non-optimal conditions can lead to side reactions. | Use high-purity starting materials (≥99%).[7] Carefully control the reaction temperature and atmosphere. Analyze the crude product using techniques like LC-MS to identify byproducts and optimize conditions to minimize their formation.[5] |
| Product Degradation: The product may be sensitive to the high temperatures used. | While high temperature is necessary, prolonged heating beyond the optimal time (4-5 hours) should be avoided. Once the reaction is complete (as confirmed by HPLC), cool the mixture to below 100°C before proceeding with the workup.[1] | |
| Product Loss During Workup | Inefficient Extraction/Isolation: The product may be lost during quenching, extraction, or precipitation steps. | After cooling the reaction, an organic acid like acetic acid can be added.[1] The product's solubility should be considered when choosing extraction solvents or recrystallization conditions. If precipitating the product, ensure the pH and temperature are optimized for maximum recovery. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Decarboxylation of 4,6-Dihydroxynicotinic Acid
This protocol is based on the process described in patent literature for the synthesis of this compound.[1][2]
Materials:
-
4,6-Dihydroxynicotinic acid (or its methyl/alkyl ester)
-
Phosphoric acid (H₃PO₄)
-
High-temperature heating mantle and reaction vessel equipped with a distillation apparatus and mechanical stirrer
-
HPLC for reaction monitoring
Procedure:
-
Charge the reaction vessel with phosphoric acid.
-
Heat the phosphoric acid to a temperature sufficient to remove water via distillation, until the weight ratio of H₃PO₄ to H₂O is at least 27:1. The temperature of the mixture should reach approximately 210°C.
-
Once the desired temperature and water content are achieved, add the 4,6-dihydroxynicotinic acid to the hot phosphoric acid.
-
Maintain the reaction mixture at approximately 210°C (±5°C) with stirring for 4 to 5 hours.
-
Monitor the reaction progress by periodically taking samples and analyzing them via HPLC to confirm the disappearance of the starting material.
-
Once the reaction is complete, allow the mixture to cool to a temperature below 100°C.
-
Proceed with the appropriate workup procedure, which may involve quenching with an organic acid like acetic acid, followed by extraction or precipitation to isolate the crude this compound.
-
Purify the crude product by recrystallization from a suitable solvent to obtain pure this compound.
Visualized Workflows and Pathways
General Troubleshooting Workflow
The following diagram outlines a systematic approach to troubleshooting low yields in chemical synthesis.
Caption: A stepwise workflow for troubleshooting low synthesis yields.
Synthesis Pathway: Decarboxylation
This diagram illustrates the key chemical transformation for producing this compound from a common precursor.
Caption: Decarboxylation pathway to this compound.
References
- 1. EP0909270B1 - Process for preparing this compound and 2,4-dihydroxy-3-nitropyridine - Google Patents [patents.google.com]
- 2. US6307054B1 - Process for preparing 2,4- dihydroxypyridine and 2,4- dihydroxy-3-nitropyridine - Google Patents [patents.google.com]
- 3. lookchem.com [lookchem.com]
- 4. discofinechem.com [discofinechem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. nbinno.com [nbinno.com]
Technical Support Center: Purification of 2,4-Dihydroxypyridine
Welcome to the technical support center for the purification of 2,4-Dihydroxypyridine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common purification challenges and methodologies.
Frequently Asked Questions (FAQs)
Q1: What are the key physical and chemical properties of this compound?
A1: this compound, also known as 3-Deazauracil, is typically a light yellow crystalline powder.[1] It is stable under normal storage conditions.[2] Key properties are summarized in the table below.
Q2: What are the most common methods for purifying this compound?
A2: The most common purification techniques for this compound and similar heterocyclic compounds are recrystallization, column chromatography, and sublimation.[3][4][5] The choice of method depends on the nature and quantity of impurities, as well as the desired final purity.
Q3: How can I assess the purity of my this compound sample?
A3: Purity can be assessed using several analytical techniques. High-Performance Liquid Chromatography (HPLC) is a common method for quantitative analysis.[6] Thin-Layer Chromatography (TLC) can be used for rapid qualitative assessment of impurities. Purity can also be confirmed by melting point determination, as impurities typically lower and broaden the melting range.
Q4: What are the common impurities found in crude this compound?
A4: Common impurities often include unreacted starting materials, by-products from the synthesis, and degradation products. A primary degradation product for dihydropyridine derivatives is the corresponding oxidized pyridine compound, which can form due to exposure to air, light, or acidic conditions.[7]
Q5: What are the recommended storage conditions for this compound?
A5: this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[2] To prevent degradation, particularly oxidation, it is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) and protected from light, especially for high-purity reference materials.[7]
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₅H₅NO₂ | [2][8] |
| Molecular Weight | 111.10 g/mol | [2] |
| Appearance | Light yellow crystalline powder | [1] |
| Melting Point | 272-276 °C | [8] |
| Solubility | DMSO, Methanol | [8] |
| Water Solubility | 6.211 g/L (at 20 °C) | [8] |
| pKa | pK1: 1.37; pK2: 6.45; pK3: 13 | [8] |
Table 2: Recommended Solvent Systems for Purification (Starting Points)
| Purification Method | Solvent System | Comments | Reference(s) |
| Recrystallization | Ethanol or Isopropanol | Often effective for dihydropyridine derivatives. | [7] |
| Water | Can be used, given its solubility.[8] Consider for polar impurities. | [6] | |
| Ethyl Acetate / Hexane | A solvent/anti-solvent system can improve crystal formation. | [3] | |
| Column Chromatography | Methylene Chloride / Methanol | A gradient of increasing methanol (e.g., 0-5%) can elute the product from silica gel. | [3] |
| Ethyl Acetate / Hexanes | Start with a low polarity and gradually increase the ethyl acetate concentration. | [7] |
Troubleshooting Guides
Recrystallization Issues
Q: My recrystallized product is still yellow and appears impure. What should I do?
A: A persistent yellow color often indicates the presence of the oxidized pyridine impurity.[7] The chosen solvent system may not be effectively separating the product from this impurity.
-
Solution: Experiment with different solvent systems. If you used a single solvent like ethanol, try a solvent/anti-solvent combination such as dissolving the compound in a minimal amount of hot acetone or ethyl acetate and then slowly adding a non-polar anti-solvent like hexanes until turbidity appears, followed by slow cooling.[7]
Q: My compound "oiled out" instead of forming crystals. How can I fix this?
A: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This can happen if the solution is too concentrated or cooled too quickly.
-
Solution 1: Re-heat the solution to dissolve the oil, add more solvent to decrease the concentration, and allow it to cool more slowly.
-
Solution 2: Try adding a seed crystal to induce crystallization.
-
Solution 3: Use a different solvent system. A solvent in which the compound is less soluble may promote better crystal formation.[7]
Column Chromatography Issues
Q: My product seems to be decomposing on the silica gel column. How can I prevent this?
A: Standard silica gel is slightly acidic, which can catalyze the degradation of acid-sensitive compounds like some dihydropyridines.[7]
-
Solution: Deactivate the silica gel before use. This can be done by preparing the silica slurry in the eluent system containing a small amount of a weak base, such as 0.1-1% triethylamine. This neutralizes the acidic sites on the silica surface.[7]
Q: I'm getting poor separation between my product and a closely-running impurity on TLC/column.
A: This is likely due to an unoptimized mobile phase (eluent). The oxidized pyridine impurity is generally more polar than the this compound.
-
Solution: Adjust the polarity of your eluent system. To improve separation, decrease the polarity of the mobile phase. For example, if you are using 5% Methanol in Methylene Chloride, try reducing it to 2-3%. A less polar eluent will cause the more polar impurity to be retained more strongly on the silica gel, increasing its separation from your desired, less polar product.[7]
General Purification Issues
Q: The yield of my purified product is very low. What are the possible causes?
A: Low yield can result from several factors during purification.
-
Possible Cause 1 (Degradation): The compound may be degrading due to exposure to light, heat, or acidic/basic conditions.
-
Solution: Work quickly, minimize heating, and protect your sample from light by using amber vials or wrapping glassware in aluminum foil.[7] If using chromatography, consider deactivating the silica gel.
-
-
Possible Cause 2 (Physical Loss): Material can be lost during transfers, filtration, or if too much solvent is used during recrystallization (leaving product in the mother liquor).
-
Solution: Ensure careful transfers. During recrystallization, use the minimum amount of hot solvent necessary to dissolve the compound to maximize recovery upon cooling.
-
Experimental Protocols
Protocol 1: Recrystallization
-
Solvent Selection: Choose a suitable solvent or solvent pair from Table 2. An ideal solvent should dissolve the crude this compound well at elevated temperatures but poorly at room temperature or below.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture gently (e.g., on a hot plate) with stirring until the solid is fully dissolved. If using a solvent pair, dissolve the solid in the "good" solvent first.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. To promote further crystallization, you can then place the flask in an ice bath.
-
Isolation: Collect the formed crystals by vacuum filtration, using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Protocol 2: Flash Column Chromatography
-
Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes). Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure. Add a thin layer of sand on top of the silica bed.[9]
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the column. Alternatively, load the concentrated solution directly onto the column.[9]
-
Elution: Begin eluting with a low-polarity mobile phase (e.g., 100% hexanes or a hexane/ethyl acetate mixture). Gradually increase the polarity of the eluent to move the compound down the column.[7]
-
Fraction Collection: Collect fractions in test tubes and monitor the separation using TLC.
-
Isolation: Combine the pure fractions, as identified by TLC, and remove the solvent using a rotary evaporator to yield the purified product.
Protocol 3: Sublimation
-
Apparatus Setup: Place the crude this compound in the bottom of a sublimation apparatus.
-
Sublimation: Heat the apparatus gently under a high vacuum. The compound will transition from a solid to a gas phase.
-
Condensation: The gaseous compound will condense and form pure crystals on the cold surface of the apparatus (e.g., a cold finger).[5][10]
-
Isolation: After the sublimation is complete, turn off the heat and allow the apparatus to cool to room temperature before slowly releasing the vacuum. Carefully scrape the purified crystals from the cold surface.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting flowchart for column chromatography separation issues.
References
- 1. nbinno.com [nbinno.com]
- 2. fishersci.com [fishersci.com]
- 3. US6307054B1 - Process for preparing 2,4- dihydroxypyridine and 2,4- dihydroxy-3-nitropyridine - Google Patents [patents.google.com]
- 4. Sublimation of pyridine derivatives: fundamental aspects and application for two-component crystal screening - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. List of purification methods in chemistry - Wikipedia [en.wikipedia.org]
- 6. EP0909270B1 - Process for preparing this compound and 2,4-dihydroxy-3-nitropyridine - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. This compound | 626-03-9 [chemicalbook.com]
- 9. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 10. Sublimation as a method of matrix application for mass spectrometric imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing Synthesis of 2,4-Dihydroxypyridine: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of 2,4-Dihydroxypyridine. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data to address common challenges encountered during synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: Two prevalent methods for the synthesis of this compound are the decarboxylation of 4,6-dihydroxynicotinic acid and the reaction of coumalic acid with ammonia. The choice of route often depends on the availability of starting materials, desired scale, and safety considerations.
Q2: I am experiencing low yields in my this compound synthesis. What are the likely causes?
A2: Low yields can stem from several factors, including incomplete reaction, side reactions, and product degradation. For the decarboxylation route, insufficient temperature or a low ratio of phosphoric acid to water can hinder the reaction.[1][2] In the coumalic acid route, incomplete amination or polymerization of intermediates can reduce the yield. Purity of starting materials is crucial in all synthetic approaches.
Q3: What are common impurities I should look out for, and how can I remove them?
A3: In the decarboxylation of 4,6-dihydroxynicotinic acid, the primary impurity is often the unreacted starting material. For the coumalic acid route, potential impurities include unreacted coumalic acid and polymeric byproducts. Recrystallization is a common and effective method for purifying this compound.[3] Monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) can help in identifying the optimal reaction time to minimize impurity formation.[1]
Q4: How can I effectively monitor the progress of my reaction?
A4: HPLC is a reliable method for monitoring the disappearance of starting materials and the formation of this compound.[1] TLC can also be used for a more rapid, qualitative assessment of the reaction progress. For TLC analysis, a mobile phase of ethyl acetate/hexane or dichloromethane/methanol can be effective.
Troubleshooting Guides
This section provides solutions to specific problems that may be encountered during the synthesis of this compound.
Synthesis Route 1: Decarboxylation of 4,6-Dihydroxynicotinic Acid
| Issue | Potential Cause | Troubleshooting Steps |
| Low to No Product Formation | Insufficient reaction temperature. | Ensure the reaction temperature reaches and is maintained at approximately 210°C.[1][2] |
| Incorrect phosphoric acid to water ratio. | The weight ratio of phosphoric acid to water should be at least 27:1. This can be achieved by heating to remove excess water.[1][2] | |
| Incomplete reaction. | Monitor the reaction by HPLC to ensure the disappearance of the starting material. The reaction may require 4-5 hours at the optimal temperature.[1] | |
| Product is Darkly Colored | Presence of impurities from side reactions at high temperatures. | Treat the crude product with activated carbon during recrystallization to remove colored impurities.[3] |
| Degradation of the product. | Avoid prolonged heating once the reaction is complete. | |
| Difficulty in Isolating the Product | Product is soluble in the reaction mixture. | After cooling the reaction mixture, carefully precipitate the product by the addition of water or an appropriate anti-solvent. |
Synthesis Route 2: From Malic Acid via Coumalic Acid
| Issue | Potential Cause | Troubleshooting Steps |
| Low Yield of Coumalic Acid | Incomplete reaction of malic acid. | Ensure sufficient fuming sulfuric acid is used and the reaction is heated appropriately, as described in established protocols.[3] |
| Low Yield of this compound | Incomplete reaction of coumalic acid with ammonia. | Optimize the reaction conditions for the amination step, including temperature, pressure, and reaction time. Consider using a sealed reaction vessel to maintain ammonia concentration. |
| Formation of polymeric byproducts. | Control the reaction temperature to minimize polymerization. Analyze the crude product to identify and characterize byproducts, which can inform further optimization. | |
| Product is Contaminated with Sulfur-Containing Impurities | Residual sulfuric acid from the coumalic acid synthesis. | Thoroughly wash the crude coumalic acid to remove any residual mineral acid before proceeding to the amination step.[3] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Decarboxylation of 4,6-Dihydroxynicotinic Acid
Materials:
-
4,6-Dihydroxynicotinic acid
-
Phosphoric acid (85%)
Procedure:
-
In a reaction vessel equipped with a mechanical stirrer and a distillation apparatus, combine 4,6-dihydroxynicotinic acid and phosphoric acid.
-
Heat the mixture to a temperature that allows for the removal of water by distillation, until the weight ratio of phosphoric acid to water is approximately 27:1 or greater.
-
Once the desired phosphoric acid concentration is reached, increase the temperature of the reaction mixture to approximately 210°C.[1][2]
-
Maintain this temperature for 4-5 hours, monitoring the reaction progress by HPLC until the starting material is consumed.[1]
-
Allow the reaction mixture to cool to below 100°C.
-
Carefully add water to the cooled mixture to precipitate the crude this compound.
-
Collect the solid product by filtration and wash with cold water.
-
Purify the crude product by recrystallization from a suitable solvent, such as water or ethanol.
Protocol 2: Synthesis of Coumalic Acid from Malic Acid
Materials:
-
Malic acid (powdered)
-
Concentrated sulfuric acid
-
Fuming sulfuric acid (20-30%)
-
Methanol (for recrystallization)
-
Activated carbon (Norit)
Procedure:
-
In a round-bottom flask, suspend powdered malic acid in concentrated sulfuric acid.
-
Add fuming sulfuric acid in portions at regular intervals.
-
After the initial gas evolution subsides, heat the mixture on a water bath for 2 hours with occasional shaking.[3]
-
Cool the reaction mixture and pour it slowly onto crushed ice with stirring.
-
Allow the mixture to stand for 24 hours to allow the crude coumalic acid to precipitate.[3]
-
Filter the crude acid and wash it thoroughly with ice-cold water to remove mineral acids.[3]
-
For purification, dissolve the crude product in hot methanol, treat with activated carbon, filter while hot, and cool to induce crystallization.[3]
Data Presentation
Table 1: Reaction Conditions for the Decarboxylation of 4,6-Dihydroxynicotinic Acid
| Parameter | Condition | Reference |
| Temperature | ~210°C | [1][2] |
| H₃PO₄:H₂O Ratio (wt/wt) | ≥ 27:1 | [1][2] |
| Reaction Time | 4-5 hours | [1] |
| Monitoring | HPLC | [1] |
Visualizations
Caption: Synthetic routes to this compound.
Caption: Troubleshooting workflow for low yield.
Caption: General experimental workflow.
References
- 1. EP0909270B1 - Process for preparing this compound and 2,4-dihydroxy-3-nitropyridine - Google Patents [patents.google.com]
- 2. US6307054B1 - Process for preparing 2,4- dihydroxypyridine and 2,4- dihydroxy-3-nitropyridine - Google Patents [patents.google.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
Challenges in the decarboxylation step of 2,4-dihydroxypyridine synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2,4-dihydroxypyridine, with a specific focus on the critical decarboxylation step.
Troubleshooting Guide: Decarboxylation Step
The decarboxylation of precursors to yield this compound can be a challenging step. Below is a guide to troubleshoot common issues encountered during this process.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Incomplete reaction due to insufficient temperature or reaction time. | Gradually increase the reaction temperature in increments of 10°C. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. For the decarboxylation of 4,6-dihydroxynicotinic acid, temperatures around 200-210°C have been reported to be effective[1][2]. |
| Ineffective catalyst or base. | For the decarboxylation of functionalized 2-pyridone-3-carboxylic acids, potassium carbonate has been successfully used[3]. If using phosphoric acid for 4,6-dihydroxynicotinic acid, ensure it is sufficiently dehydrated, as a high water content can be detrimental to the reaction[1][2]. | |
| Starting material is not the correct isomeric precursor. | The decarboxylation of picolinic acid (pyridine-2-carboxylic acid) is known to be more facile than that of isonicotinic acid (pyridine-4-carboxylic acid) due to the formation of a stabilizing zwitterionic intermediate[4]. Ensure your synthetic route leads to a precursor where the carboxylic acid is positioned to favor decarboxylation. | |
| Formation of Side Products | High reaction temperatures leading to decomposition or unwanted side reactions. | Optimize the reaction temperature by performing small-scale experiments at a range of temperatures to find the balance between efficient decarboxylation and minimal side product formation. |
| Presence of water leading to hydrolysis or other side reactions. | For reactions requiring anhydrous conditions, such as those using phosphoric acid, ensure all glassware is oven-dried and reagents are anhydrous. A high ratio of phosphoric acid to water (not less than 27:1 by weight) is recommended[1][2]. | |
| Reaction Stalls or is Sluggish | Poor solubility of the starting material in the chosen solvent. | Select a solvent with a high boiling point that can effectively dissolve the starting material. For the decarboxylation of 2-pyridone-3-carboxylic acid derivatives, toluene has been used as a refluxing solvent[3]. |
| Inefficient heat transfer in a larger scale reaction. | Ensure uniform heating and efficient stirring, especially for scaled-up reactions. A mechanical stirrer may be necessary for larger volumes. | |
| Difficulty in Product Isolation | Product is soluble in the reaction mixture or workup solvents. | After the reaction, the solvent can be evaporated in vacuo. The product can then be precipitated or extracted with a suitable solvent system[3]. |
| Product co-precipitates with salts or other impurities. | Recrystallization from a suitable solvent is a common method for purification. For example, recrystallization from DMF has been reported for related compounds[3]. |
Frequently Asked Questions (FAQs)
Q1: What are the most common precursors for the synthesis of this compound via decarboxylation?
A1: A common precursor is 4,6-dihydroxynicotinic acid. Its decarboxylation directly yields this compound[1]. Other functionalized pyridine carboxylic acids can also serve as precursors, which upon decarboxylation, may yield substituted 2,4-dihydroxypyridines.
Q2: What are the typical reaction conditions for the decarboxylation of 4,6-dihydroxynicotinic acid?
A2: The decarboxylation of 4,6-dihydroxynicotinic acid is often carried out at high temperatures. One method involves heating the acid in distilled water at 200°C in a sealed container[1]. Another approach utilizes phosphoric acid under substantially dehydrated conditions, heating the mixture to approximately 210°C[1][2].
Q3: Are there alternative, milder methods for decarboxylation in pyridine synthesis?
A3: For some functionalized 2-pyridone-3-carboxylic acids, decarboxylation can be achieved under less harsh conditions. For instance, refluxing in toluene with potassium carbonate as a base has been reported to be effective[3]. The choice of method depends on the specific substrate.
Q4: How does the position of the carboxylic acid group on the pyridine ring affect the ease of decarboxylation?
A4: The position of the carboxylic acid is critical. Picolinic acid (2-carboxylic acid) decarboxylates more readily than its isomers. This is attributed to the formation of a zwitterionic intermediate where the positive charge on the nitrogen atom stabilizes the negative charge that develops on the ring as the C-C bond breaks[4].
Q5: What is the role of water in the decarboxylation of pyridinecarboxylic acids?
A5: The role of water can be complex and depends on the specific reaction mechanism. In some cases, such as the decarboxylation of picolinate ions, water is proposed to play a crucial role by forming a hydrogen-bonded bridge that facilitates the reaction[5]. However, in other methods, like the use of phosphoric acid, a high concentration of water is detrimental and dehydrated conditions are necessary[1][2].
Experimental Protocol: Decarboxylation of 5-(2-hydroxybenzoyl)-1-alkyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid
This protocol is a representative example for the decarboxylation of a functionalized 2-pyridone-3-carboxylic acid derivative.
Materials:
-
5-(2-hydroxybenzoyl)-1-alkyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid (0.2 mmol)
-
Potassium carbonate (K₂CO₃) (0.4 mmol, 55 mg)
-
Toluene (0.5 mL)
-
Dichloromethane (DCM)
-
Oven-dried flask with a reflux condenser
-
Stirring apparatus
-
Heating mantle
-
Thin Layer Chromatography (TLC) apparatus
-
Rotary evaporator
Procedure:
-
To an oven-dried flask, add 5-(2-hydroxybenzoyl)-1-alkyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid (0.2 mmol) and potassium carbonate (0.4 mmol, 55 mg).
-
Add toluene (0.5 mL) to the flask.
-
The mixture is heated to reflux and maintained for approximately 8 hours.
-
Monitor the completion of the reaction using TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Evaporate the solvent in vacuo.
-
Add DCM (15 mL) to the residue and proceed with the appropriate workup and purification steps (e.g., washing, drying, and recrystallization) to isolate the desired product.
Quantitative Data Summary
| Precursor | Reagents/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 4,6-Dihydroxynicotinic acid | Water | Water | 200 | 6 | Not specified | [1] |
| 4,6-Dihydroxynicotinic acid or its alkyl/aralkyl ester | Phosphoric acid (dehydrated) | None | ~210 | Not specified | Not specified | [1][2] |
| 5-(2-hydroxybenzoyl)-1-alkyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid | Potassium Carbonate | Toluene | Reflux | 8 | 40-73% (for various derivatives) | [3] |
Visualizations
Troubleshooting Workflow for Decarboxylation
Caption: A flowchart for troubleshooting common issues in the decarboxylation step.
Logical Relationship of Decarboxylation Parameters
Caption: Interrelationship of key parameters for successful decarboxylation.
References
- 1. EP0909270B1 - Process for preparing this compound and 2,4-dihydroxy-3-nitropyridine - Google Patents [patents.google.com]
- 2. US6307054B1 - Process for preparing 2,4- dihydroxypyridine and 2,4- dihydroxy-3-nitropyridine - Google Patents [patents.google.com]
- 3. Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 4. organic chemistry - Rate of Decarboxylation of pyridinecarboxylic acids - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Photostability of 2,4-Dihydroxypyridine and Its Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the photostability of 2,4-dihydroxypyridine and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the photostability of this compound and its derivatives?
A1: The photostability of this compound and its derivatives is primarily influenced by several factors:
-
pH and Ionization State: The ionization state of the molecule, which is pH-dependent, plays a crucial role. For instance, the sensitized photooxidation of this compound is significantly affected by pH, with different ionized forms exhibiting varying reactivity.
-
Substituents on the Pyridine Ring: The nature of the substituents (electron-donating or electron-withdrawing) can significantly impact the molecule's electronic properties and, consequently, its photostability. For the related 1,4-dihydropyridine series, it has been observed that electron-withdrawing groups can increase the rate of photodegradation.
-
Solvent: The polarity and protic or aprotic nature of the solvent can influence the photodegradation pathway and rate.
-
Presence of Photosensitizers: Compounds like Rose Bengal can act as photosensitizers, promoting the generation of singlet oxygen and accelerating the photooxidation of dihydroxypyridines.
-
Light Source and Intensity: The wavelength and intensity of the light source are critical, as the molecule will only degrade if it absorbs the incident light. Standardized light sources are specified in ICH guidelines for photostability testing.
Q2: What are the typical photodegradation pathways for pyridinone-containing compounds?
A2: While specific pathways for all this compound derivatives are not extensively detailed in the available literature, related compounds like 1,4-dihydropyridines primarily undergo oxidation to form the corresponding pyridine derivative. This involves the aromatization of the dihydropyridine ring. For this compound itself, sensitized photooxidation is a key degradation pathway, likely proceeding through a charge-transfer mechanism.
Q3: How should I prepare my samples for photostability testing according to regulatory guidelines?
A3: According to the International Council for Harmonisation (ICH) guideline Q1B, samples of the drug substance should be exposed to light in a chemically inert and transparent container. A thin layer of the solid material (not more than 3 mm) should be spread in a suitable dish. For solutions, the substance is typically dissolved in an inert solvent and exposed in a transparent container. It is crucial to include a dark control, protected from light (e.g., wrapped in aluminum foil), to differentiate between photodegradation and thermal degradation.
Q4: What are the standard light sources and exposure conditions for confirmatory photostability studies?
A4: The ICH Q1B guideline recommends exposing samples to a minimum of 1.2 million lux hours of visible light and 200 watt hours per square meter of near-ultraviolet (UV-A) light. The prescribed light sources include:
-
An artificial daylight fluorescent lamp combined with both visible and UV outputs.
-
A Xenon lamp.
-
A metal halide lamp. Alternatively, a combination of cool white fluorescent and near-UV lamps can be used.
Troubleshooting Guides
Issue 1: Inconsistent or Irreproducible Photodegradation Results
Possible Causes & Solutions:
-
Inconsistent Light Exposure:
-
Solution: Ensure your photostability chamber provides uniform light distribution. Use a calibrated radiometer or lux meter to verify the light intensity and dosage. Consider using a chemical actinometer for more accurate measurement of the light exposure.
-
-
Temperature Fluctuations:
-
Solution: Monitor and control the temperature within the photostability chamber. High temperatures can lead to thermal degradation, confounding your results. Always include a dark control sample stored at the same temperature to isolate light-induced effects.
-
-
Sample Preparation Variability:
-
Solution: Standardize your sample preparation protocol. For solid samples, ensure a consistent and thin layer. For solutions, use the same solvent and concentration for all experiments.
-
Issue 2: Difficulties in HPLC Analysis of Photodegradation Samples
Possible Causes & Solutions:
-
Poor Peak Shape (Tailing or Fronting):
-
Solution: This can be due to interactions of the analytes with the stationary phase or issues with the mobile phase. For this compound and its derivatives, which can have polar functional groups, consider using a buffered mobile phase to control the ionization of the analytes. Ensure the sample solvent is compatible with the mobile phase.
-
-
Ghost Peaks:
-
Solution: Ghost peaks can arise from impurities in the mobile phase or carryover from previous injections. Ensure high-purity solvents and flush the injection port and column between runs, especially when analyzing complex mixtures of parent drug and photodegradants.
-
-
Co-elution of Degradants:
-
Solution: Optimize your HPLC method to resolve all significant degradation products. This may involve adjusting the mobile phase composition, gradient profile, or trying a different column chemistry. A chromatogram of various dihydroxypyridine standards can serve as a reference for method development.
-
Issue 3: Solubility Issues with this compound Derivatives
Possible Causes & Solutions:
-
Low Aqueous Solubility:
-
Solution: Many heterocyclic compounds have limited aqueous solubility. For photostability testing in solution, consider using a co-solvent system (e.g., acetonitrile-water) as has been used in studies of this compound. Be aware that the solvent can influence the photodegradation rate and pathway.
-
-
Precipitation During Experiment:
-
Solution: If the compound or its degradants precipitate during the experiment, it will lead to inaccurate results. Ensure that the starting concentration is well below the saturation point in the chosen solvent system and that the photodegradants are also soluble. You may need to screen different solvents or co-solvent mixtures.
-
Data Presentation
Table 1: Sensitized Photooxidation of this compound
| Medium | pH | Overall Quenching Rate Constant (k_t) (M⁻¹s⁻¹) | Reactive Quenching Rate Constant (k_r) (M⁻¹s⁻¹) | Reactivity Ratio (k_r/k_t) |
| Water | 5 | - | - | Inactive |
Impact of solvent polarity on 2,4-Dihydroxypyridine tautomerism
Welcome to the technical support center for the analysis of 2,4-dihydroxypyridine tautomerism. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the experimental investigation of the impact of solvent polarity on this phenomenon.
Understanding the Tautomerism of this compound
This compound can exist in several tautomeric forms, primarily the diketo, keto-enol, and di-enol forms. The equilibrium between these tautomers is significantly influenced by the polarity of the solvent. Generally, polar solvents favor the more polar tautomers (diketo and keto-enol forms), while nonpolar solvents favor the less polar di-enol form. This equilibrium is crucial in various fields, including drug design and synthesis, as the different tautomers can exhibit distinct biological activities and chemical properties.
Troubleshooting Guides
This section provides solutions to common problems encountered during the spectroscopic analysis of this compound tautomerism.
UV/Vis Spectroscopy
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Overlapping absorption bands of tautomers. | The absorption spectra of the different tautomers of this compound can be broad and overlap, making it difficult to distinguish and quantify each species.[1] | - Use of derivative spectroscopy: Calculating the first or second derivative of the spectrum can help to resolve overlapping peaks. - Solvent series analysis: Run spectra in a series of solvents with varying polarities. The systematic shift in peak positions and intensities can help in assigning peaks to specific tautomers. - Comparison with methylated analogs: Synthesize and measure the spectra of O-methylated and N-methylated derivatives to "lock" the tautomeric form and obtain reference spectra. |
| Inconsistent or drifting absorbance readings. | - Sample degradation: this compound can be susceptible to degradation, especially in certain solvents or upon exposure to light. - Solvent evaporation: Volatile solvents can evaporate over time, leading to an increase in concentration and absorbance. - Temperature fluctuations: The tautomeric equilibrium is temperature-dependent. | - Use fresh solutions: Prepare solutions immediately before analysis and protect them from light. - Use a cuvette with a cap: This will minimize solvent evaporation during the measurement. - Control the temperature: Use a temperature-controlled cuvette holder to maintain a constant temperature throughout the experiment. |
| Low signal-to-noise ratio. | The concentration of one tautomer might be very low in a particular solvent, leading to a weak signal. | - Increase the concentration: If solubility allows, increase the concentration of the this compound solution. - Increase the path length: Use a cuvette with a longer path length to increase the absorbance. |
NMR Spectroscopy
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Broad or disappearing signals for exchangeable protons (OH and NH). | Rapid exchange of the labile protons (OH and NH) between tautomers or with residual water in the solvent can lead to signal broadening or disappearance. | - Use a very dry deuterated solvent: Ensure the solvent is of high purity and low water content. - Lower the temperature: Cooling the sample can slow down the exchange rate, leading to sharper signals. - Add a drop of D₂O: This will cause the OH and NH protons to exchange with deuterium, leading to the disappearance of their signals and confirming their assignment.[2] |
| Overlapping signals from different tautomers. | The chemical shifts of protons and carbons in the different tautomers may be very similar, leading to overlapping peaks and making quantification difficult.[2] | - Use a higher field NMR spectrometer: A stronger magnetic field will provide better signal dispersion. - Try different deuterated solvents: Changing the solvent can alter the chemical shifts of the different tautomers, potentially resolving the overlap.[2] - Use 2D NMR techniques: Techniques like COSY, HSQC, and HMBC can help to distinguish between the signals of different tautomers by looking at their correlation patterns. |
| Inaccurate integration for quantitative analysis. | - Poor shimming: An inhomogeneous magnetic field can lead to broad and distorted peaks, affecting integration accuracy. - Incorrect relaxation delay (d1): If the relaxation delay is too short, signals may not fully relax between scans, leading to inaccurate integrals. | - Careful shimming: Ensure the instrument is properly shimmed to obtain sharp, symmetrical peaks. - Determine T₁ values: Measure the spin-lattice relaxation times (T₁) of the signals of interest and set the relaxation delay to at least 5 times the longest T₁. |
| Presence of unexpected peaks. | Impurities in the sample or solvent, or degradation of the compound. | - Verify sample purity: Use a pure sample of this compound. - Use high-purity deuterated solvents. |
Frequently Asked Questions (FAQs)
Q1: Which tautomeric form of this compound is expected to be dominant in a polar protic solvent like water?
A1: In polar protic solvents such as water, the more polar diketo and keto-enol forms are expected to be the dominant tautomers. This is because these forms can engage in hydrogen bonding with the solvent molecules, which stabilizes them to a greater extent than the less polar di-enol form.
Q2: How can I qualitatively determine the effect of solvent polarity on the tautomeric equilibrium of this compound?
A2: You can dissolve this compound in a series of solvents with a wide range of polarities (e.g., from a nonpolar solvent like cyclohexane to a polar aprotic solvent like DMSO, and a polar protic solvent like methanol or water). By comparing the UV/Vis or NMR spectra in these solvents, you can observe the changes in the relative intensities of the signals corresponding to the different tautomers. A shift in the equilibrium towards one tautomer will be indicated by an increase in the intensity of its characteristic signals.
Q3: Can I use UV/Vis spectroscopy to determine the equilibrium constant (Keq) for the tautomerism?
A3: Yes, UV/Vis spectroscopy can be used for the quantitative determination of the equilibrium constant. You would need to identify the absorption maxima (λmax) for each tautomer. The ratio of the tautomers can then be calculated from the absorbance at these wavelengths using the Beer-Lambert law, provided the molar absorptivity of each tautomer is known or can be estimated.
Q4: In ¹H NMR, which protons are the most indicative of the different tautomeric forms of this compound?
A4: The most indicative protons are the exchangeable OH and NH protons, as their presence and chemical shifts are unique to each tautomer. Additionally, the chemical shifts of the ring protons will differ between the tautomers due to the changes in the electronic structure of the pyridine ring.
Q5: What is the purpose of using methylated derivatives in studying tautomerism?
A5: O-methylated and N-methylated derivatives are used as "fixed" or "locked" tautomeric forms. For example, 2,4-dimethoxypyridine is a model for the di-enol tautomer, while 1-methyl-2,4-pyridinedione would be a model for a diketo-like form. By measuring the spectra of these locked tautomers, you can obtain reference spectra that help in assigning the signals of the individual tautomers in the equilibrium mixture.
Data Presentation
Tautomeric Forms of this compound
-
Di-keto form: Pyridine-2,4(1H,3H)-dione
-
Keto-enol form 1: 4-Hydroxy-1H-pyridin-2-one
-
Keto-enol form 2: 2-Hydroxy-1H-pyridin-4-one
-
Di-enol form: Pyridine-2,4-diol
Hypothetical Quantitative Data on Tautomeric Equilibrium
| Solvent | Dielectric Constant (ε) | Predominant Tautomer(s) | Hypothetical Keq ([Keto]/[Enol]) |
| Cyclohexane | 2.0 | Di-enol | < 1 |
| Chloroform | 4.8 | Di-enol / Keto-enol | ~ 1 |
| Acetonitrile | 37.5 | Keto-enol / Di-keto | > 1 |
| Dimethyl Sulfoxide (DMSO) | 46.7 | Di-keto / Keto-enol | >> 1 |
| Water | 80.1 | Di-keto | >>> 1 |
Experimental Protocols
UV/Vis Spectroscopy for Tautomeric Analysis
Objective: To determine the relative populations of this compound tautomers in different solvents.
Methodology:
-
Sample Preparation:
-
Prepare stock solutions of this compound in a series of solvents of varying polarity (e.g., cyclohexane, chloroform, acetonitrile, DMSO, and water).
-
The concentration should be adjusted to give an absorbance in the range of 0.1 - 1.0 AU.
-
Prepare solutions of "locked" tautomers (O- and N-methylated derivatives) in the same solvents for reference spectra.
-
-
Instrument Setup:
-
Use a dual-beam UV/Vis spectrophotometer.
-
Set the wavelength range to scan from 200 to 400 nm.
-
Use quartz cuvettes with a 1 cm path length.
-
Blank the instrument with the respective pure solvent before each measurement.
-
-
Data Acquisition:
-
Record the absorption spectrum of each solution.
-
Identify the λmax for each tautomer based on the reference spectra and the changes observed with solvent polarity.
-
-
Data Analysis:
-
Deconvolute the overlapping spectra to determine the absorbance of each tautomer.
-
Calculate the concentration of each tautomer using the Beer-Lambert law (A = εbc). The molar absorptivity (ε) for each tautomer can be estimated from the spectra of the locked derivatives.
-
Calculate the equilibrium constant (Keq) as the ratio of the concentrations of the keto and enol forms.
-
¹H NMR Spectroscopy for Tautomeric Analysis
Objective: To identify and quantify the tautomers of this compound in a given deuterated solvent.
Methodology:
-
Sample Preparation:
-
Dissolve a known amount of this compound in the desired deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O). The concentration should be sufficient to obtain a good signal-to-noise ratio (typically 5-10 mg in 0.5-0.7 mL of solvent).
-
Ensure the solvent is of high purity and has a low residual water content.
-
-
Instrument Setup:
-
Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Tune and shim the instrument to achieve optimal resolution and lineshape.
-
Set the appropriate spectral width to cover all expected signals.
-
Set the relaxation delay (d1) to be at least 5 times the longest T₁ of the protons of interest to ensure accurate integration.
-
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
If necessary, acquire 2D NMR spectra (COSY, HSQC) to aid in signal assignment.
-
-
Data Analysis:
-
Identify the signals corresponding to each tautomer. Pay close attention to the exchangeable protons (OH, NH) and the ring protons.
-
Integrate the well-resolved signals of each tautomer.
-
Calculate the mole fraction of each tautomer from the ratio of the integrals. For example, if a signal corresponding to one proton of the keto form has an integral of 'x' and a signal for one proton of the enol form has an integral of 'y', the ratio of keto to enol is x:y.
-
Calculate the equilibrium constant (Keq).
-
Visualizations
Caption: Experimental workflow for studying the impact of solvent polarity on this compound tautomerism.
Caption: Logical relationship between solvent polarity and the predominant tautomeric form of this compound.
References
Preventing oxidation of 2,4-Dihydroxypyridine during storage
Welcome to the technical support center for 2,4-Dihydroxypyridine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing oxidation and ensuring the stability of this compound during storage and experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: To minimize degradation, this compound should be stored in a tightly sealed container in a cool, dry, and dark place. For long-term storage, temperatures of -20°C (for up to one year) or -80°C (for up to two years) are recommended.[1] It is also advisable to store the compound under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
Q2: What are the visible signs of this compound oxidation?
A2: Pure this compound is typically a white to light yellow or beige crystalline powder.[2][3] A noticeable change in color to yellow, brown, or darker shades can be an indication of oxidation and degradation.[4]
Q3: What are the primary causes of this compound degradation?
A3: The primary cause of degradation is oxidation, which can be accelerated by exposure to air (oxygen), light, and elevated temperatures.[5][6] The dihydroxypyridine ring is susceptible to oxidation, which can lead to the formation of colored byproducts and a decrease in purity.
Q4: What materials are incompatible with this compound?
A4: this compound should not be stored with or exposed to strong oxidizing agents, strong acids, strong bases, acid anhydrides, and acid chlorides.[7] Contact with these substances can lead to rapid decomposition.
Q5: How can I verify the purity of my this compound sample?
A5: The purity of this compound can be assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.[8] These methods can help identify and quantify impurities and degradation products.
Troubleshooting Guide
| Problem | Possible Causes | Recommended Actions |
| Color Change (Yellowing/Browning) | Oxidation due to improper storage (exposure to air, light, or heat). | 1. Verify storage conditions. Ensure the container is tightly sealed and stored in a cool, dark, and dry place, preferably under an inert atmosphere.2. Perform a purity check using HPLC or NMR to quantify the extent of degradation.3. If significantly degraded, consider acquiring a new batch for sensitive experiments. |
| Unexpected Peaks in HPLC Chromatogram | Presence of degradation products or other impurities. | 1. Compare the chromatogram with a reference standard of pure this compound.2. Review the storage and handling procedures to identify potential sources of contamination or degradation.3. Consider using a purification method, such as recrystallization, if the impurity level is unacceptable. |
| Inconsistent Experimental Results | Degradation of this compound stock solutions. | 1. Prepare fresh stock solutions before each experiment.2. Store stock solutions at low temperatures (-20°C or -80°C) for short periods and protect them from light.3. Re-evaluate the purity of the solid material used to prepare the solutions. |
Quantitative Stability and Storage Data
The following table summarizes the recommended storage conditions to maintain the stability of this compound.
| Condition | Temperature | Atmosphere | Light Condition | Recommended Duration |
| Short-term | Room Temperature | Inert Gas (e.g., Argon) | Dark (in amber vial) | Up to several weeks |
| Long-term | -20°C | Inert Gas (e.g., Argon) | Dark | Up to 1 year[1] |
| Extended Long-term | -80°C | Inert Gas (e.g., Argon) | Dark | Up to 2 years[1] |
Note: The stability of this compound in solution is significantly lower than in its solid form. It is highly recommended to prepare solutions fresh for each use.
Experimental Protocols
Protocol 1: Visual Inspection of this compound
Objective: To qualitatively assess the integrity of this compound powder.
Materials:
-
Sample of this compound
-
White weighing paper or a clean, dry watch glass
Procedure:
-
In a well-lit area, place a small amount of the this compound powder onto the white weighing paper.
-
Observe the color of the powder. A pure sample should be a white to light yellow or beige crystalline powder.[2][3]
-
Note any discoloration, such as yellowing or browning, which may indicate oxidation.
-
Observe the texture of the powder. The presence of clumps or a sticky appearance may suggest moisture absorption and potential degradation.
Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
Objective: To quantitatively determine the purity of this compound and detect any degradation products.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-20 min: 95% to 5% B
-
20-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 275 nm.
-
Column Temperature: 30°C.
Sample Preparation:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent such as methanol or a mixture of water and methanol.
-
From the stock solution, prepare a working solution at a concentration of 0.1 mg/mL by diluting with the mobile phase.
-
Filter the working solution through a 0.45 µm syringe filter before injection.
Data Analysis:
-
Integrate the peak areas in the resulting chromatogram.
-
Calculate the purity of this compound by dividing the peak area of the main compound by the total peak area of all components.
-
The presence of additional peaks, especially those with different retention times from the main peak, may indicate the presence of impurities or degradation products.
Protocol 3: Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the chemical structure of this compound and identify potential structural changes due to oxidation.
Instrumentation and Sample Preparation:
-
NMR Spectrometer: A standard NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d6).
-
Sample Preparation: Dissolve approximately 5-10 mg of the this compound sample in 0.5-0.7 mL of DMSO-d6.
Expected ¹H NMR Spectrum of Pure this compound: The ¹H NMR spectrum of this compound in DMSO-d6 is expected to show characteristic peaks for the pyridine ring protons. The chemical shifts can vary slightly depending on the instrument and concentration.
Analysis of Oxidized Samples: Oxidation of the dihydroxypyridine ring can lead to the formation of various byproducts. The ¹H NMR spectrum of an oxidized sample may show:
-
A decrease in the intensity of the signals corresponding to pure this compound.
-
The appearance of new signals in different regions of the spectrum, indicating the formation of new chemical species.
-
Broadening of peaks, which can suggest the presence of paramagnetic species or complex mixtures of degradation products.
By comparing the spectrum of the sample to a reference spectrum of pure this compound, one can assess the extent of degradation.
Visualizations
Caption: Troubleshooting workflow for suspected degradation of this compound.
Caption: Experimental workflow for assessing the purity of this compound using HPLC.
References
- 1. longdom.org [longdom.org]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. US6307054B1 - Process for preparing 2,4- dihydroxypyridine and 2,4- dihydroxy-3-nitropyridine - Google Patents [patents.google.com]
- 5. ptfarm.pl [ptfarm.pl]
- 6. Photodegradation studies of 1,4-dihydropyridine compounds by MCR analysis on UV spectral data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aseestant.ceon.rs [aseestant.ceon.rs]
- 8. spectrabase.com [spectrabase.com]
Improving the regioselectivity of reactions involving 2,4-Dihydroxypyridine
Welcome to the technical support center for improving the regioselectivity of reactions involving 2,4-dihydroxypyridine. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to address common challenges encountered during synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the tautomeric forms of this compound, and how do they influence its reactivity?
A1: this compound is a versatile heterocyclic compound that exists in equilibrium between several tautomeric forms. The main forms are the dihydroxy form (A), the 4-hydroxy-2-pyridone form (B), and the 2-hydroxy-4-pyridone form (C). The pyridone forms are generally more stable. This tautomerism is the primary reason for challenges in regioselectivity, as reactions can occur at multiple nucleophilic sites: the nitrogen atom, the oxygen atoms at C2 and C4, and the carbon atoms of the ring (primarily C3 and C5).
Caption: Tautomeric equilibria of this compound.
Q2: Why is achieving high regioselectivity in reactions with this compound so challenging?
A2: The challenge arises from the presence of multiple competing nucleophilic centers (N, O, and C atoms) due to tautomerism.[1] The subtle interplay of electronic effects, steric hindrance, and reaction conditions often leads to mixtures of regioisomers, making selective functionalization difficult. The outcome of a reaction is highly dependent on factors such as the solvent, the nature of the base used, the electrophile, and the reaction temperature.
Q3: How does the Hard and Soft Acids and Bases (HSAB) principle apply to predicting regioselectivity in these reactions?
A3: The HSAB principle can be a useful guide. The nitrogen atom is generally considered a softer nucleophilic center compared to the oxygen atoms, which are harder.
-
Hard Electrophiles (e.g., acyl chlorides, sulfonyl chlorides) tend to react preferentially at the harder oxygen centers, leading to O-acylation or O-sulfonylation.
-
Soft Electrophiles (e.g., alkyl halides like methyl iodide, organocuprates) are more likely to react at the softer nitrogen center, favoring N-alkylation.[2] However, this is a generalization, and other factors like solvent polarity and cation coordination can significantly influence the outcome.
Troubleshooting Guide: Alkylation Reactions
A common challenge in working with this compound is controlling the outcome of alkylation to favor either N-alkylation or O-alkylation.
Problem: My reaction yields a mixture of N- and O-alkylated products. How can I improve selectivity?
This is a frequent issue due to the competing nucleophilicity of the nitrogen and oxygen atoms. The choice of base, solvent, and alkylating agent is critical.
Caption: Troubleshooting logic for poor N- vs. O-alkylation regioselectivity.
Strategy 1: Achieving Selective N-Alkylation
To favor reaction at the nitrogen atom, conditions that promote the pyridone tautomer and utilize a soft electrophile are often successful.
| Method | Key Reagents/Conditions | Selectivity | Reference |
| Catalyst- and Base-Free | Organohalide (e.g., benzyl bromide), heat | >99% N-selective | [3][4] |
| Solid-Phase Synthesis | 2-Halopyridine linked to Wang resin, then alkyl halide | No detectable O-alkylation | [5] |
| P(NMe₂)₃-Mediated | α-Keto esters, P(NMe₂)₃, Toluene, room temp. | High N-selectivity | [1] |
Experimental Protocol: Catalyst- and Base-Free N-Alkylation[3][4]
This protocol provides a highly selective method for the N-alkylation of 2-hydroxypyridines (a tautomer of this compound derivatives).
-
Preparation: In a sealed reaction vessel, combine the 2-hydroxypyridine substrate (1.0 equiv) and the desired organohalide (1.5-2.0 equiv).
-
Solvent: Add a suitable solvent such as acetonitrile or conduct the reaction neat if the organohalide is a liquid.
-
Reaction: Heat the mixture at a temperature ranging from 80 °C to 120 °C. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. If a precipitate (the product hydrohalide salt) has formed, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization or column chromatography on silica gel to yield the pure N-alkylated pyridone.
Strategy 2: Achieving Selective O-Alkylation
To favor reaction at an oxygen atom, conditions that enhance its nucleophilicity or use specific catalytic systems are employed. The 4-OH group can often be selectively alkylated over the 2-OH group.
| Method | Key Reagents/Conditions | Selectivity | Reference |
| Cesium Bicarbonate-Mediated | Alkyl halide, CsHCO₃, Acetonitrile, 80 °C | Excellent 4-O-selectivity | [6][7] |
| TfOH-Catalyzed Carbenoid Insertion | Diazo compound, TfOH (10 mol%), Ethyl acetate, room temp. | >99:1 O:N ratio | [8][9] |
| Visible-Light Promoted | α-Aryldiazoacetates, visible light irradiation, catalyst-free | Perfect O-selectivity | [10] |
Experimental Protocol: TfOH-Catalyzed Regioselective O-Alkylation[8][9]
This method achieves highly selective O-alkylation via a carbenoid insertion mechanism under mild, metal-free conditions.
-
Preparation: To a flame-dried flask under a nitrogen atmosphere, add the 2-pyridone substrate (1.0 equiv, 0.50 mmol), the diazo compound (1.5 equiv, 0.75 mmol), and ethyl acetate (1.5 mL).
-
Catalyst Addition: Add trifluoromethanesulfonic acid (TfOH) (10 mol%) to the stirring mixture.
-
Reaction: Allow the reaction to stir at room temperature. Monitor the consumption of the starting material by TLC.
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting residue by flash column chromatography on silica gel to obtain the desired O-alkylated product.
Troubleshooting Guide: Acylation Reactions
Problem: My Friedel-Crafts acylation reaction on the pyridine ring is inefficient or gives a mixture of products.
Direct Friedel-Crafts acylation on the electron-deficient pyridine ring can be challenging. Alternative strategies often provide better yields and selectivity.
Caption: General experimental workflow for optimizing regioselective reactions.
Strategy: Selective C-3 Acylation using Friedel-Crafts Conditions
While challenging, acylation at the C-3 position can be achieved, often on related, more activated systems like imidazo[1,2-a]pyridines. The principles can be adapted.
| Method | Key Reagents/Conditions | Selectivity | Reference |
| Lewis Acid Catalyzed | Acetic anhydride, Aluminum chloride (AlCl₃) | Highly C-3 selective | [11] |
| Spontaneous Acylation | 2-(Trialkylsilyl)pyridines, Acyl chlorides | Selective C-2 acylation | [12][13] |
Experimental Protocol: Friedel-Crafts C-3 Acylation (Adapted)[11]
This protocol is based on the successful acetylation of imidazo[1,2-a]pyridines and serves as a starting point for the C-3 acylation of this compound derivatives.
-
Preparation: In a round-bottom flask, suspend the this compound substrate (1.0 equiv) in a suitable solvent like dichloroethane.
-
Reagent Addition: Add aluminum chloride (AlCl₃, 1.0-3.0 equiv) portion-wise at 0 °C. Allow the mixture to stir for 15-30 minutes.
-
Acylation: Add the acylating agent (e.g., acetic anhydride or acetyl chloride, 1.5 equiv) dropwise at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and then heat to reflux. Monitor the reaction progress by TLC. Reaction times may be long (up to 24 hours).
-
Work-up: Cool the reaction mixture in an ice bath and carefully quench by the slow addition of water, followed by a saturated solution of sodium bicarbonate until gas evolution ceases.
-
Purification: Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate). Dry the combined organic layers, concentrate, and purify by column chromatography to isolate the C-3 acetylated product.
References
- 1. P(NMe2)3-Mediated Regioselective N-Alkylation of 2-Pyridones via Direct Deoxygenation of α-Keto Esters [organic-chemistry.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Regioselective O-alkylation of 2-pyridones by TfOH-catalyzed carbenoid insertion - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. rsc.org [rsc.org]
- 10. Visible-light-promoted selective O-alkylation of 2-pyridones with α-aryldiazoacetates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Selective, C-3 Friedel-Crafts acylation to generate functionally diverse, acetylated Imidazo[1,2-a]pyridine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Beyond Friedel–Crafts: Spontaneous and Fluoride-Catalyzed Acylation of 2‑(Trialkylsilyl)pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Spectroscopic Validation of 2,4-Dihydroxypyridine's Predominant Tautomeric Structure: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of spectroscopic data to validate the predominant tautomeric structure of the compound commonly known as 2,4-dihydroxypyridine. While often depicted in its dihydroxy form, spectroscopic evidence overwhelmingly supports the existence of a more stable tautomer, 4-hydroxy-2(1H)-pyridinone, in most conditions. This guide will delve into the experimental data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to elucidate the correct molecular structure.
Understanding Tautomerism in this compound
Tautomers are isomers of a compound that readily interconvert, most commonly by the migration of a proton. In the case of this compound, a prototropic tautomerism exists, leading to an equilibrium between the dihydroxy form and various pyridinone structures. The most significant of these is 4-hydroxy-2(1H)-pyridinone. The relative stability of these tautomers dictates the predominant form of the molecule, which in turn governs its chemical and biological activity. Spectroscopic techniques are invaluable in identifying the major species present at equilibrium.
Comparative Spectroscopic Data
The following tables summarize the key experimental spectroscopic data for the predominant tautomer of this compound, 4-hydroxy-2(1H)-pyridinone. This data is inconsistent with the theoretical this compound structure and instead confirms the pyridinone form.
Table 1: ¹H NMR Spectral Data of 4-hydroxy-2(1H)-pyridinone
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~10.5-11.5 | br s | 1H | N-H |
| ~7.0-7.2 | d | 1H | H-6 |
| ~5.8-6.0 | dd | 1H | H-5 |
| ~5.3-5.5 | d | 1H | H-3 |
Solvent: DMSO-d₆
Table 2: ¹³C NMR Spectral Data of 4-hydroxy-2(1H)-pyridinone
| Chemical Shift (δ, ppm) | Assignment |
| ~165 | C=O (C-2) |
| ~160 | C-OH (C-4) |
| ~140 | C-6 |
| ~105 | C-5 |
| ~95 | C-3 |
Solvent: DMSO-d₆
Table 3: Key IR Absorption Bands for 4-hydroxy-2(1H)-pyridinone
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Strong, Broad | O-H stretch |
| 3100-3000 | Medium | N-H stretch |
| ~1640 | Strong | C=O stretch (Amide) |
| ~1580 | Medium | C=C stretch |
Table 4: Mass Spectrometry Data for 4-hydroxy-2(1H)-pyridinone
| m/z | Relative Intensity | Assignment |
| 111 | High | [M]⁺ (Molecular Ion) |
| 83 | Medium | [M-CO]⁺ |
| 55 | High | [M-CO-CO]⁺ or [M-2CO]⁺ |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments used in the structural validation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: A sample of approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for data acquisition.
-
¹H NMR Acquisition: A standard one-dimensional proton NMR spectrum is acquired. Typical parameters include a 30° pulse width, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
¹³C NMR Acquisition: A proton-decoupled one-dimensional carbon NMR spectrum is acquired. Typical parameters include a 30° pulse width, a spectral width of 200-220 ppm, and a longer relaxation delay (e.g., 2-5 seconds) to ensure proper relaxation of quaternary carbons.
-
Data Processing: The acquired Free Induction Decay (FID) is processed with a Fourier transform, followed by phase and baseline correction to obtain the final spectrum. Chemical shifts are referenced to the residual solvent peak.
Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, a small amount of this compound is finely ground with potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, a spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory by placing a small amount of the solid sample directly onto the ATR crystal.
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used for analysis.
-
Data Acquisition: A background spectrum of the KBr pellet or the empty ATR crystal is recorded. The sample is then placed in the IR beam path, and the sample spectrum is recorded. The final spectrum is an average of multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio. Data is typically collected in the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
-
Sample Introduction: A dilute solution of this compound in a suitable volatile solvent (e.g., methanol or acetonitrile) is introduced into the mass spectrometer. For Gas Chromatography-Mass Spectrometry (GC-MS), the sample is first vaporized and passed through a GC column for separation before entering the mass spectrometer.
-
Ionization: Electron Ionization (EI) is a common method for this type of molecule, typically using an electron beam of 70 eV. Electrospray Ionization (ESI) can also be used for a softer ionization.
-
Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: The abundance of each ion is measured by a detector, and a mass spectrum is generated by plotting the relative intensity of ions as a function of their m/z ratio.
Visualization of the Validation Workflow
The following diagram illustrates the logical workflow for the spectroscopic validation of the 4-hydroxy-2(1H)-pyridinone structure.
Caption: Workflow for validating the predominant tautomer of this compound.
Conclusion
The collective spectroscopic evidence strongly supports that the compound commonly referred to as this compound exists predominantly as its 4-hydroxy-2(1H)-pyridinone tautomer. The ¹H and ¹³C NMR data clearly indicate the presence of a pyridinone ring system with one N-H proton and a carbonyl group, which is further corroborated by the characteristic C=O stretching frequency in the IR spectrum. The mass spectrum is also consistent with this structure. This guide provides the necessary experimental data and protocols for researchers to confidently identify and characterize this important molecule in their work.
A Comparative Guide to the Biological Activity of 2,4-Dihydroxypyridine and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of 2,4-Dihydroxypyridine and its diverse analogs, supported by experimental data from various studies. The information is intended to aid researchers in understanding the structure-activity relationships of these compounds and to inform the development of new therapeutic agents.
Data Presentation: Comparative Biological Activities
The following tables summarize the quantitative data on the anticancer, antimicrobial, and enzyme inhibitory activities of various this compound analogs. It is important to note that the data are compiled from different studies and experimental conditions may vary.
Table 1: Anticancer Activity of 2,4-Dihydropyridine Analogs
| Compound/Analog | Cancer Cell Line | Assay | IC50 (µM) | Reference |
| 3,4-dihydropyridine-2(1H)-thione (S22) | A375 (melanoma) | MTT Assay | 1.71 ± 0.58 | [1] |
| 3,4-dihydropyridine-2(1H)-thione (S1) | A375 (melanoma) | MTT Assay | 4.33 ± 1.00 | [1] |
| 1,4-DHP derivative 7a | MOLT-4 (leukemia) | MTT Assay | 17.4 ± 2.0 | [2] |
| 1,4-DHP derivative 7d | MCF-7 (breast cancer) | MTT Assay | 28.5 ± 3.5 | [2] |
| 1,4-DHP derivative 7a | LS180 (colon cancer) | MTT Assay | 29.7 ± 4.7 | [2] |
| 1,4-DHP derivative 18 | HeLa (cervical cancer) | Not Specified | 3.6 | [3] |
| 1,4-DHP derivative 19 | HeLa (cervical cancer) | Not Specified | 2.3 | [3] |
| 1,4-DHP derivative 20 | HeLa (cervical cancer) | Not Specified | 4.1 | [3] |
| 1,4-DHP derivative 18 | MCF-7 (breast cancer) | Not Specified | 5.2 | [3] |
| 1,4-DHP derivative 19 | MCF-7 (breast cancer) | Not Specified | 5.7 | [3] |
| 1,4-DHP derivative 20 | MCF-7 (breast cancer) | Not Specified | 11.9 | [3] |
Table 2: Antimicrobial Activity of 2,4-Dihydropyridine Analogs
| Compound/Analog | Microbial Strain | Assay | MIC (µg/mL) | Reference |
| 1,4-DHP derivative 33 | Mycobacterium smegmatis | Broth Microdilution | 9 | [4][5] |
| 1,4-DHP derivative 33 | Staphylococcus aureus | Broth Microdilution | 25 | [4][5] |
| 1,4-DHP derivative 33 | Escherichia coli | Broth Microdilution | 100 | [4][5] |
| 1,4-DHP derivative 4 | Mycobacterium smegmatis | Broth Microdilution | 50 | [4][5] |
| Chalcone-derived 1,4-DHP (8c) | Various bacteria and fungi | MIC Method | Comparable to Fluconazole (4 µg/mL) and Amoxicillin (2 µg/mL) | [6] |
| 1,4-DHP derivative | Gram-positive and Gram-negative bacteria | Not Specified | 50-100 | [7] |
| 1,4-DHP derivative | Fungi | Not Specified | 25-50 | [7] |
| 1,4-DHP derivative IV | Mycobacterium tuberculosis (resistant strains) | Not Specified | 3.1 - 6.2 | [7] |
Table 3: Enzyme Inhibitory Activity of this compound Analogs
| Compound/Analog | Target Enzyme | Assay | IC50 (nM) | Reference |
| Hpk1-IN-4 | HPK1 | ADP-Glo™ Kinase Assay | 0.061 | [8] |
| Hpk1-IN-25 | HPK1 | Enzymatic Assay | 129 | [9] |
| Dihydropyridine analog 4d | h-TNAP | Not Specified | 0.49 ± 0.025 µM | [10] |
| Dihydropyridine analog 4e | h-TNAP | Not Specified | 8.8 ± 0.53 µM | [10] |
| Dihydropyridine analog 4f | h-TNAP | Not Specified | 2.25 ± 0.16 µM | [10] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
MTT Assay for Anticancer Activity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability and proliferation.[11]
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and allowed to adhere overnight.[12]
-
Compound Treatment: Cells are treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).[12][13]
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 3-4 hours at 37°C.[12]
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.[12][14]
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.[12]
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration that causes a 50% reduction in cell growth) is determined.[12][13]
Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity
The MIC assay determines the lowest concentration of an antimicrobial agent required to inhibit the visible growth of a microorganism in vitro.[4][15]
-
Inoculum Preparation: Bacterial or fungal strains are cultured overnight and then diluted to a standardized concentration (e.g., ~5 x 10^5 CFU/mL).[16][17]
-
Serial Dilution: The test compounds are serially diluted in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microplate.[17]
-
Inoculation: Each well is inoculated with the standardized microbial suspension.[17]
-
Incubation: The microplate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).[16][17]
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.[17]
Tubulin Polymerization Inhibition Assay
This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules, a key process in cell division.
-
Reaction Setup: Purified tubulin is reconstituted in a polymerization buffer. The test compound at various concentrations is added to the tubulin solution in a 96-well plate.[18]
-
Initiation of Polymerization: The polymerization is initiated by raising the temperature to 37°C.
-
Monitoring Polymerization: The increase in absorbance at 340 nm, which corresponds to the formation of microtubules, is monitored over time in a temperature-controlled spectrophotometer.[18]
-
Data Analysis: The rate of polymerization is calculated, and the IC50 value for inhibition is determined by plotting the percentage of inhibition against the compound concentration.
Enzyme Inhibition Assays (General Protocol)
-
Enzyme and Substrate Preparation: A solution of the target enzyme and its specific substrate are prepared in an appropriate assay buffer.
-
Inhibitor Preparation: Serial dilutions of the test compounds (inhibitors) are prepared.
-
Reaction Mixture: The enzyme, inhibitor, and buffer are pre-incubated together in a microplate.
-
Reaction Initiation: The reaction is initiated by the addition of the substrate.
-
Detection: The formation of the product is monitored over time using a suitable detection method (e.g., colorimetric, fluorescent, or luminescent).
-
Data Analysis: The rate of the enzymatic reaction is calculated for each inhibitor concentration. The percentage of inhibition is determined relative to a control without the inhibitor, and the IC50 value is calculated.
Mandatory Visualization: Signaling Pathways
The following diagrams illustrate key signaling pathways that can be modulated by pyridine and dihydropyridine derivatives, leading to their observed biological activities.
Caption: The PI3K/Akt/mTOR signaling pathway is crucial for cell growth and survival.[15]
Caption: The T-Cell Receptor (TCR) signaling pathway initiates T-cell activation.[11]
Caption: General experimental workflow for evaluating biological activity.
References
- 1. Antimicrobial Activity of Novel C2-Substituted 1,4-Dihydropyridine Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological activity of 1,4-dihydropyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1,4-Dihydropyridine: synthetic advances, medicinal and insecticidal properties - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04589C [pubs.rsc.org]
- 4. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Molecular mechanisms of T cell co-stimulation and co-inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Modeling the Quantitative Structure–Activity Relationships of 1,2,4-Triazolo[1,5-a]pyrimidin-7-amine Analogs in the Inhibition of Plasmodium falciparum [mdpi.com]
- 8. Synthesis and anticancer activity evaluation of a series of [1,2,4]triazolo[1,5-a]pyridinylpyridines in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Simultaneous TCR and CD244 signals induce dynamic downmodulation of CD244 on human antiviral T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. TCR SIGNALING: MECHANISMS OF INITIATION AND PROPAGATION - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Discovery of Pyridopyrimidinones as Potent and Orally Active Dual Inhibitors of PI3K/mTOR - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. T cell Receptor Signal Transduction in T lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Recent insights of T cell receptor-mediated signaling pathways for T cell activation and development - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Dihydroxypyridine Isomers in Synthesis: A Comparative Analysis
For researchers, scientists, and drug development professionals, the selection of the right chemical intermediate is a critical decision that can significantly impact the efficiency, yield, and novelty of a synthetic pathway. Dihydroxypyridines, a class of heterocyclic compounds, are versatile building blocks in the synthesis of a wide array of functional molecules, including pharmaceuticals, agrochemicals, and advanced materials. Their utility is largely dictated by the substitution pattern of the hydroxyl groups on the pyridine ring, which influences their reactivity, electronic properties, and potential for tautomerism.
This guide provides an objective comparison of 2,4-dihydroxypyridine and its other isomers, supported by experimental data and protocols, to aid researchers in making informed decisions for their synthetic endeavors.
Physicochemical Properties: A Comparative Overview
The positional isomerism of the hydroxyl groups on the pyridine ring leads to distinct physicochemical properties. A summary of these properties is presented in the table below, offering a quick reference for solubility, melting points, and other key characteristics.
| Property | This compound | 2,6-Dihydroxypyridine | 2,3-Dihydroxypyridine | 2,5-Dihydroxypyridine | 3,4-Dihydroxypyridine |
| CAS Number | 626-03-9[1] | 626-06-2[2] | 16867-04-2 | 5154-01-8[3] | 10182-48-6[4] |
| Appearance | Light yellow crystalline powder[1] | Colorless crystalline solid[2] | Khaki to grey or brown crystalline powder | White to off-white powder | Brown solid[5] |
| Molecular Formula | C₅H₅NO₂[1] | C₅H₅NO₂[2] | C₅H₅NO₂ | C₅H₅NO₂[3] | C₅H₅NO₂[5] |
| Molecular Weight | 111.10 g/mol [6] | 111.10 g/mol [2][7] | 111.10 g/mol [8] | 111.10 g/mol [3] | 111.10 g/mol [5] |
| Melting Point | >300 °C (decomposes) | 190-191 °C[2] | 245 °C (decomposes) | 250-260 °C[3] | >260 °C (decomposes) |
| Solubility in Water | Soluble | Soluble (41 g/L)[2] | Soluble | Soluble | Soluble |
Tautomerism: A Critical Consideration
A key feature of hydroxypyridines is their ability to exist in tautomeric forms, primarily through keto-enol and lactam-lactim tautomerization. This equilibrium can be influenced by the solvent, pH, and temperature, which in turn affects the molecule's reactivity. For instance, this compound and 2,6-dihydroxypyridine predominantly exist in their pyridone forms. Understanding the dominant tautomer is crucial for predicting reaction outcomes.
Caption: Tautomeric equilibria for 2,4- and 2,6-dihydroxypyridine.
Comparative Synthesis and Applications
The synthetic utility of dihydroxypyridine isomers varies significantly, making them suitable for different applications.
Caption: Synthetic utility of dihydroxypyridine isomers.
This compound
This isomer is a highly valuable and versatile intermediate in organic synthesis.[1] It serves as a cornerstone for creating a wide range of heterocyclic compounds, which are prevalent in many biologically active molecules.[1]
-
Applications: It is extensively used in the design of pesticides and in pharmacology.[6] Notably, it is a key intermediate in the synthesis of adenosine compounds and their analogs, which have applications in treating cardiovascular diseases like hypertension.[9][10]
2,6-Dihydroxypyridine
2,6-Dihydroxypyridine is well-known as an intermediate in the microbial degradation of nicotine.[2][7]
-
Applications: Beyond its role in biochemical pathways, it has been identified as an efficient reagent for the reduction of sulfoxides to their corresponding sulfides under mild, neutral conditions.[7] This provides a convenient alternative to harsher reduction methods.
2,3-Dihydroxypyridine
This isomer is recognized for its ability to act as a chelating agent due to the adjacent hydroxyl groups.
-
Applications: It is used in the synthesis of macromolecular chelators and has been investigated for its potential biological activities, including antioxidant properties and as an inhibitor of certain enzymes.[8]
2,5-Dihydroxypyridine
Formed in several metabolic pathways, 2,5-dihydroxypyridine is a key building block in both biological and synthetic chemistry.[3]
-
Applications: Its heterocyclic structure with two reactive hydroxyl groups makes it a valuable intermediate in pharmaceutical synthesis for creating more complex molecules.[3]
3,4-Dihydroxypyridine
This isomer is particularly important in the synthesis of specific pharmaceuticals and functional materials.
-
Applications: It is a precursor in the production of L-DOPA, a drug used in the treatment of Parkinson's disease.[5] Additionally, it has been used to functionalize magnetic nanoparticles to create efficient and reusable heterogeneous catalysts for cross-coupling reactions.[5]
Experimental Protocols
To provide practical guidance, detailed methodologies for the synthesis of key dihydroxypyridine isomers are outlined below.
Synthesis of this compound
A common route to this compound involves the decarboxylation of 4,6-dihydroxynicotinic acid. A patented process describes an efficient method starting from an alkyl 4,6-dihydroxy nicotinate.[9][10]
-
Reaction Scheme:
-
An (alkyl) 4,6-dihydroxy nicotinate is heated with phosphoric acid where the ratio of phosphoric acid to water is at least 27:1 by weight.
-
The reaction mixture is heated to approximately 210 °C to ensure a sufficient amount of water is removed, driving the decarboxylation.
-
Following the reaction, the this compound product is typically purified by chromatography and/or crystallization.[9]
-
Caption: Workflow for the synthesis of this compound.
Synthesis of 2,6-Dihydroxypyridine
A two-step synthesis starting from 2,6-dichloropyridine has been described.[11]
-
Step 1: Synthesis of 2,6-di-tert-butoxypyridine
-
Charge a 100 mL round-bottom flask with 2,6-dichloropyridine (1.00 g, 6.80 mmol) and 15 mL of mesitylene.
-
Add potassium tert-butoxide (1.52 g, 13.6 mmol).
-
Reflux the solution under a nitrogen atmosphere for 18 hours. A color change from colorless to deep red is observed.
-
After cooling to room temperature, wash the solution with water (3 x 20 mL).
-
Collect the organic layer and dry it over sodium sulfate. This intermediate is used in the next step without further purification.[11]
-
-
Step 2: Synthesis of 2,6-Dihydroxypyridine
-
Combine the 2,6-di-tert-butoxypyridine intermediate from Step 1 with formic acid.
-
Stir the bi-layered solution at high speed in the air for 18 hours, during which a solid precipitate will form.
-
Collect the solid by filtration and dry it under a vacuum.
-
The final product can be recrystallized from a saturated methanol solution to obtain crystals suitable for analysis.[11]
-
Conclusion
The choice between this compound and its isomers is contingent upon the specific synthetic target and desired reactivity.
-
This compound stands out for its broad utility in constructing complex heterocyclic systems, particularly in pharmaceutical and agrochemical research.[1][6]
-
2,6-Dihydroxypyridine offers unique reactivity for specific transformations like sulfoxide reduction and is a key molecule in biochemical studies.[7]
-
2,3-, 2,5-, and 3,4-dihydroxypyridines provide alternative substitution patterns that are valuable for synthesizing targeted molecules, such as chelating agents and specific drug precursors.[3][5]
By understanding the distinct properties, tautomeric forms, and synthetic applications of each isomer, researchers can strategically select the optimal dihydroxypyridine building block to advance their research and development efforts.
References
- 1. nbinno.com [nbinno.com]
- 2. 2,6-Dihydroxypyridine - Wikipedia [en.wikipedia.org]
- 3. 2,5-Dihydroxypyridine (5154-01-8) for sale [vulcanchem.com]
- 4. 3,4-Dihydroxypyridine | 10182-48-6 [chemicalbook.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. This compound | 626-03-9 [chemicalbook.com]
- 7. 2,6-Dihydroxypyridine|CAS 626-06-2|For Research [benchchem.com]
- 8. CAS 16867-04-2: 2,3-Dihydroxypyridine | CymitQuimica [cymitquimica.com]
- 9. US6307054B1 - Process for preparing 2,4- dihydroxypyridine and 2,4- dihydroxy-3-nitropyridine - Google Patents [patents.google.com]
- 10. EP0909270B1 - Process for preparing this compound and 2,4-dihydroxy-3-nitropyridine - Google Patents [patents.google.com]
- 11. journals.iucr.org [journals.iucr.org]
Unveiling the Potential of Pyridine-Based Compounds as HIV-1 Integrase Inhibitors: A Comparative Guide
For researchers, scientists, and drug development professionals, the quest for potent and specific enzyme inhibitors is a continuous endeavor. This guide provides a comparative analysis of 2,4-dihydroxypyridine-based compounds and their analogs as inhibitors of a critical viral enzyme, HIV-1 integrase. We delve into their efficacy, present comparative data against established drugs, and provide detailed experimental methodologies to support further research and development in this promising area of antiviral therapy.
Human Immunodeficiency Virus-1 (HIV-1) integrase is a vital enzyme for the replication of the virus, responsible for inserting the viral DNA into the host cell's genome, a crucial step for establishing a persistent infection. As a key component of the viral life cycle with no human counterpart, HIV-1 integrase is a prime target for antiretroviral drug development. The inhibition of this enzyme effectively halts the virus's ability to replicate. Pyridine-based compounds, particularly those with a dihydroxy substitution, have emerged as a promising class of inhibitors targeting this key viral enzyme.
Comparative Efficacy of Pyridine-Based HIV-1 Integrase Inhibitors
The inhibitory potential of various compounds against HIV-1 integrase is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of the enzyme's activity in vitro. A lower IC50 value indicates a more potent inhibitor.
Here, we compare the efficacy of a representative 3-hydroxypyridine-4-one derivative, a close structural analog of 2,4-dihydroxypyridines, with several FDA-approved integrase strand transfer inhibitors (INSTIs).
| Compound Class | Specific Compound/Analog | Target Enzyme | IC50 (nM) | Citation(s) |
| Pyridinone Derivative | Substituted 3-hydroxypyridine-4-one | HIV-1 Integrase | 65,000 - 1,000,000 | [1] |
| Naphthyridine Derivative | Raltegravir | HIV-1 Integrase | 2 - 7 | [2] |
| Quinolone Derivative | Elvitegravir | HIV-1 Integrase | 7 | [3] |
| Carbamoylpyridine Derivative | Dolutegravir | HIV-1 Integrase | 2.7 | [4] |
| Bridged Bicyclic Pyridinone | Bictegravir | HIV-1 Integrase | 7.5 | [5] |
| Pyridine-based Allosteric Inhibitor | KF116 | HIV-1 Integrase | ~24 (racemic mixture) | [6] |
Note: The IC50 values can vary depending on the specific assay conditions and the HIV-1 strain used.
The data clearly indicates that while the investigated 3-hydroxypyridine-4-one derivatives show inhibitory activity, their potency is significantly lower than the approved INSTIs. However, the pyridine scaffold remains a valuable starting point for the design of novel inhibitors. For instance, the allosteric inhibitor KF116, also a pyridine derivative, demonstrates potent activity, highlighting the diverse ways this chemical moiety can be leveraged to achieve effective enzyme inhibition.
Experimental Protocols for Key Assays
To ensure the reproducibility and validity of research findings, detailed experimental protocols are essential. Below are the methodologies for determining the IC50 of HIV-1 integrase inhibitors.
In Vitro HIV-1 Integrase Strand Transfer Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This assay is a common method for screening and characterizing HIV-1 integrase inhibitors.
Principle: The assay is based on Förster resonance energy transfer (FRET) between two fluorophores. A donor fluorophore (e.g., Europium cryptate) is attached to a streptavidin-coated plate, which binds to a biotinylated target DNA (representing the host genome). The viral DNA substrate is labeled with a compatible acceptor fluorophore (e.g., Cy5). When integrase successfully integrates the viral DNA into the target DNA, the two fluorophores are brought into close proximity, resulting in a FRET signal. Inhibitors of integrase will prevent this integration, leading to a decrease in the FRET signal.
Detailed Protocol:
-
Plate Preparation: Use a streptavidin-coated 384-well plate.
-
Component Preparation:
-
Assay Buffer: Prepare a suitable buffer, for example, 20 mM HEPES (pH 7.5), 10 mM DTT, 10 mM MgCl2, and 0.05% Brij-35.
-
Enzyme Dilution: Dilute recombinant HIV-1 integrase to the desired concentration (e.g., 200 nM) in the assay buffer.
-
Substrate Preparation: Prepare the biotinylated target DNA and Cy5-labeled viral DNA substrates in the assay buffer.
-
Inhibitor Dilution: Prepare serial dilutions of the test compounds (e.g., this compound derivatives) and a known inhibitor as a positive control (e.g., Raltegravir) in DMSO. Further dilute in the assay buffer to achieve the final desired concentrations. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid interference.
-
-
Assay Procedure:
-
Add 5 µL of the diluted inhibitor or control to each well.
-
Add 10 µL of the diluted HIV-1 integrase to each well.
-
Incubate the plate for 15-30 minutes at 37°C to allow for inhibitor binding to the enzyme.
-
Initiate the reaction by adding 5 µL of a mixture of the biotinylated target DNA and Cy5-labeled viral DNA to each well.
-
Incubate the plate for 60-90 minutes at 37°C.
-
-
Detection:
-
Add the HTRF detection reagents (Europium cryptate-labeled anti-streptavidin and a suitable FRET acceptor).
-
Incubate for the recommended time according to the manufacturer's instructions.
-
Read the plate on an HTRF-compatible reader, measuring the emission at both the donor and acceptor wavelengths.
-
-
Data Analysis:
-
Calculate the HTRF ratio (acceptor signal / donor signal).
-
Determine the percent inhibition for each inhibitor concentration relative to the positive (no inhibitor) and negative (no enzyme) controls.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data using a sigmoidal dose-response curve to calculate the IC50 value.
-
Visualizing the Mechanism: The HIV-1 Integration Pathway
Understanding the biological context of enzyme inhibition is crucial. The following diagram illustrates the key steps in the HIV-1 integration process, which is the target of the inhibitors discussed.
The process begins in the cytoplasm with the reverse transcription of viral RNA into DNA. This viral DNA then forms a pre-integration complex (PIC) with viral proteins, including integrase. The PIC is transported into the nucleus, where the integrase enzyme catalyzes the "strand transfer" step, inserting the viral DNA into the host's chromosomal DNA. Integrase strand transfer inhibitors (INSTIs), including the pyridine-based compounds discussed, act at this critical stage to prevent the integration of the viral genome.
Conclusion
This compound-based compounds and their analogs represent a class of molecules with potential as HIV-1 integrase inhibitors. While the currently explored derivatives exhibit lower potency compared to FDA-approved drugs, the versatility of the pyridine scaffold offers significant opportunities for medicinal chemists to design and synthesize novel, more effective inhibitors. The detailed experimental protocols and the understanding of the underlying biological pathway provided in this guide are intended to facilitate and accelerate research in this critical area of antiviral drug discovery. Further structure-activity relationship (SAR) studies are warranted to optimize the efficacy of this promising class of compounds.
References
- 1. Recent Developments in the Synthesis of HIV-1 Integrase Strand Transfer Inhibitors Incorporating Pyridine Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Raltegravir: first in class HIV integrase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Raltegravir, elvitegravir, and metoogravir: the birth of "me-too" HIV-1 integrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. Antiviral Activity of Bictegravir (GS-9883), a Novel Potent HIV-1 Integrase Strand Transfer Inhibitor with an Improved Resistance Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HIV-1 integrase tetramers are the antiviral target of pyridine-based allosteric integrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Routes of 2,4-Dihydroxypyridine
For Researchers, Scientists, and Drug Development Professionals
2,4-Dihydroxypyridine, a crucial heterocyclic compound, serves as a versatile building block in the synthesis of numerous biologically active molecules and pharmaceutical intermediates.[1] Its strategic importance has driven the development of various synthetic strategies. This guide provides a comparative analysis of the most common synthetic routes to this compound, offering an objective look at their methodologies, yields, and underlying chemical principles.
Key Synthetic Pathways: An Overview
Two principal synthetic routes to this compound have been prominently reported: the decarboxylation of 4,6-dihydroxynicotinic acid and a multi-step synthesis commencing from citric acid via a citrazinic acid intermediate. Each pathway presents distinct advantages and challenges in terms of reaction conditions, scalability, and precursor availability.
A third, more general approach, the Hantzsch dihydropyridine synthesis, is a foundational method for creating the pyridine core structure and is also briefly discussed.[2]
Comparative Data of Synthetic Routes
The following table summarizes the quantitative data associated with the primary synthetic routes to this compound, allowing for a direct comparison of their key reaction parameters.
| Parameter | Route 1: Decarboxylation of 4,6-Dihydroxynicotinic Acid | Route 2: Synthesis from Citric Acid via Citrazinic Acid |
| Starting Material(s) | 4,6-Dihydroxynicotinic acid or its alkyl/aralkyl esters | Citric acid, Urea |
| Key Intermediate(s) | (Alkyl/aralkyl) 4,6-dihydroxy nicotinate (if starting from esters) | Citrazinic acid (2,6-Dihydroxy-4-pyridinecarboxylic acid) |
| Reagents/Catalysts | Phosphoric acid | Sulfuric acid (for pH adjustment) |
| Solvent(s) | Water (initially, then removed) | Deionized water |
| Reaction Temperature | ~210°C[3][4] | 185°C (hydrothermal), then 60°C[5] |
| Reaction Time | Not specified, heating until water is removed | 2 hours (hydrothermal)[5] |
| Reported Yield | Not explicitly stated for the final product in the provided documents. | 85.18% (for Citrazinic acid)[5] |
| Key Transformation | Decarboxylation | Cyclization, followed by decarboxylation (implied) |
Detailed Experimental Protocols
Route 1: Decarboxylation of 4,6-Dihydroxynicotinic Acid
This method involves the direct decarboxylation of 4,6-dihydroxynicotinic acid or its esters at elevated temperatures in the presence of phosphoric acid.[3][4]
Experimental Protocol:
-
A mixture of 4,6-dihydroxynicotinic acid (or its corresponding ester) and phosphoric acid is prepared.
-
The mixture is heated to a temperature of approximately 210°C (±5°C).
-
During the heating process, water is removed from the reaction mixture, for instance, by distillation. The removal of a sufficient amount of water is indicated by the reaction temperature reaching the target of 210°C.[4]
-
Upon completion of the decarboxylation, the reaction mixture is worked up to isolate the this compound product. (Note: Specific workup procedures are not detailed in the provided references).
An alternative, older method describes heating 4,6-dihydroxynicotinic acid in distilled water at 200°C for six hours in a stainless steel bomb.[3]
Route 2: Synthesis from Citric Acid via Citrazinic Acid Intermediate
This route provides a high-yield synthesis of citrazinic acid, a direct precursor to this compound through decarboxylation.[5]
Experimental Protocol for Citrazinic Acid Synthesis:
-
Citric acid (1.2188 g, 0.0058 mol) and urea (1.3932 g, 0.0231 mol) are dissolved in 60 ml of deionized water. The solution is subjected to ultrasonication for 10 minutes to ensure thorough mixing.[5]
-
The resulting solution is transferred to a reaction vessel and placed in an oven preheated to 185°C. The reaction proceeds under hydrothermal conditions for 2 hours.[5]
-
After the reaction, the vessel is allowed to cool to room temperature, yielding a dark green solution.[5]
-
The solution is then placed in a constant temperature water bath at 60°C. Under magnetic stirring, 98% sulfuric acid is added dropwise to adjust the pH of the solution to 2-3, leading to the precipitation of a significant amount of yellow solid.[5]
-
The precipitate is collected by centrifugation at 12,000 rpm for 10 minutes. The supernatant is discarded, and the solid is washed several times with deionized water.[5]
-
The final yellow precipitate, citrazinic acid, is dried in an oven at 60°C. The reported yield for this step is 85.18%.[5]
Decarboxylation of Citrazinic Acid:
While a specific protocol for the decarboxylation of citrazinic acid to this compound is not provided in the search results, it would likely involve heating the citrazinic acid, potentially in a high-boiling point solvent or under acidic conditions, similar to the decarboxylation of 4,6-dihydroxynicotinic acid.
Visualization of Synthetic Pathways
The following diagrams illustrate the logical flow of the described synthetic routes.
Caption: Synthetic pathway for this compound via decarboxylation.
Caption: Synthesis of this compound from citric acid.
Concluding Remarks
The choice of synthetic route to this compound will largely depend on the specific requirements of the research or development project, including precursor availability, desired scale, and equipment capabilities.
-
The decarboxylation of 4,6-dihydroxynicotinic acid offers a more direct path, though it necessitates high temperatures and the use of phosphoric acid.[3][4]
-
The synthesis from citric acid provides a high-yield method for a key precursor, citrazinic acid, from readily available starting materials.[5] The subsequent decarboxylation step, while not fully detailed, is a standard organic transformation.
Further research into optimizing the decarboxylation conditions for citrazinic acid and exploring milder, more environmentally benign synthetic methodologies would be valuable contributions to the field. The classic Hantzsch synthesis , while not a direct route, remains a powerful tool for creating a wide array of substituted pyridine derivatives and should be considered for the synthesis of analogues.[2][6]
References
- 1. nbinno.com [nbinno.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. EP0909270B1 - Process for preparing this compound and 2,4-dihydroxy-3-nitropyridine - Google Patents [patents.google.com]
- 4. US6307054B1 - Process for preparing 2,4- dihydroxypyridine and 2,4- dihydroxy-3-nitropyridine - Google Patents [patents.google.com]
- 5. Citrazinic acid | 99-11-6 [chemicalbook.com]
- 6. bhu.ac.in [bhu.ac.in]
Assessing the Purity of Synthesized 2,4-Dihydroxypyridine: A Comparative Guide to HPLC and Alternative Methods
For researchers, scientists, and drug development professionals, the accurate determination of the purity of synthesized active pharmaceutical ingredients (APIs) and intermediates is a cornerstone of reliable and reproducible research. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for assessing the purity of synthesized 2,4-Dihydroxypyridine, a key heterocyclic compound. Experimental data and detailed methodologies are provided to support the objective comparison.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is the most widely adopted method for the purity analysis of polar to moderately non-polar organic compounds like this compound. Its high resolution, sensitivity, and quantitative accuracy make it the gold standard for separating the main compound from potential impurities.
A typical HPLC analysis involves injecting a solution of the synthesized this compound onto a column packed with a non-polar stationary phase (e.g., C18). A polar mobile phase is then pumped through the column. The separation is based on the differential partitioning of the analyte and impurities between the stationary and mobile phases. Compounds with higher polarity will elute earlier, while less polar compounds will be retained longer on the column.
Table 1: Comparison of a Representative HPLC Method with Alternative Analytical Techniques for this compound Purity Analysis
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Thin-Layer Chromatography (TLC) |
| Principle | Differential partitioning between a liquid mobile phase and a solid stationary phase. | Differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | Differential migration of components up a stationary phase via capillary action of a liquid mobile phase. |
| Resolution | Very High | High | Low to Moderate |
| Quantification | Excellent (High Accuracy and Precision) | Good | Semi-Quantitative at best |
| Sensitivity | High (ng to pg level) | Very High (pg to fg level) | Low (µg to ng level) |
| Sample Volatility | Not required | Required | Not required |
| Compound Polarity | Suitable for a wide range of polarities | Best for volatile, non-polar compounds | Suitable for a wide range of polarities |
| Analysis Time | 15-60 minutes per sample | 10-30 minutes per sample | 5-20 minutes per sample |
| Cost | High (instrumentation and consumables) | High (instrumentation and gases) | Very Low |
| Ideal For | Routine quality control, impurity profiling, and stability testing. | Analysis of volatile impurities and residual solvents. | Rapid reaction monitoring and preliminary purity checks. |
Experimental Protocols
Representative RP-HPLC Method for Purity Analysis of this compound
This protocol is a representative method based on common practices for the analysis of hydroxypyridine derivatives and may require optimization for specific instrumentation and impurity profiles.
1. Instrumentation:
-
HPLC system with a UV-Vis detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Data acquisition and processing software
2. Reagents and Materials:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or Trifluoroacetic acid)
-
This compound reference standard
-
Synthesized this compound sample
3. Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: 5% B to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 275 nm (based on the chromophore of the dihydroxypyridine ring)
-
Injection Volume: 10 µL
4. Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve the this compound reference standard in the mobile phase to a concentration of 1 mg/mL.
-
Sample Solution: Accurately weigh and dissolve the synthesized this compound in the mobile phase to a concentration of 1 mg/mL.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
5. Data Analysis:
-
The purity of the synthesized this compound is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Gas Chromatography (GC) for Residual Solvent Analysis
GC is a powerful technique for identifying and quantifying volatile impurities, such as residual solvents from the synthesis process.
1. Instrumentation:
-
Gas chromatograph with a Flame Ionization Detector (FID)
-
Capillary column (e.g., DB-624 or equivalent)
2. Sample Preparation:
-
Dissolve a known amount of the synthesized this compound in a suitable solvent (e.g., DMSO) that is not expected to be a residual solvent.
3. Typical GC Conditions:
-
Injector Temperature: 250 °C
-
Detector Temperature: 300 °C
-
Oven Temperature Program: 40 °C (hold for 5 min), then ramp to 240 °C at 10 °C/min.
-
Carrier Gas: Helium
Thin-Layer Chromatography (TLC) for Rapid Purity Assessment
TLC is a simple and rapid method for qualitatively assessing the purity of a sample and for monitoring the progress of a reaction.
1. Materials:
-
TLC plates (silica gel 60 F254)
-
Developing chamber
-
Mobile phase (e.g., a mixture of ethyl acetate and hexane)
-
UV lamp for visualization
2. Procedure:
-
Spot a small amount of the dissolved sample onto the baseline of the TLC plate.
-
Place the plate in a developing chamber containing the mobile phase.
-
Allow the solvent to move up the plate.
-
Visualize the separated spots under a UV lamp. The presence of multiple spots indicates the presence of impurities.
Visualizations
HPLC Experimental Workflow
Caption: Workflow for HPLC purity analysis of this compound.
Logical Comparison of Analytical Techniques
In-Vitro Validation of 2,4-Dihydroxypyridine Derivatives: A Comparative Guide for Therapeutic Agent Development
For Researchers, Scientists, and Drug Development Professionals
The landscape of drug discovery is continually evolving, with a significant focus on heterocyclic compounds due to their diverse pharmacological activities. Among these, 2,4-dihydroxypyridine derivatives have emerged as a promising class of therapeutic agents, demonstrating potential in oncology, neurodegenerative diseases, and infectious diseases. This guide provides an objective comparison of the in-vitro performance of various this compound derivatives against other alternatives, supported by experimental data and detailed methodologies.
Comparative Efficacy of this compound Derivatives
Recent in-vitro studies have highlighted the potential of several this compound derivatives in targeting key biological pathways implicated in various diseases. The following tables summarize the quantitative data from these studies, offering a clear comparison of their efficacy.
Anticancer Activity
Pyridine derivatives are a structurally diverse and pharmacologically significant class of compounds with growing importance in the development of anticancer drugs.[1][2] Their unique electronic characteristics, ease of synthesis, and high biological activity enable the targeted modulation of critical molecular pathways involved in cancer progression.[1][2]
Table 1: In-Vitro Anticancer Activity of Pyridine Derivatives
| Compound/Derivative | Cancer Cell Line | Target/Mechanism | IC50 (µM) | Comparator | Comparator IC50 (µM) | Reference |
| Pyrazolopyridine Derivative 33 | HCT116, MCF7, HepG2, A549 | CDK2 Inhibition | < 23.7 | Doxorubicin | 24.7 - 64.8 | [3] |
| Pyrazolopyridine Derivative 34 | HCT116, MCF7, HepG2, A549 | CDK2 Inhibition | < 23.7 | Doxorubicin | 24.7 - 64.8 | [3] |
| Furopyridine Derivative 14 | HCT-116 | CDK2 Inhibition | 0.93 | Roscovitine | 0.39 | [4] |
| Pyridine-based Triazole 13ad' | Caco-2 | Apoptosis Induction | 0.63 ± 0.05 | Carboplatin, Gemcitabine, Daunorubicin | Not specified | [5] |
| 1,3,4-triarylpyrazole 55 | MCF7 | Kinase Inhibition | 6.53 | Doxorubicin | 45.0 | [3] |
| Nicotinamide Derivative 3b | HCT-116, HepG-2 | Antiproliferative | Not specified | Doxorubicin | Not specified | [6] |
Neuroprotective Activity
In the context of neurodegenerative disorders like Alzheimer's disease, dihydropyridine derivatives have shown potential in offering neuroprotection.[7][8][9][10] These compounds are being investigated for their ability to modulate pathways related to oxidative stress and neuroinflammation.[8][9][10]
Table 2: In-Vitro Neuroprotective and Related Activities of Dihydropyridine Derivatives
| Compound/Derivative | Target/Assay | Activity/IC50 | Comparator | Comparator Activity/IC50 | Reference |
| Tacrine–dihydropyridine hybrid 86 | Acetylcholinesterase Inhibition | 0.0048 ± 0.001 µM | Donepezil | 0.049 ± 0.005 µM | [7] |
| 4,7-dihydro-2H-pyrazolo[3,4-b]pyridine 4g | ROS Scavenging (Okadaic acid-induced) | Revokes cellular death | - | - | [8][9] |
| Triazole-containing dihydropyridine 80 | α-glucosidase Inhibition | 72.71 ± 1.09 µM | Acarbose | 395.17 µM | [7] |
| Triazole-containing dihydropyridine 81 | α-glucosidase Inhibition | 73.83 ± 1.17 µM | Acarbose | 395.17 µM | [7] |
| Triazole-containing dihydropyridine 82 | α-glucosidase Inhibition | 85.96 ± 1.84 µM | Acarbose | 395.17 µM | [7] |
Antiviral Activity
The antiviral properties of pyridine derivatives have also been a subject of investigation, particularly in the search for new treatments for viral infections.
Table 3: In-Vitro Antiviral Activity of Pyridine Derivatives
| Compound/Derivative | Virus | Assay | EC50/IC50 | Comparator | Comparator EC50/IC50 | Reference | |---|---|---|---|---|---| | Epoxybenzooxocinopyridine derivative | SARS-CoV-2 | Replication Inhibition | 2.23 µg/µL | Remdesivir, Paxlovid | Not specified |[11] | | Benzothiazolyl-pyridine hybrid 8h | H5N1 | Viral Inhibition | 93% inhibition at 0.5 µmol/µL | - | - |[12] | | Benzothiazolyl-pyridine hybrid 8h | SARS-CoV-2 | Viral Inhibition | 3.669 µM (IC50) | Lopinavir | 129.8 µg/mL (IC50 for 3CLpro) |[12] |
Signaling Pathways and Experimental Workflows
Understanding the mechanism of action is crucial for drug development. The following diagrams illustrate the key signaling pathways modulated by this compound derivatives and a general workflow for their in-vitro validation.
Caption: Anticancer mechanisms of pyridine derivatives.
Caption: Neuroprotective mechanisms of dihydropyridine derivatives.
Caption: General in-vitro validation workflow.
Experimental Protocols
Detailed and reproducible experimental design is the cornerstone of credible scientific research. Below are generalized methodologies for key in-vitro assays cited in the evaluation of this compound derivatives.
Cell Viability and Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Plate cells (e.g., HCT-116, MCF-7, HepG-2) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives and standard drugs (e.g., Doxorubicin) in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control.
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
Kinase Inhibition Assay (Example: CDK2)
-
Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing recombinant CDK2/cyclin A enzyme, a specific substrate (e.g., histone H1), and ATP in a kinase assay buffer.
-
Inhibitor Addition: Add varying concentrations of the test this compound derivatives or a known CDK2 inhibitor (e.g., Roscovitine) to the wells.
-
Initiation and Incubation: Initiate the kinase reaction by adding ATP. Incubate the plate at 30°C for a defined period (e.g., 30 minutes).
-
Detection: Stop the reaction and detect the amount of phosphorylated substrate. This can be done using various methods, such as radioactivity (if using [γ-32P]ATP), fluorescence, or luminescence-based assays (e.g., ADP-Glo™ Kinase Assay).
-
Data Analysis: Measure the signal from each well and calculate the percentage of kinase inhibition relative to a no-inhibitor control. Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
Acetylcholinesterase (AChE) Inhibition Assay
-
Assay Principle: This assay is based on the Ellman's method, where acetylthiocholine is hydrolyzed by AChE to thiocholine, which then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product (5-thio-2-nitrobenzoate).
-
Reaction Setup: In a 96-well plate, add AChE solution, DTNB solution, and the test compound (e.g., tacrine-dihydropyridine hybrid) or a standard inhibitor (e.g., Donepezil) in a phosphate buffer (pH 8.0).
-
Pre-incubation: Pre-incubate the mixture at room temperature for 15 minutes.
-
Reaction Initiation: Initiate the reaction by adding the substrate, acetylthiocholine iodide.
-
Absorbance Reading: Immediately measure the absorbance at 412 nm at regular intervals for a set period using a microplate reader.
-
Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Determine the percentage of inhibition and calculate the IC50 value.
Conclusion
The in-vitro evidence strongly suggests that this compound and its derivatives represent a versatile scaffold for the development of novel therapeutic agents. Their demonstrated efficacy in inhibiting key targets in cancer and neurodegenerative diseases, often surpassing that of existing drugs in preclinical models, warrants further investigation. The provided comparative data and experimental protocols serve as a valuable resource for researchers aiming to build upon these findings and accelerate the translation of these promising compounds into clinical candidates. Future studies should focus on optimizing the structure-activity relationship, improving selectivity, and conducting in-vivo validation to fully assess their therapeutic potential.
References
- 1. RECENT ADVANCEMENTS IN PYRIDINE DERIVATIVES AS ANTICANCER AGENTS - IJSAT [ijsat.org]
- 2. ijsat.org [ijsat.org]
- 3. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Green Synthesis and Anticancer Potential of 1,4-Dihydropyridines-Based Triazole Derivatives: In Silico and In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. dovepress.com [dovepress.com]
- 8. Antioxidant, Anti-inflammatory and Neuroprotective Profiles of Novel 1,4-Dihydropyridine Derivatives for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. docta.ucm.es [docta.ucm.es]
- 11. Synthesis and Antiviral Properties against SARS-CoV-2 of Epoxybenzooxocino[4,3-b]Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and Biological Evaluation of Benzothiazolyl-pyridine Hybrids as New Antiviral Agents against H5N1 Bird Flu and SARS-COV-2 Viruses - PMC [pmc.ncbi.nlm.nih.gov]
The Rise of Pyridone Ligands: A Comparative Analysis of 2,4-Dihydroxypyridine Derivatives in Catalysis
For researchers, scientists, and professionals in drug development, the quest for efficient and selective catalytic systems is paramount. In the vast landscape of ligand design, pyridine-based scaffolds have long been a cornerstone. This guide delves into the burgeoning field of 2,4-dihydroxypyridine and its tautomeric pyridone derivatives as highly effective ligands in transition metal catalysis, particularly in challenging C-H oxidation reactions. By presenting objective, data-driven comparisons and detailed experimental methodologies, we aim to provide a comprehensive resource for advancing catalytic innovations.
Recent breakthroughs have highlighted the unique potential of ligands capable of tautomerization, a feature inherent to this compound which can exist in pyridone forms. This dynamic character allows the ligand to play a dual role in the catalytic cycle, facilitating both the activation of stable C-H bonds and the subsequent oxidation steps. This guide will focus on the performance of advanced bidentate pyridine/pyridone ligands in palladium-catalyzed C-H hydroxylation, comparing their efficacy against other ligand systems and ligand-less conditions.
Performance in Palladium-Catalyzed C-H Hydroxylation
The hydroxylation of carbon-hydrogen bonds is a critical transformation in organic synthesis, yet achieving it with molecular oxygen as the oxidant has been a significant hurdle. The development of palladium complexes bearing bidentate pyridine/pyridone ligands has marked a substantial advancement in this area. These ligands have been shown to dramatically improve reaction yields and expand the substrate scope, particularly for the ortho-hydroxylation of carboxylic acids.
A key study demonstrated that a palladium catalyst equipped with a bidentate pyridine/pyridone ligand can efficiently catalyze the C-H hydroxylation of aromatic and heteroaromatic carboxylic acids.[1] The ability of the ligand to tautomerize between a mono-anionic (L,X) pyridone form and a neutral (L,L) pyridine form is thought to be crucial for the catalytic cycle.[1][2] The pyridone form is believed to facilitate the initial C-H activation step, while the pyridine form may be more conducive to the subsequent oxidation with O2.[1]
Below is a summary of the performance of various pyridine/pyridone ligands in the palladium-catalyzed ortho-C-H hydroxylation of isonicotinic acid, a previously challenging substrate.
| Ligand | Catalyst System | Product Yield (%) | Reference |
| L42 (Cyclohexyl-substituted pyridone) | Pd(OAc)₂ / Ligand | 72 | [1] |
| L40 (Phenyl-substituted pyridone) | Pd(OAc)₂ / Ligand | 55 | [1] |
| Various other bidentate pyridone ligands | Pd(OAc)₂ / Ligand | 5-72 | [1] |
| No Ligand | Pd(OAc)₂ | No reaction | [1] |
| Previously developed ligands | Pd(OAc)₂ / Ligand | No reaction | [1] |
Key Observation: The data clearly indicates that the presence and structure of the pyridone ligand are critical for catalytic activity. Bulky substituents at the benzylic position of the ligand, such as a cyclohexyl group (L42), significantly enhance the product yield.[1] In the absence of a suitable pyridone ligand, the reaction does not proceed, highlighting the indispensable role of these ligands in enabling this challenging transformation.
Experimental Protocols
Detailed and reproducible experimental procedures are vital for the successful implementation and advancement of catalytic methods. Below is a representative protocol for the palladium-catalyzed C-H hydroxylation of a carboxylic acid using a bidentate pyridine/pyridone ligand.
General Procedure for Pd-catalyzed ortho-C-H Hydroxylation:
An oven-dried vial is charged with the carboxylic acid substrate (0.2 mmol), Pd(OAc)₂ (5 mol %), and the bidentate pyridine/pyridone ligand (10 mol %). The vial is then evacuated and backfilled with oxygen (1 atm). A suitable solvent, such as trifluorotoluene (TFT), is added, and the reaction mixture is stirred at a specified temperature (e.g., 120 °C) for a designated period (e.g., 24 hours). After cooling to room temperature, the reaction mixture is concentrated, and the residue is purified by flash column chromatography to isolate the hydroxylated product.
Catalytic Cycle and Ligand Tautomerization
The proposed catalytic cycle for the palladium-catalyzed C-H hydroxylation highlights the crucial role of ligand tautomerism. The ability of the pyridine/pyridone ligand to switch between its two forms is believed to be key to overcoming the challenges associated with both C-H activation and aerobic oxidation.
This diagram illustrates how the pyridone form of the ligand (L,X) facilitates the initial C-H activation to form a palladacycle intermediate. Subsequently, tautomerization to the pyridine form (L,L) is proposed to enable the oxidation of the palladium center by molecular oxygen, leading to a Pd(IV) intermediate. Finally, reductive elimination forms the desired C-O bond and regenerates the active Pd(II) catalyst.
Experimental Workflow for Catalyst Screening
The development of new and improved catalysts relies on a systematic and efficient screening process. The following workflow outlines the key steps involved in evaluating the performance of different this compound-based ligands in a catalytic reaction.
This workflow provides a structured approach, from the synthesis of a diverse ligand library to the identification and optimization of the most promising catalyst system. Such a systematic process is crucial for accelerating the discovery of next-generation catalysts for challenging chemical transformations.
References
Structure-Activity Relationship of 2,4-Dihydroxypyridine Derivatives: A Comparative Guide to Biological Activity
For Researchers, Scientists, and Drug Development Professionals
The 2,4-dihydroxypyridine scaffold is a privileged structure in medicinal chemistry, recognized for its potential to interact with a variety of biological targets. While comprehensive structure-activity relationship (SAR) studies focusing exclusively on a systematic series of this compound derivatives are limited in publicly available literature, valuable insights can be gleaned from research on structurally related pyridine and dihydropyridine analogs. This guide provides a comparative analysis of the biological activities of these related compounds, with a focus on their anticancer and antimicrobial properties, supported by experimental data and detailed methodologies.
Anticancer Activity of Pyridine and Dihydropyridine Derivatives
Recent studies have highlighted the potential of pyridine and its partially saturated counterpart, dihydropyridine, as core structures for the development of novel anticancer agents. The antiproliferative activity of these compounds is significantly influenced by the nature and position of substituents on the pyridine ring.
4,6-Diaryl-2-oxo-1,2-dihydropyridine-3-carbonitriles
A series of 4,6-diaryl-2-oxo-1,2-dihydropyridine-3-carbonitriles has been investigated for their ability to inhibit the oncogenic serine/threonine kinase PIM-1, which plays a crucial role in cancer cell survival. The substitution pattern on the aryl rings at positions 4 and 6, as well as modifications at the N1 position, have been shown to be critical for their cytotoxic effects against various human cancer cell lines.
Table 1: Antiproliferative Activity of Substituted Pyridinethione and Thienopyridine Derivatives [1][2]
| Compound ID | Modifications | HCT-116 (IC₅₀, µM) | HepG-2 (IC₅₀, µM) | MCF-7 (IC₅₀, µM) |
| 3b | 4-(4-chlorophenyl)-6-phenyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile | 1.73 | 2.15 | 10.21 |
| 4c | 2-((2-aminoethyl)thio)-4-(4-methoxyphenyl)-6-phenylnicotinonitrile | 0.98 | 1.54 | 7.98 |
| 5d | 3-amino-4-(4-chlorophenyl)-6-phenylthieno[2,3-b]pyridine-2-carbonitrile | 0.45 | 0.89 | 6.43 |
| 7b | 2-((2-(4-fluorophenylamino)ethyl)thio)-4-(4-methoxyphenyl)-6-phenylnicotinonitrile | 0.87 | 1.23 | 6.87 |
| 10d | 2-((2-(p-tolylamino)ethyl)thio)-4-(4-chlorophenyl)-6-phenylnicotinonitrile | 1.62 | 2.01 | 9.87 |
| 12a | 2-(methylthio)-4,6-diphenylnicotinonitrile | 1.68 | 2.34 | 11.05 |
| 13b | ethyl 2-(4-(4-chlorophenyl)-3-cyano-6-phenylpyridin-2-ylthio)acetate | 1.12 | 1.87 | 8.91 |
| Doxorubicin | Reference Drug | 0.52 | 0.76 | 0.88 |
Structure-Activity Relationship Insights:
-
The presence of a thienopyridine core, as seen in compound 5d , generally leads to enhanced antiproliferative activity.
-
Substitutions at the 2-position of the pyridine ring with groups containing amino functionalities, such as in compounds 4c , 7b , and 10d , significantly influence cytotoxicity.
-
The nature of the aryl groups at positions 4 and 6 plays a crucial role in determining the potency against different cancer cell lines. For instance, the presence of a 4-chlorophenyl group often correlates with higher activity.
6-Indolylpyridine-3-carbonitrile Derivatives
Another class of pyridine derivatives that has demonstrated significant antiproliferative activity is the 6-indolylpyridine-3-carbonitriles. Modifications at the C2 and C4 positions of the pyridine ring have been systematically explored to establish a clear SAR.
Table 2: Antiproliferative Activity of 6-Indolylnicotinonitrile Derivatives [3]
| Compound ID | R (C4-substituent) | X (C2-substituent) | SK-OV-3 (IC₅₀, µM) | MCF-7 (IC₅₀, µM) | HeLa (IC₅₀, µM) |
| 15a | 4-pyridyl | -NH(CH₂)₂NH₂ | 4.1 | 5.2 | 6.8 |
| 15b | 4-methoxyphenyl | -NH(CH₂)₂NH₂ | 4.9 | 6.1 | 7.5 |
| 15d | 4-chlorophenyl | -NH(CH₂)₂NH₂ | 6.8 | 8.2 | 9.1 |
| 15e | 4-methylphenyl | -NH(CH₂)₂NH₂ | 10.2 | 11.5 | 13.4 |
| Doxorubicin | Reference Drug | - | 1.2 | 1.5 | 1.8 |
Structure-Activity Relationship Insights:
-
The introduction of a 2-((2-aminoethyl)amino) group at the C2 position of the pyridine ring is crucial for the observed antiproliferative activity.
-
The electronic nature of the substituent on the aryl ring at the C4 position significantly impacts potency. Electron-donating groups (e.g., 4-methoxyphenyl in 15b ) and heterocyclic rings (e.g., 4-pyridyl in 15a ) tend to enhance activity compared to electron-withdrawing or alkyl groups.[3]
-
A strong electron-withdrawing group like fluorine at the para-position of the C4-phenyl ring was found to be detrimental to the activity.[3]
Antimicrobial Activity of Dihydropyridine Derivatives
The dihydropyridine scaffold is also a promising platform for the development of novel antimicrobial agents. The antimicrobial efficacy is largely dependent on the substituents at various positions of the dihydropyridine ring.
A study on a series of 1,4-dihydropyridine derivatives revealed that specific substitutions can lead to potent activity against both Gram-positive and Gram-negative bacteria, as well as fungi.
Table 3: Antimicrobial Activity of 1,4-Dihydropyridine Derivatives [4]
| Compound ID | R¹ (C4-substituent) | R² (C3, C5-substituent) | E. coli (MIC, µg/mL) | P. aeruginosa (MIC, µg/mL) | C. albicans (MIC, µg/mL) |
| 2c | 4-chlorophenyl | 2-amino-4-phenylthiazole | >10 | 0.5 | 0.5 |
| 2e | 4-hydroxyphenyl | 2-amino-4-phenylthiazole | 0.25 | >10 | >10 |
| Ciprofloxacin | Reference Drug | - | 1 | 1 | - |
| Clotrimazole | Reference Drug | - | - | - | 1 |
Structure-Activity Relationship Insights:
-
Compound 2e , with a 4-hydroxyphenyl group at the C4 position, exhibited high activity against E. coli.[4]
-
Compound 2c , featuring a 4-chlorophenyl group at C4, showed strong activity against P. aeruginosa and C. albicans.[4]
-
The nature of the substituent at the C4 position of the dihydropyridine ring is a key determinant of the antimicrobial spectrum and potency.
Experimental Protocols
Synthesis of Pyridinethione and Thienopyridine Derivatives
The synthesis of the pyridinethione and thienopyridine derivatives involved multi-step reactions. The initial pyridinethione derivatives were prepared and subsequently used as synthons for the preparation of condensed thieno[2,3-b]pyridines through reactions with active halo compounds. Ring closure to form the final thienopyridine was often achieved by heating in a sodium ethoxide solution.[1][2]
Synthesis of 6-Indolylpyridine-3-carbonitrile Derivatives
These compounds were synthesized via a one-pot multicomponent reaction of 3-acetylindole, various aromatic aldehydes, ethyl cyanoacetate, and ammonium acetate. The reaction was catalyzed by piperidine and could be performed using either microwave irradiation or conventional heating. Further modifications, such as chlorination and subsequent nucleophilic substitution at the C2 position, were carried out to generate the final library of compounds.[3]
In Vitro Antiproliferative Activity Assay (MTT Assay)
The antiproliferative activity of the synthesized compounds was evaluated against human cancer cell lines (HCT-116, HepG-2, MCF-7, SK-OV-3, HeLa) using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: Cancer cells were seeded in 96-well plates at a density of 5 × 10³ cells/well and incubated for 24 hours.
-
Compound Treatment: The cells were then treated with various concentrations of the test compounds and incubated for an additional 48 or 72 hours.
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours.
-
Formazan Solubilization: The resulting formazan crystals were dissolved in dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance was measured at a wavelength of 570 nm using a microplate reader.
-
IC₅₀ Calculation: The concentration of the compound that caused 50% inhibition of cell growth (IC₅₀) was calculated from the dose-response curves.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The minimum inhibitory concentration (MIC) of the compounds was determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Preparation of Inoculum: Bacterial and fungal strains were cultured, and the inoculum was adjusted to a concentration of approximately 5 × 10⁵ CFU/mL.
-
Serial Dilutions: The test compounds were serially diluted in appropriate broth medium in 96-well microtiter plates.
-
Inoculation: Each well was inoculated with the prepared microbial suspension.
-
Incubation: The plates were incubated at 37°C for 24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC was defined as the lowest concentration of the compound that completely inhibited visible growth of the microorganism.
Signaling Pathways and Experimental Workflows
General Experimental Workflow for SAR Studies
The general workflow for conducting structure-activity relationship studies of novel chemical entities involves a cyclical process of design, synthesis, and biological evaluation.
Caption: A generalized workflow for structure-activity relationship (SAR) studies.
PIM-1 Kinase Signaling in Cancer
PIM-1 kinase is a key regulator of several signaling pathways involved in cell survival, proliferation, and apoptosis. Inhibition of PIM-1 is a promising strategy for cancer therapy. The 4,6-diaryl-2-oxo-1,2-dihydropyridine-3-carbonitriles are reported to target this kinase.
Caption: Simplified PIM-1 kinase signaling pathway and the inhibitory action of pyridine derivatives.
References
- 1. Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis of 4-aryl-6-indolylpyridine-3-carbonitriles and evaluation of their antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antimicrobial, anticoagulant, and cytotoxic evaluation of multidrug resistance of new 1,4-dihydropyridine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 2,4-Dihydroxypyridine: A Guide for Laboratory Professionals
Ensuring the safe and environmentally responsible disposal of 2,4-Dihydroxypyridine is paramount in any laboratory setting. This guide provides essential, step-by-step procedures for its proper disposal, alongside immediate safety and handling information to minimize risks for researchers, scientists, and drug development professionals.
This compound, also known as 3-Deazauracil, is classified as a hazardous chemical that can cause skin and serious eye irritation, as well as respiratory irritation.[1] Adherence to strict disposal protocols is crucial to prevent harm to personnel and the environment.
Hazard Identification and Safety Data
A summary of the key hazard information for this compound is provided in the table below. This data is compiled from safety data sheets (SDS) and should be consulted before handling the chemical.
| Hazard Category | Classification | Signal Word | Hazard Statements |
| Skin Corrosion/Irritation | Category 2 | Warning | H315: Causes skin irritation. |
| Serious Eye Damage/Irritation | Category 2 | Warning | H319: Causes serious eye irritation. |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory system) | Warning | H335: May cause respiratory irritation. |
Personal Protective Equipment (PPE)
Before handling or disposing of this compound, all personnel must be equipped with the appropriate personal protective equipment (PPE) to prevent exposure.
-
Eye Protection: Wear chemical safety goggles or glasses as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.
-
Hand Protection: Use protective gloves.
-
Skin and Body Protection: Wear appropriate protective clothing to prevent skin exposure.
-
Respiratory Protection: In case of dust formation, use a dust mask (e.g., type N95).
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe disposal of this compound waste.
-
Containment of Spills:
-
Waste Collection:
-
Labeling and Storage of Waste:
-
Final Disposal:
Emergency Procedures
In the event of accidental exposure, follow these first-aid measures immediately:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[7]
-
Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes. Get medical attention.[4]
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention.[4]
-
Ingestion: Clean mouth with water and seek immediate medical attention.[4]
Disposal Process Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. This compound - Safety Data Sheet [chemicalbook.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. fishersci.com [fishersci.com]
- 5. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
- 7. fishersci.co.uk [fishersci.co.uk]
Safeguarding Your Research: A Comprehensive Guide to Handling 2,4-Dihydroxypyridine
For researchers, scientists, and professionals in drug development, the safe handling of chemical compounds is paramount. This guide provides essential safety and logistical information for the use of 2,4-Dihydroxypyridine, offering procedural, step-by-step guidance to ensure operational integrity and personal safety in the laboratory.
Immediate Safety and Handling Protocols
This compound is classified as a hazardous substance, causing skin irritation, serious eye irritation, and potential respiratory irritation.[1][2][3] Adherence to strict safety protocols is crucial to mitigate these risks.
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is the first line of defense against accidental exposure. The following table outlines the required PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles or a face shield.[4] | Protects against splashes and airborne particles that can cause severe eye damage. |
| Hand Protection | Nitrile rubber gloves. | Provides a barrier against skin contact, as pyridine derivatives can be absorbed through the skin. |
| Body Protection | A fully-buttoned laboratory coat.[5] | Protects the skin from accidental splashes and contamination. |
| Respiratory Protection | A NIOSH-approved respirator may be necessary for operations where dust concentrations could exceed exposure limits or when not working in a certified chemical fume hood. | Prevents the inhalation of harmful dust particles. |
Exposure Limits
Currently, there are no established specific occupational exposure limits for this compound.[6] Therefore, it is prudent to reference the exposure limits for pyridine as a conservative safety measure.
| Agency | Exposure Limit (Time-Weighted Average - TWA) |
| OSHA (PEL) | 5 ppm (15 mg/m³) over an 8-hour workday. |
| NIOSH (REL) | 5 ppm (15 mg/m³) over a 10-hour workday. |
| ACGIH (TLV) | 1 ppm (3.1 mg/m³) over an 8-hour workday. |
Operational and Disposal Plans
A systematic approach to the handling and disposal of this compound is essential for maintaining a safe laboratory environment.
Receiving and Storage
Upon receipt, visually inspect the container for any signs of damage or leakage. Store the compound in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.[7] The storage area should be secure and accessible only to authorized personnel. Keep the container tightly closed to prevent the absorption of moisture and contamination.[2][8]
Handling and Preparation
Before handling this compound, ensure that a certified chemical fume hood is operational and that all necessary PPE is readily available. An emergency safety shower and eyewash station must be easily accessible.
Step-by-Step Handling Procedure:
-
Preparation: Designate a specific area within the fume hood for handling the compound. Cover the work surface with absorbent paper.
-
Weighing: Carefully weigh the desired amount of the solid compound on a tared weigh boat. Avoid generating dust.
-
Dissolving: If preparing a solution, slowly add the solid to the solvent in a suitable container, stirring gently to dissolve.
-
Post-Handling: After use, decontaminate the work area and any equipment used. Wash hands thoroughly with soap and water.
Spill Management
In the event of a spill, immediate action is required to prevent exposure and environmental contamination.
-
Evacuate: Evacuate non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Contain: For small spills, use an inert absorbent material such as sand or vermiculite to contain the spill.[7]
-
Collect: Carefully sweep or scoop up the absorbed material and place it into a labeled hazardous waste container.[5]
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Report: Report the spill to your supervisor and the institution's Environmental Health and Safety (EHS) department.[5]
Waste Disposal
The primary recommended method for the disposal of this compound and any contaminated materials is incineration by a licensed hazardous waste disposal facility.[4]
Waste Collection and Disposal Workflow:
-
Segregation: Collect all waste containing this compound, including contaminated consumables like gloves and absorbent paper, in a designated and clearly labeled hazardous waste container. Do not mix with other waste streams.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name, "this compound."
-
Storage: Store the sealed waste container in a designated, secure, and well-ventilated area away from incompatible materials.
-
Arranging Disposal: Contact your institution's EHS department or a certified hazardous waste disposal contractor to arrange for pickup and proper disposal.
Safe Handling Workflow
The following diagram illustrates the comprehensive workflow for the safe handling of this compound, from initial receipt to final disposal.
References
- 1. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 2. atsdr.cdc.gov [atsdr.cdc.gov]
- 3. A Guide to Handling and Storing Chemicals in a Lab 1 [mynewlab.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. fishersci.com [fishersci.com]
- 7. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 8. WERCS Studio - Application Error [assets.thermofisher.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
